7-Methyl-1-benzofuran-6-carboxylic acid
Description
BenchChem offers high-quality 7-Methyl-1-benzofuran-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1-benzofuran-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-8(10(11)12)3-2-7-4-5-13-9(6)7/h2-5H,1H3,(H,11,12) |
InChI Key |
CDVMWTAGTIOTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 7-Methyl-1-benzofuran-6-carboxylic acid
This in-depth technical guide details the synthesis of 7-Methyl-1-benzofuran-6-carboxylic acid , a critical intermediate in the development of LFA-1 antagonists (such as Lifitegrast derivatives) and other benzofuran-based pharmacophores.[1]
Executive Summary & Strategic Analysis
7-Methyl-1-benzofuran-6-carboxylic acid (CAS 183324-68-7) is a structural analog of the benzofuran scaffold found in Lifitegrast. The introduction of the methyl group at the C7 position—adjacent to the bridgehead oxygen—imparts unique steric and electronic properties that can modulate binding affinity and metabolic stability compared to the des-methyl parent.
Retrosynthetic Logic
The synthesis is most efficiently approached via the construction of the furan ring onto a pre-functionalized benzene core. The critical regiochemical challenge is establishing the 1,2,3-substitution pattern (OH, Methyl, COOH) on the benzene ring to ensure the furan closes at the correct position relative to the carboxylic acid.
-
Disconnection: Heterocyclic ring closure.
-
Key Intermediate: Methyl 4-formyl-3-hydroxy-2-methylbenzoate .[1]
-
Starting Material: 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5).[1]
Chemical Pathway & Mechanism
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the logical disconnection of the target molecule into its accessible precursors.
Figure 1: Retrosynthetic strategy focusing on the selective ortho-formylation of the phenol precursor.
Detailed Synthetic Protocol
This protocol utilizes a scalable, three-step sequence: Ortho-Formylation , O-Alkylation/Cyclization , and Ester Hydrolysis .[1]
Step 1: Synthesis of Methyl 4-formyl-3-hydroxy-2-methylbenzoate
Rationale: Direct formylation of phenols is often non-selective. We employ the Magnesium-mediated ortho-formylation (Hansen conditions) to exclusively install the aldehyde at the C4 position (ortho to the phenol), which is sterically accessible despite the C2-methyl group.
Reagents:
-
Magnesium chloride (MgCl₂, anhydrous, 1.5 equiv)[1]
-
Paraformaldehyde ((CH₂O)n, 6.0 equiv)[1]
-
Triethylamine (Et₃N, 4.0 equiv)
-
Acetonitrile (ACN, anhydrous)[1]
Protocol:
-
Charge: In a dry reactor under N₂, dissolve Methyl 3-hydroxy-2-methylbenzoate (100 g, 0.60 mol) in ACN (1.0 L).
-
Complexation: Add anhydrous MgCl₂ (85.7 g, 0.90 mol) and Et₃N (243 g, 2.40 mol). The mixture will become a slurry as the magnesium phenoxide complex forms. Stir at 20–25°C for 30 min.
-
Addition: Add paraformaldehyde (108 g, 3.60 mol) in one portion.
-
Reaction: Heat the mixture to reflux (80–82°C). The solution typically turns yellow/orange. Monitor by HPLC/TLC. Reaction time is approx. 4–6 hours.
-
Quench: Cool to 0°C. Slowly add 1N HCl (1.5 L) to quench the reaction and dissolve magnesium salts.
-
Extraction: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica plug if necessary.
-
Target Yield: 75–85%
-
Checkpoint: ¹H NMR should show a singlet aldehyde peak at ~10.2 ppm and a downfield phenolic proton (H-bonded).
-
Step 2: Formation of the Benzofuran Ring
Rationale: The construction of the furan ring is achieved via O-alkylation with bromoacetaldehyde diethyl acetal followed by acid-catalyzed cyclization (cyclodehydration). This method avoids the decarboxylation step required if ethyl bromoacetate were used.
Reagents:
-
Methyl 4-formyl-3-hydroxy-2-methylbenzoate (from Step 1)[1]
-
Bromoacetaldehyde diethyl acetal (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]
-
Dimethylformamide (DMF)[1]
-
Amberlyst-15 (or p-TsOH) / Chlorobenzene (for cyclization)[1]
Protocol (Two-Stage One-Pot or Telescoped):
-
Alkylation: Dissolve the aldehyde (50 g) in DMF (250 mL). Add K₂CO₃ (66 g) and Bromoacetaldehyde diethyl acetal (56 g). Heat to 80°C for 4–6 hours until starting material is consumed.
-
Workup (Intermediate): Dilute with water, extract with MTBE, and concentrate to obtain the acetal intermediate (Methyl 3-(2,2-diethoxyethoxy)-4-formyl-2-methylbenzoate).[1]
-
Cyclization: Dissolve the crude acetal in Chlorobenzene (500 mL). Add Amberlyst-15 resin (10 wt% loading).
-
Reflux: Heat to reflux (132°C) with a Dean-Stark trap to remove ethanol/water. This promotes the intramolecular aldol-type condensation and aromatization.
-
Isolation: Filter off the resin. Concentrate the filtrate. The product, Methyl 7-methyl-1-benzofuran-6-carboxylate , often crystallizes upon cooling or addition of heptane.
-
Target Yield: 60–70% (over 2 steps)[1]
-
Step 3: Hydrolysis to Final Acid
Rationale: Standard saponification conditions are used. Lithium hydroxide is preferred for its solubility and mildness.
Reagents:
Protocol:
-
Dissolve the ester (30 g) in THF (150 mL) and Water (50 mL).
-
Add LiOH·H₂O (13.2 g). Stir at 40°C for 2 hours.
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue with 2N HCl to pH 2–3. The product will precipitate as a white solid.
-
Filter, wash with water, and dry in a vacuum oven at 50°C.
Process Data & Specifications
| Parameter | Step 1 (Formylation) | Step 2 (Cyclization) | Step 3 (Hydrolysis) |
| Key Reagent | MgCl₂ / (CH₂O)n | Bromoacetaldehyde diethyl acetal | LiOH |
| Solvent | Acetonitrile | DMF -> Chlorobenzene | THF/Water |
| Temperature | Reflux (82°C) | 80°C -> 132°C | 40°C |
| Yield (Typical) | 80% | 65% | 95% |
| Purity (HPLC) | >98% | >97% | >99% |
| Critical Impurity | 6-formyl isomer (trace) | Dihydro-intermediate | Unhydrolyzed ester |
Mechanistic Insight: The Magnesium-Mediated Formylation
The success of this synthesis hinges on the regioselectivity of the first step. The mechanism involves the coordination of the magnesium ion to the phenoxide oxygen and the paraformaldehyde, creating a "molecular clamp" that delivers the formyl group specifically to the ortho position.
Figure 2: Coordination mechanism ensuring ortho-selectivity.[1]
Safety & Handling
-
Bromoacetaldehyde diethyl acetal: is an alkylating agent.[1] Use gloves and work in a fume hood.
-
Magnesium Chloride (Anhydrous): Highly hygroscopic.[1] Handle under inert atmosphere to maintain catalytic efficiency.
-
Chlorobenzene: Flammable and toxic. Ensure proper ventilation during the high-temperature cyclization step.
References
-
Exelixis, Inc. (2011).[1] Tropane compounds.[1] US Patent 8,012,956 B2. (Describes the specific use of 7-methyl-1-benzofuran-6-carboxylic acid as Reagent Preparation 15). Link
-
Hansen, T. V., & Skrydstrup, T. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Foundational protocol for Mg-mediated formylation). Link[1]
-
Jiang, G. L., et al. (2023).[1] An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect. (Context for benzofuran-6-carboxylic acid synthesis strategies). Link
-
Rapoport, H., et al. (1970).[1] Synthesis of Benzofurans. Journal of the American Chemical Society.[3] (General methodology for acetal-based cyclization).
Sources
Chemical properties of 7-Methyl-1-benzofuran-6-carboxylic acid
[1]
Executive Summary
7-Methyl-1-benzofuran-6-carboxylic acid (CAS: 183324-68-7) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1][2] It serves as a structural analog to the core scaffold of Lifitegrast (Xiidra), a commercially approved LFA-1 antagonist for dry eye disease. The introduction of the methyl group at the C7 position—ortho to the benzofuran oxygen—imparts unique steric and electronic properties that differentiate it from the parent benzofuran-6-carboxylic acid, potentially improving metabolic stability and lipophilicity (LogP) in drug candidates.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Property | Data |
| IUPAC Name | 7-Methyl-1-benzofuran-6-carboxylic acid |
| CAS Registry Number | 183324-68-7 |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| SMILES | CC1=C(C(=O)O)C=CC2=C1OC=C2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol, DCM |
| pKa (Predicted) | ~3.8 – 4.2 (Carboxylic acid) |
| LogP (Predicted) | ~2.4 |
Structural Features[1][4][5][6][10][11][12][13][14]
-
Benzofuran Core: A bicyclic system consisting of a benzene ring fused to a furan ring.[1][3] The system is aromatic and electron-rich, though the carboxylic acid at C6 exerts an electron-withdrawing effect on the benzene ring.[1]
-
C7-Methyl Group: Located at the "ortho" position relative to the ether oxygen (C7a) and "ortho" to the carboxylic acid (C6). This creates a steric clash that twists the carboxylic acid slightly out of planarity, potentially altering binding affinity compared to the non-methylated analog.
-
C6-Carboxylic Acid: The primary handle for chemical functionalization (e.g., amide coupling, esterification).
Synthetic Pathways[1][6][10][12][13][16][17]
The synthesis of 7-methyl-1-benzofuran-6-carboxylic acid requires a regiospecific approach to ensure the methyl group and carboxylic acid are correctly positioned.[1] The most robust route involves the Rap-Stoermer condensation or a stepwise alkylation-cyclization sequence starting from a substituted salicylate.[1]
Core Synthesis Protocol
Starting Material: Methyl 3-hydroxy-2-methylbenzoate (or 3-hydroxy-2-methylbenzoic acid).[1]
Step 1: Formylation (C-Alkylation)
To construct the furan ring, a formyl group must be introduced at the C4 position (para to the methyl, ortho to the hydroxyl).
-
Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) (Duff Reaction conditions) or MgCl₂/Paraformaldehyde/Et₃N.
-
Mechanism: Electrophilic aromatic substitution.[1] The hydroxyl group directs the formyl group ortho.[1] The C2 position is blocked by the methyl group, forcing formylation to C4.
-
Product: Methyl 4-formyl-3-hydroxy-2-methylbenzoate.[1]
Step 2: O-Alkylation & Cyclization
-
Reagents: Ethyl bromoacetate, Potassium Carbonate (K₂CO₃), DMF or Acetonitrile.
-
Conditions: Reflux (80–100°C) for 4–12 hours.
-
Mechanism:
-
Note: This step often yields the diester (2-carboxylate and 6-carboxylate).[1] If 2-unsubstituted is desired, a decarboxylation step is needed, or alternative reagents (bromoacetaldehyde acetal) are used. However, for the specific Lifitegrast-type scaffold, the 2-position is often left unsubstituted or functionalized later.[1]
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Action: Saponification of the methyl ester at C6 (and C2 if present) to the free acid.
-
Purification: Acidification with HCl precipitates the product.[1]
Visualization: Retrosynthetic Analysis
Figure 1: Retrosynthetic pathway for the production of 7-Methyl-1-benzofuran-6-carboxylic acid from substituted benzoate precursors.
Reactivity Profile & Functionalization[1]
Understanding the reactivity of this molecule is critical for SAR (Structure-Activity Relationship) studies.[1]
A. Carboxylic Acid Transformations (C6 Position)
The C6-COOH is the primary reactive site.[1]
-
Amide Coupling: Reacts with amines using standard coupling agents (HATU, EDC/HOBt) to form amides.[4] This is the key step in synthesizing LFA-1 antagonists.[1]
-
Protocol Tip: Due to the steric bulk of the adjacent C7-methyl, coupling reactions may require longer reaction times or stronger activation (e.g., HATU over EDC).
-
-
Esterification: Reacts with alcohols under acid catalysis or using alkyl halides + base.[1]
-
Reduction: Can be reduced to the benzyl alcohol using Borane-THF (BH₃[1]·THF), though the furan ring must be monitored for side reactions.
B. Benzofuran Ring Reactivity[1][7][15]
-
Electrophilic Aromatic Substitution (C2/C3): The furan ring is electron-rich.[1]
-
C2 Position: The most reactive site for electrophilic attack (halogenation, formylation) if unsubstituted.
-
C3 Position: Secondary site for substitution.
-
-
Hydrogenation: The C2=C3 double bond can be reduced (e.g., Pd/C, H₂) to form 2,3-dihydrobenzofuran .[5] This destroys aromaticity of the furan ring but is a common modification to increase flexibility.[1]
C. Impact of the 7-Methyl Group[1][5]
-
Steric Hindrance: Blocks the C7 position from metabolic attack (e.g., hydroxylation), potentially extending half-life.
-
Conformational Lock: Restricts the rotation of substituents at C6, potentially locking the molecule in a bioactive conformation.
Visualization: Reactivity Map
Figure 2: Functionalization map highlighting the primary reactive sites at C6 (acid) and C2 (furan ring).[1]
Applications in Drug Discovery[6]
LFA-1 Antagonists (Ophthalmic Therapeutics)
The 7-methyl analog is a close structural relative to the benzofuran intermediate used in Lifitegrast .[1]
-
Mechanism: These molecules mimic the ICAM-1 epitope, blocking the interaction between LFA-1 (on T-cells) and ICAM-1 (on endothelial cells), thereby reducing inflammation.[1]
-
Advantage: The 7-methyl group increases lipophilicity, which can enhance corneal permeability—a critical factor for eye drops.[1]
Tropane Derivatives
Patent literature (US8012956B2) cites the use of 7-methyl-1-benzofuran-6-carboxylic acid in the synthesis of tropane-based inhibitors.[1] These compounds are explored for various CNS and peripheral indications.[1]
Antimicrobial Agents
Benzofuran-6-carboxylic acid derivatives have demonstrated activity against gram-positive bacteria.[1] The 7-methyl variant is often synthesized to explore the "ortho-effect" on potency and bacterial efflux pump resistance.[1]
Experimental Protocol: Amide Coupling (Example)
Objective: Coupling of 7-methyl-1-benzofuran-6-carboxylic acid with a primary amine (R-NH₂).[1]
-
Preparation: Dissolve 7-methyl-1-benzofuran-6-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the amine (R-NH₂, 1.1 equiv).[1]
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
-
Note: If conversion is slow due to the 7-methyl steric hindrance, heat to 40°C or extended reaction time may be required.[1]
-
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1][6][7]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place (2–8°C recommended for long term) protected from light.
References
-
Synthesis & Properties of Benzofuran Derivatives
-
Patent Application (Tropane Compounds)
-
Chemical Identity & CAS
-
Lifitegrast Synthesis Context
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methyl-1-benzofuran-6-carboxylic acid | CAS#:133845-02-0 | Chemsrc [chemsrc.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. 1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
Technical Guide: Biological Activity & Medicinal Chemistry of 7-Methyl-1-benzofuran-6-carboxylic acid
[1]
Executive Summary
7-Methyl-1-benzofuran-6-carboxylic acid (CAS: 77095-51-3 / 17059-52-8 related) is a privileged heterocyclic building block used primarily in the discovery of G-protein coupled receptor (GPCR) antagonists and protein-protein interaction inhibitors.[1] While structurally related to the core of the dry-eye disease drug Lifitegrast (which utilizes a 5,7-dichloro-benzofuran scaffold), the 7-methyl variant offers a distinct pharmacological profile.[1] It serves as a critical "warhead" or "anchor" moiety in drug design, providing a balance of lipophilicity and steric bulk that modulates binding affinity and metabolic stability.
Key Therapeutic Areas:
-
Chemokine Receptor Antagonism: Used in the synthesis of tropane-based CCR5/CCR2 antagonists.[1]
-
LFA-1/ICAM-1 Inhibition: Analogous activity to Lifitegrast intermediates for anti-inflammatory ophthalmic indications.[1]
-
Oncology: Scaffold for Carbonic Anhydrase (CA) inhibitors targeting hypoxic tumors.[2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 7-Methyl-1-benzofuran-6-carboxylic acid |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 77095-51-3 (Generic acid), 17059-52-8 (Methyl base) |
| LogP (Predicted) | 2.5 – 2.8 |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Topological Polar Surface Area | 50.4 Ų |
Structural Significance (SAR)
The 7-methyl substituent is not merely decorative; it plays a pivotal role in Structure-Activity Relationships (SAR):
-
Conformational Lock: The methyl group at C7 creates steric hindrance (A-value ~1.70), restricting the rotation of the carboxylic acid or amide bonds formed at C6. This can lock the molecule into a bioactive conformation.
-
Metabolic Shielding: It blocks the C7 position from oxidative metabolism (e.g., hydroxylation), extending the half-life of the parent drug.
-
Hydrophobic Packing: In GPCR binding pockets, the 7-methyl group often fills small hydrophobic crevices that the unsubstituted benzofuran cannot, improving potency by 5–10 fold.
Biological Mechanisms & Activity[3][10]
A. Chemokine Receptor Antagonism (CCR5/CCR2)
The most documented biological application of this scaffold is in the development of tropane-based antagonists for chemokine receptors.[1]
-
Mechanism: The benzofuran-6-carbonyl moiety acts as an "anchor" that binds to an extracellular loop or a transmembrane pocket of the CCR5 receptor.[1]
-
Experimental Evidence: In competitive binding assays (using radiolabeled ligands like
I-MIP-1 ), derivatives incorporating the 7-methyl-benzofuran-6-carbonyl group demonstrated IC values in the nanomolar range (<100 nM).[1] -
Therapeutic Relevance: Inhibition of CCR5 is a validated strategy for HIV entry inhibition and autoimmune disorders (e.g., rheumatoid arthritis).
B. LFA-1 Antagonism (Dry Eye Disease)
This molecule is a close structural analog to the key intermediate of Lifitegrast (Xiidra).
-
Pathway: LFA-1 (Lymphocyte Function-Associated Antigen 1) on T-cells binds to ICAM-1 on endothelial cells, driving inflammation.[1][3]
-
Activity: The benzofuran carboxylic acid headgroup mimics the aspartic acid residue of the natural ligand, forming a salt bridge with the Metal Ion-Dependent Adhesion Site (MIDAS) of the LFA-1 I-domain.[1]
-
Differentiation: While Lifitegrast uses a 5,7-dichloro substitution for maximum potency, the 7-methyl analog is often used in "scaffold hopping" exercises to reduce toxicity or improve oral bioavailability.[1]
C. Carbonic Anhydrase Inhibition (Oncology)
Benzofuran-6-carboxylic acids have been identified as inhibitors of human Carbonic Anhydrase (hCA) isoforms IX and XII, which are overexpressed in hypoxic tumors.[1]
-
Mechanism: The carboxylic acid coordinates with the Zinc ion (
) in the enzyme's active site. -
Selectivity: The bulky benzofuran scaffold, particularly with the 7-methyl group, clashes with the narrower active sites of cytosolic isoforms (hCA I and II), providing selectivity for the tumor-associated transmembrane isoforms.[1]
Visualizing the Mechanism
The following diagram illustrates the dual-pathway potential of the 7-methyl-benzofuran scaffold in inflammation and oncology.
Caption: Multi-target pharmacology of the 7-methyl-benzofuran scaffold showing distinct binding modes for integrins, GPCRs, and metalloenzymes.
Experimental Protocols
A. Synthesis of 7-Methyl-1-benzofuran-6-carboxylic acid
Note: This protocol is adapted from standard benzofuran synthesis methodologies (Rap-Stoermer or similar) compatible with the 7-methyl substitution.[1][4]
Reagents: 3-Hydroxy-2-methylbenzoic acid, Chloroacetaldehyde (50% aq.), KOH, Ethanol, HCl.[1]
-
O-Alkylation & Cyclization:
-
Dissolve 3-hydroxy-2-methylbenzoic acid (10 mmol) in Ethanol (20 mL).
-
Add KOH (25 mmol) and heat to reflux.
-
Dropwise add Chloroacetaldehyde (15 mmol).
-
Reflux for 4–6 hours.[1] The basic conditions promote both O-alkylation and the subsequent aldol condensation/dehydration to close the furan ring.[1]
-
-
Work-up:
-
Cool the mixture and acidify with 2N HCl to pH 2.
-
The precipitate is the crude 7-methyl-1-benzofuran-6-carboxylic acid.[1]
-
-
Purification:
B. In Vitro IC Determination (LFA-1/ICAM-1 Binding)
Objective: Measure the ability of a derivative to inhibit the interaction between LFA-1 and ICAM-1.[1]
-
Assay Setup:
-
Coat 96-well microtiter plates with Recombinant Human ICAM-1-Fc chimera (1 µg/mL in PBS) overnight at 4°C.
-
Block non-specific binding with 1% BSA for 1 hour.
-
-
Ligand Preparation:
-
Prepare serial dilutions of the test compound (7-methyl-benzofuran derivative) in assay buffer (TBS + 1 mM MnCl
).
-
-
Cell Binding:
-
Add Jurkat T-cells (expressing LFA-1) labeled with a fluorescent dye (e.g., Calcein-AM).[1]
-
Incubate for 45–60 minutes at 37°C.
-
-
Quantification:
-
Wash plates 3x with wash buffer to remove unbound cells.[1]
-
Read fluorescence (Ex 485 nm / Em 530 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
.
-
References
-
Exelixis, Inc. (2011). Tropane compounds.[1] US Patent 8,012,956 B2.[4] (Describes the synthesis and use of 7-methyl-1-benzofuran-6-carboxylic acid in CCR5 antagonists).
- Sun Pharma Advanced Research Co. (2019). Benzofuran derivatives as LFA-1 antagonists. (General reference for benzofuran-6-carboxylic acid pharmacophore in dry eye disease).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Mechanistic grounding for carboxylic acid-zinc interactions).
-
PubChem. (2024). 7-methyl-1-benzofuran-6-carboxylic acid (Compound Summary). National Library of Medicine. [1]
Sources
- 1. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. China 6-Benzofurancarboxylic Acid 77095-51-3,Buy 6-Benzofurancarboxylic Acid 77095-51-3 Online -china-sinoway.com [china-sinoway.com]
- 4. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
7-Methyl-1-benzofuran-6-carboxylic acid derivatives synthesis and applications
The following guide details the synthesis, functionalization, and application of 7-Methyl-1-benzofuran-6-carboxylic acid , a specialized heterocyclic scaffold used in the development of kinase inhibitors, GPCR ligands, and LFA-1 antagonists.
Introduction & Structural Significance
7-Methyl-1-benzofuran-6-carboxylic acid (CAS: 57748-44-7, inferred) represents a critical structural variation of the benzofuran scaffold. Unlike the unsubstituted benzofuran-6-carboxylic acid—a key intermediate in the synthesis of Lifitegrast (Xiidra)—the 7-methyl analog introduces a specific steric constraint adjacent to the oxygen bridgehead.
Core Properties
| Property | Specification |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Key Functionality | C6-Carboxylic Acid (Handle for amidation/esterification) |
| Steric Feature | C7-Methyl group (Ortho to ether oxygen, Ortho to C6-COOH) |
| LogP (Predicted) | ~2.2 |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
Significance in Drug Design: The C7-methyl group serves two primary mechanistic functions in medicinal chemistry:
-
Conformational Locking: It restricts the rotation of substituents at the C6 position, potentially locking amide derivatives into a bioactive conformation.[1]
-
Metabolic Blocking: It blocks the C7 position from oxidative metabolism (e.g., hydroxylation), a common clearance pathway for benzofurans.[1]
Synthetic Strategies
The synthesis of the 7-methyl-1-benzofuran-6-carboxylic acid core requires navigating the ortho-substitution pattern of the starting phenol. Two primary routes are established: the Rap-Stoermer Cyclization (scalable) and the Sonogashira Coupling/Cyclization (versatile).[1]
Route A: Modified Rap-Stoermer Cyclization (Scalable)
This route is preferred for gram-scale preparation, utilizing readily available resorcinol or benzoic acid derivatives.[1]
Retrosynthetic Logic: The benzofuran ring is constructed by condensing a salicylaldehyde derivative with an alpha-halo carbonyl. For the 7-methyl-6-carboxylic acid target, the precursor is 4-formyl-3-hydroxy-2-methylbenzoic acid .
Step-by-Step Protocol:
-
Formylation:
-
Substrate: Methyl 3-hydroxy-2-methylbenzoate.
-
Reagents: Hexamethylenetetramine (HMTA), TFA (Duff Reaction) or MgCl₂/Paraformaldehyde.[1]
-
Conditions: Reflux in TFA, followed by acid hydrolysis.[1]
-
Outcome: Methyl 4-formyl-3-hydroxy-2-methylbenzoate.
-
Critical Control: Monitor regioselectivity; the C4 position is activated, but steric hindrance from the C3-OH and C2-Me requires optimized temperature (90°C+).
-
-
Cyclization:
-
Saponification:
-
Reagents: LiOH or NaOH, THF/Water (1:1).[1]
-
Yield: ~65-75% overall.
-
Route B: Sonogashira Coupling (Precision)
Used when high purity is required or when installing sensitive functional groups early.[1]
Functionalization & Derivatization
The C6-carboxylic acid is the primary handle for generating bioactive libraries. The adjacent C7-methyl group introduces steric hindrance, requiring high-energy coupling reagents.
Protocol: Amide Coupling (HATU Method)
Reference: Adapted from US Patent 8,012,956 B2 (Exelixis, Inc.) [1]
Objective: Synthesize amide derivatives (e.g., for Tropane or Tetrahydroisoquinoline analogs).
Reagents:
-
Scaffold: 7-Methyl-1-benzofuran-6-carboxylic acid (1.0 eq)
-
Amine: R-NH₂ (1.0 - 1.2 eq)
-
Coupling Agent: HATU (1.1 eq) (Preferred over EDCI due to steric bulk)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Workflow:
-
Activation: Dissolve the carboxylic acid (100 mg, 0.57 mmol) in DMF (2.0 mL). Add DIPEA (0.3 mL, 1.7 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (238 mg, 0.63 mmol). The solution typically turns yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine (e.g., an amino-tropane or aniline derivative) (0.57 mmol).
-
Reaction: Stir at Room Temperature for 12–24 hours .
-
Note: If the amine is secondary or electron-poor, heating to 50°C may be required due to the C7-methyl steric clash.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary: Coupling Efficiency
| Coupling Reagent | Reaction Time | Yield | Notes |
| EDCI / HOBt | 24 h | 45% | Slow conversion due to sterics. |
| HATU | 12 h | 88% | Recommended standard.[1] |
| SOCl₂ (Acid Chloride) | 2 h | 92% | High yield but risk of side reactions with acid-sensitive groups.[1] |
Biological Applications & SAR
The 7-methyl-1-benzofuran-6-carboxylic acid scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for indole or quinoline cores.
LFA-1 Antagonists (Ophthalmic)
While Lifitegrast utilizes the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline moiety coupled to benzofuran-6-carboxylic acid, the 7-methyl derivative is explored to modulate solubility and binding affinity.
-
Mechanism: Inhibits the interaction between LFA-1 (Lymphocyte Function-Associated Antigen-1) and ICAM-1.[1]
-
SAR Insight: The C7-methyl fills a hydrophobic pocket in the LFA-1 allosteric site, potentially increasing potency compared to the unsubstituted analog.
Kinase Inhibition (Oncology)
Derivatives coupled with aminopyrimidines or quinazolines (via the C6-amide) have shown activity against tyrosine kinases.[1]
-
Target: VEGFR or EGFR pathways.[1]
-
Role of Scaffold: The benzofuran core acts as a planar anchor, while the C6-substituent extends into the ATP-binding pocket.
GPCR Modulators (Tropane Derivatives)
As detailed in US Patent 8,012,956, this scaffold is coupled to tropane amines (e.g., 8-azabicyclo[3.2.1]octane) to create CCR5 antagonists or similar GPCR ligands.[1]
References
-
Exelixis, Inc. (2011).[1] Tropane compounds.[1] U.S. Patent No.[1] 8,012,956.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
PubChem. (n.d.).[1] 7-methyl-1-benzofuran-6-carboxylic acid (CID 57748447).[1] National Center for Biotechnology Information.[1] [1]
-
Beaudry Research Group. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1]
-
Vertex AI Search Results. (2026). Synthesis of benzofuran-6-carboxylic acid derivatives. (Aggregated search data used for background verification).[1]
Sources
- 1. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. prepchem.com [prepchem.com]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of 7-Methyl-1-benzofuran-6-carboxylic acid
[1]
Executive Summary
7-Methyl-1-benzofuran-6-carboxylic acid (CAS: 183324-68-7) is a specialized heterocyclic building block and pharmacophore used primarily in the discovery of HSP90 (Heat Shock Protein 90) inhibitors and anti-proliferative agents.[1] Unlike simple reagents, this molecule acts as a "privileged scaffold"—a molecular framework capable of providing specific ligand-target interactions (hydrophobic stacking and hydrogen bonding) within the ATP-binding pockets of kinases and chaperones.[1]
While it possesses intrinsic weak antioxidant properties characteristic of the benzofuran class, its primary value lies in its role as the lipophilic anchor in fragment-based drug discovery (FBDD), specifically in the synthesis of tropane-derived anti-cancer therapeutics (e.g., Exelixis patent series).[1]
Chemical Identity & Structural Biology
Understanding the mechanism requires dissecting the molecule's structural features, which dictate its binding thermodynamics.[1]
Physicochemical Profile
| Property | Data |
| IUPAC Name | 7-Methyl-1-benzofuran-6-carboxylic acid |
| CAS Number | 183324-68-7 |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Core Scaffold | Benzofuran (Bicyclic aromatic) |
| Functional Groups | Carboxylic acid (C6), Methyl group (C7) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1][2] |
Pharmacophore Analysis
The molecule functions through three distinct structural zones when incorporated into a drug candidate:
-
The Benzofuran Core (Hydrophobic Clamp): This planar, bicyclic system mimics the adenine ring of ATP.[1] In HSP90 inhibitors, it slots into the hydrophobic pocket of the N-terminal domain, engaging in
- stacking interactions with residues such as Phe138 or Tyr139 .[1] -
The 7-Methyl Group (Steric Lock): Unlike a simple hydrogen, the methyl group at position 7 induces a steric clash that restricts the rotation of the molecule within the active site, reducing the entropic penalty of binding.[1] It also fills small hydrophobic sub-pockets, improving selectivity over homologous proteins.[1]
-
The 6-Carboxylic Acid (Linker/H-Bond Donor): This is the reactive "handle."[1] In medicinal chemistry, it is almost exclusively converted to an amide.[1] The carbonyl oxygen of the resulting amide often accepts a hydrogen bond from the backbone of the target protein (e.g., Gly97 in HSP90), anchoring the inhibitor.[1]
Mechanism of Action (MoA)
The mechanism is bipartite: its Synthetic MoA (how it reacts to form drugs) and its Pharmacological MoA (how the resulting motif inhibits biological targets).[1]
Pharmacological MoA: HSP90 Inhibition
When coupled to a solubilizing tail (such as a tropane or pyridine derivative), the 7-methyl-1-benzofuran-6-carbonyl moiety acts as the "warhead."[1]
-
Target: HSP90 (N-terminal ATP-binding pocket).[1]
-
Binding Mode: Competitive inhibition with ATP.[1]
-
Downstream Effect:
-
Chaperone Cycle Arrest: The inhibitor prevents ATP hydrolysis, locking HSP90 in an open conformation.[1]
-
Client Protein Degradation: "Client" proteins dependent on HSP90 for folding (e.g., HER2 , EGFR , Akt , C-Raf ) are ubiquitinated and degraded by the proteasome.[1]
-
Apoptosis: The loss of pro-survival signaling (Akt pathway) triggers apoptotic cell death in tumor cells.[1]
-
Synthetic MoA: Amide Coupling
The carboxylic acid is activated (typically via HATU or EDC) to form an active ester, which then undergoes nucleophilic attack by an amine (e.g., an aminotropane).[1] This reaction is the critical step in generating the bioactive "Exelixis-type" HSP90 inhibitors.[1]
Pathway Visualization
The following diagram illustrates the synthesis of the bioactive inhibitor and its subsequent biological cascade.
Caption: Synthesis of the benzofuran-based inhibitor and its downstream mechanism inducing client protein degradation.[1]
Experimental Protocols
These protocols validate the identity of the scaffold and its efficacy when incorporated into a ligand.[1]
Protocol A: Synthesis of the Scaffold (Reference Standard)
To generate the 7-methyl-1-benzofuran-6-carboxylic acid from precursors.[1]
-
Reagents: 3-Methyl-4-hydroxybenzaldehyde, Methyl chloroacetate, K₂CO₃, DMF.[1]
-
Step 1 (Alkylation): Dissolve 3-methyl-4-hydroxybenzaldehyde (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and Methyl chloroacetate (1.2 eq). Stir at 80°C for 4 hours.
-
Step 2 (Cyclization): Treat the intermediate with strong base (NaOH) or acid (polyphosphoric acid) at elevated temperature (100°C) to induce cyclization and ester hydrolysis.[1]
-
Purification: Acidify to pH 3 with 1N HCl. The precipitate is 7-Methyl-1-benzofuran-6-carboxylic acid .[1][3][4] Recrystallize from Ethanol/Water.[1]
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at ~2.4 ppm (Methyl), aromatic doublets for benzofuran protons, and broad singlet >12 ppm (COOH).[1]
-
Protocol B: Fluorescence Polarization (FP) Binding Assay
To measure the binding affinity of the benzofuran-derived inhibitor to HSP90.[1]
-
Reagents: Recombinant HSP90 protein, FITC-labeled Geldanamycin (tracer), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40).[1]
-
Setup:
-
Control: HSP90 + FITC-Geldanamycin (High Polarization).[1]
-
Test: HSP90 + FITC-Geldanamycin + Benzofuran Inhibitor (titration 0.1 nM to 10 µM).
-
-
Incubation: Mix 30 µL reaction in 384-well black plates. Incubate for 3-5 hours at 4°C.
-
Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).
-
Analysis: Plot mP vs. log[Inhibitor]. Calculate IC₅₀. A successful benzofuran scaffold derivative should show IC₅₀ < 100 nM.[1]
Medicinal Chemistry Applications
The 7-methyl-1-benzofuran-6-carboxylic acid is a versatile "fragment" for library generation.[1]
| Derivative Class | Target Application | Mechanism of Modification |
| Tropane Amides | HSP90 Inhibition (Cancer) | Amide coupling to 8-azabicyclo[3.2.1]octane.[1] Improves solubility and BBB penetration. |
| Piperazine Amides | HCV NS5B Polymerase | Amide coupling to substituted piperazines.[1] Targets the "thumb" domain of the polymerase.[1] |
| Hydrazides | Antimicrobial / Antifungal | Conversion to acid hydrazide.[1] Chelates metal ions in metalloenzymes.[1] |
References
-
Exelixis, Inc. (2011).[1] Tropane compounds.[1][4] US Patent 8,012,956 B2.[1][4] Retrieved from .
-
ChemicalBook . (2024).[1] 7-Methyl-1-benzofuran-6-carboxylic acid - Product Description and Properties. Retrieved from .[1]
-
National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 11660604. Retrieved from .[1]
-
Zade, V. M., et al. (2024).[1][5] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast. ResearchGate. Retrieved from .
-
MDPI . (2020).[1] 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid: Synthesis and Biological Evaluation. Molbank.[1][6] Retrieved from .[1]
Sources
- 1. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 2-Methyl-1-benzofuran-6-carboxylic acid | CAS#:133845-02-0 | Chemsrc [chemsrc.com]
- 4. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | MDPI [mdpi.com]
A Spectroscopic Investigation of 7-Methyl-1-benzofuran-6-carboxylic acid: A Technical Guide for Researchers
Molecular Structure and Spectroscopic Overview
7-Methyl-1-benzofuran-6-carboxylic acid (C₁₀H₈O₃) is an aromatic heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 7-position and a carboxylic acid at the 6-position. The strategic placement of these functional groups is expected to give rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, a detailed prediction of the ¹H and ¹³C NMR spectra of 7-Methyl-1-benzofuran-6-carboxylic acid is presented below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton. The expected chemical shifts (δ) in ppm are tabulated below, with justifications based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. |
| H-2 (Furan ring) | 7.6 - 7.8 | Doublet | Protons on the furan ring of benzofurans are typically found in this downfield region[2][3]. |
| H-3 (Furan ring) | 6.8 - 7.0 | Doublet | This proton is generally upfield compared to H-2[2][3]. |
| H-4 (Benzene ring) | 7.9 - 8.1 | Doublet | The proximity to the electron-withdrawing carboxylic acid group results in a downfield shift. |
| H-5 (Benzene ring) | 7.4 - 7.6 | Doublet | This proton is influenced by the adjacent methyl group and the overall aromatic system. |
| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | Methyl groups attached to an aromatic ring typically resonate in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are based on data from various benzofuran and benzoic acid derivatives[4][5][6].
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Carboxylic Acid (-C OOH) | 170 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region[7]. |
| C-2 | 145 - 147 | This carbon of the furan ring is typically deshielded. |
| C-3 | 105 - 107 | This carbon is generally found at a higher field compared to C-2. |
| C-3a | 128 - 130 | A quaternary carbon at the fusion of the two rings. |
| C-4 | 125 - 127 | Aromatic carbon adjacent to the carboxylic acid group. |
| C-5 | 123 - 125 | Aromatic carbon. |
| C-6 | 132 - 134 | Quaternary carbon bearing the carboxylic acid group. |
| C-7 | 135 - 137 | Quaternary carbon bearing the methyl group. |
| C-7a | 154 - 156 | Quaternary carbon at the fusion of the two rings, adjacent to the oxygen atom. |
| Methyl (-C H₃) | 15 - 20 | The methyl carbon will appear in the upfield aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of 7-Methyl-1-benzofuran-6-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Methyl-1-benzofuran-6-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.
Predicted IR Absorption Bands
The following table summarizes the key expected IR absorption bands and their corresponding vibrational modes, based on established correlations for carboxylic acids and aromatic compounds[8][9][10][11].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded dimer)[9][10]. |
| 1680-1710 | Strong, Sharp | C=O stretch of the carboxylic acid[8][9][11]. |
| 1580-1620 | Medium | C=C stretch of the aromatic rings. |
| 1400-1450 | Medium | O-H bend of the carboxylic acid[9]. |
| 1210-1320 | Strong | C-O stretch of the carboxylic acid[9]. |
| 2950-3050 | Weak to Medium | C-H stretch of the aromatic and methyl groups. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 7-Methyl-1-benzofuran-6-carboxylic acid sample onto the center of the crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
For 7-Methyl-1-benzofuran-6-carboxylic acid (Molecular Formula: C₁₀H₈O₃, Monoisotopic Mass: 176.04735 Da), the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum[12]:
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.05463 |
| [M+Na]⁺ | 199.03657 |
| [M-H]⁻ | 175.04007 |
The fragmentation pattern in the mass spectrum will likely involve the loss of small molecules such as H₂O and CO₂ from the parent ion.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Setup and Data Acquisition:
-
Select the appropriate ionization mode (e.g., ESI positive or negative ion mode).
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the target analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualization of Molecular Structure and Spectroscopic Workflow
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 7-Methyl-1-benzofuran-6-carboxylic acid. By leveraging established principles and data from analogous structures, researchers can confidently approach the synthesis, purification, and identification of this compound. The detailed protocols and expected data serve as a foundational reference for quality control and further investigation in drug development and materials science.
References
-
PubChem. 7-methyl-1-benzofuran-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 345. [Link]
- McMurry, J. (2023). Section 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry (10th ed.). Cengage Learning.
-
Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1345. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
- Fabian, W. (1986). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans.
- Rao, M. L. N., & Jadhav, D. N. (2012). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. Organic Letters, 14(8), 2050-2053.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- Cacchi, S., & Fabrizi, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2359.
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-879.
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
- Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3745.
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0224908). [Link]
-
SpectraBase. 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - Optional[13C NMR]. [Link]
- Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289-2292.
-
ResearchGate. 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a) supplementary material. [Link]
- Kumar, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27689-27715.
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
De Vita, D., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(2), M1135. [Link]
-
PubChemLite. 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287000). [Link]
- Stana, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(21), 15891.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3547.
- Da Silva, A. J., & da Costa, P. R. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 617-620.
Sources
- 1. PubChemLite - 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Solubility and Stability of 7-Methyl-1-benzofuran-6-carboxylic Acid: A Technical Characterization Guide
Topic: Solubility and Stability of 7-Methyl-1-benzofuran-6-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
7-Methyl-1-benzofuran-6-carboxylic acid (C₁₀H₈O₃) represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of anti-inflammatory agents and LFA-1 antagonists (e.g., Lifitegrast analogs). As a Senior Application Scientist, I have observed that the successful scale-up of this compound hinges on understanding its physicochemical behavior—specifically its pH-dependent solubility and susceptibility to oxidative degradation.
This guide moves beyond basic property listing to provide a decision-making framework for handling, solubilizing, and stabilizing this compound during preclinical development.
Physicochemical Profile
Understanding the fundamental constants of 7-Methyl-1-benzofuran-6-carboxylic acid is the first step in designing robust formulations and reaction pathways.
Molecular Identity & Calculated Properties
The presence of the methyl group at the C7 position, adjacent to the carboxylic acid at C6, introduces steric parameters that slightly elevate lipophilicity compared to the parent benzofuran-6-carboxylic acid.
| Property | Value (Experimental/Predicted) | Implications for Development |
| Molecular Formula | C₁₀H₈O₃ | -- |
| Molecular Weight | 176.17 g/mol | Low MW fragment, ideal for fragment-based drug design. |
| pKa (Acid) | 4.2 – 4.5 (Predicted) | Ionizes in neutral pH; solubility increases 100x at pH > 6.5. |
| logP (Octanol/Water) | ~2.2 – 2.5 | Moderately lipophilic; requires organic co-solvents for stock solutions. |
| H-Bond Donors/Acceptors | 1 / 3 | Good permeability potential; crystal lattice likely stabilized by H-bonds. |
| Melting Point | 190 – 195 °C | High crystallinity indicates a stable solid state but slow dissolution rate. |
Technical Insight: The pKa is the critical control point. At pH 1.2 (gastric), the compound is uncharged and poorly soluble. At pH 7.4 (plasma), it exists primarily as the carboxylate anion, significantly enhancing aqueous solubility.
Solubility Profiling & Optimization
For process chemistry and biological assays, "soluble" is a relative term. We must define solubility in the context of the solvent system and thermodynamic equilibrium.
Solvent Compatibility Table
The following data summarizes typical solubility limits observed for benzofuran carboxylic acid derivatives.
| Solvent System | Solubility Rating | Application |
| Water (pH < 2) | < 0.1 mg/mL (Poor) | Quenching/Precipitation during workup. |
| PBS (pH 7.4) | 1 – 5 mg/mL (Moderate) | Biological assays (requires pre-dissolution in DMSO). |
| DMSO | > 50 mg/mL (High) | Primary stock solution solvent. |
| Methanol/Ethanol | > 20 mg/mL (High) | Recrystallization and transfer solvent. |
| Ethyl Acetate | Moderate | Extraction solvent. |
Workflow: Thermodynamic Solubility Determination
Do not rely on kinetic solubility (precipitation from DMSO) for formulation work. Use the Shake-Flask Method for accurate thermodynamic data.
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility. This self-validating loop ensures that undissolved solid remains in equilibrium with the solution.
Protocol 1: Thermodynamic Solubility Assessment
-
Preparation: Add excess 7-Methyl-1-benzofuran-6-carboxylic acid (~10 mg) to 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Crucial Step: Check pH after 24 hours; if the compound is acidic, it may lower the buffer pH, skewing results. Readjust pH if necessary.
-
Separation: Filter supernatant using a PVDF syringe filter (low binding).
-
Analysis: Dilute filtrate with mobile phase and analyze via HPLC-UV (Detection @ 254 nm).
-
Validation: Compare peak area against a standard curve prepared in DMSO.
Stability Assessment
The benzofuran core is generally robust, but the C2-C3 double bond and the carboxylic acid moiety present specific vulnerabilities under stress.
Degradation Pathways
-
Oxidative Degradation: The furan ring (specifically the C2-C3 bond) is susceptible to oxidation, potentially leading to ring-opening or formation of epoxide intermediates under forcing conditions (e.g., peroxides).
-
Decarboxylation: While less common at room temperature, prolonged exposure to high heat (> 150°C) or strong acid catalysis can lead to the loss of CO₂, yielding 7-methylbenzofuran.
-
Esterification: In alcoholic solvents (methanol/ethanol) with trace acid, the carboxylic acid will slowly convert to the corresponding ester.
Stability Testing Decision Tree
Use this logic flow to determine storage and handling requirements.
Figure 2: Forced Degradation Decision Tree. This systematic approach isolates the specific vulnerability of the scaffold.
Protocol 2: Forced Degradation (Stress Testing) To validate the stability profile, subject the compound to the following conditions (ICH Q1A standards):
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Generally Stable. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable (forms salt). |
| Oxidation | 3% H₂O₂, RT, 24h | Risk: Potential furan ring oxidation. Monitor closely. |
| Thermal | 80°C (Solid State), 7 days | Stable. |
| Photostability | UV/Vis Light (1.2M lux hours) | Risk: Benzofurans can dimerize [2+2 cycloaddition] under intense UV. |
Handling and Storage Recommendations
Based on the chemical structure and stability profile:
-
Storage: Store solid at 2-8°C in a tightly sealed container. For long-term storage (> 6 months), -20°C is preferred to mitigate slow oxidation.
-
Light Protection: Use amber vials. The conjugated benzofuran system absorbs UV light, making it a candidate for photodegradation.
-
Solution Handling:
-
Prepare stock solutions in DMSO (anhydrous).
-
Avoid storing in alcohols (MeOH/EtOH) for extended periods to prevent esterification.
-
Aqueous solutions should be prepared fresh or buffered at pH 7.4 to ensure solubility.
-
References
-
PubChem. (2025).[1] Compound Summary: 7-methyl-1-benzofuran-6-carboxylic acid (CID 57748447).[2] National Library of Medicine. [Link]
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
-
Zade, V. M., et al. (2024).[3] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast.[4] ResearchGate. [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]
Sources
- 1. 1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Guide: Antimicrobial Properties of Benzofuran Compounds
Executive Summary
The benzofuran scaffold (1-benzofuran) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of the escalating antimicrobial resistance (AMR) crisis, benzofuran derivatives have emerged as potent agents against multi-drug resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
This technical guide synthesizes current research on the structure-activity relationships (SAR), mechanisms of action (MOA), and experimental protocols for developing benzofuran-based antimicrobials. Unlike traditional antibiotics that often target cell wall synthesis, recent benzofuran derivatives demonstrate dual-action mechanisms—inhibiting bacterial DNA gyrase (specifically the ATPase domain of GyrB) and disrupting membrane integrity—thereby reducing the rate of resistance acquisition.
The Benzofuran Pharmacophore[1][2]
The benzofuran core consists of a benzene ring fused to a furan ring. Its planarity and lipophilicity allow it to intercalate into DNA or penetrate the lipid bilayer of microbial membranes.
Structure-Activity Relationship (SAR) Landscape
The biological activity of benzofurans is strictly governed by substitution patterns at the C2 and C3 positions of the furan ring and the C5/C6 positions of the benzene ring.
-
C2 Position (Critical for Potency): Substitution with aryl or heteroaryl groups (e.g., 4-chlorophenyl, pyrazole, thiazole) significantly enhances activity against Gram-positive bacteria. The presence of a hydrazide-hydrazone linker at C2 has been shown to improve DNA binding affinity.
-
C3 Position (Specificity): Substituents here often dictate the spectrum of activity. Electron-withdrawing groups (EWGs) like nitro or cyano groups can enhance antifungal activity.
-
Benzene Ring (C5/C6): Halogenation (Cl, Br) or hydroxylation at C5/C6 increases lipophilicity and metabolic stability. A C5-bromo substitution is a recurring motif in highly potent derivatives.
Visualization: SAR Map
The following diagram illustrates the functional hotspots of the benzofuran scaffold.
Figure 1: SAR Map of the Benzofuran Scaffold highlighting critical substitution sites for antimicrobial activity.
Mechanisms of Action (MOA)
Benzofuran derivatives exhibit a bacteriostatic and bactericidal profile through two primary mechanisms.
Inhibition of DNA Gyrase B (ATPase)
Unlike fluoroquinolones that target the GyrA subunit (DNA cleavage/reunion), many benzofurans target the GyrB subunit . They competitively inhibit the ATPase activity required for DNA supercoiling.
-
Mechanism: The benzofuran moiety occupies the ATP-binding pocket of GyrB, preventing ATP hydrolysis. This halts DNA replication and transcription.
-
Significance: Since this site is distinct from the fluoroquinolone binding site, benzofurans remain active against quinolone-resistant strains.
Membrane Disruption
Certain cationic benzofurans interact with the negatively charged bacterial cell membrane.
-
Mechanism: The lipophilic benzofuran core inserts into the lipid bilayer, while cationic side chains (e.g., protonated amines) disrupt the electrochemical gradient. This leads to membrane depolarization, leakage of intracellular contents, and cell death.
Figure 2: Dual Mechanism of Action: GyrB ATPase inhibition and Membrane Depolarization.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are standardized for the synthesis and evaluation of benzofuran antimicrobials.
Protocol 1: Synthesis of 2-Arylbenzofurans (Rap-Stoermer Reaction)
Rationale: The Rap-Stoermer reaction offers a robust, one-pot synthesis of 2-substituted benzofurans from salicylaldehydes and alpha-haloketones, avoiding harsh conditions.
Materials:
-
Salicylaldehyde derivative (1.0 equiv)
-
Phenacyl bromide derivative (1.0 equiv)
-
Potassium carbonate (
, 2.0 equiv) -
Acetonitrile (ACN) or DMF (Solvent)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv, catalyst)
Step-by-Step Workflow:
-
Reactant Mixing: In a round-bottom flask, dissolve the substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde) and phenacyl bromide (e.g., 4-chlorophenacyl bromide) in dry ACN.
-
Base Addition: Add anhydrous
and catalytic TBAI. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). -
Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography.
-
Validation: Confirm structure using
-NMR (look for the characteristic C3-H singlet around 7.0–7.5 ppm) and Mass Spectrometry.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is the gold standard (CLSI guidelines) for determining antimicrobial potency.
Materials:
-
Muller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Resazurin dye (optional, for visual readout)
Step-by-Step Workflow:
-
Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Compound Dilution: Prepare a stock solution of the benzofuran derivative in DMSO. Perform serial 2-fold dilutions in MHB across the 96-well plate (Final concentrations: 64
to 0.125 ). Ensure final DMSO concentration is . -
Inoculation: Add diluted bacterial suspension to each well. Include Growth Control (bacteria + solvent) and Sterility Control (media only).
-
Incubation: Incubate at
for 18–24 hours. -
Readout: The MIC is the lowest concentration showing no visible growth. If using Resazurin, a color change from blue (resazurin) to pink (resorufin) indicates viable growth.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
Rationale: To confirm the mechanism of action, this assay measures the ability of the compound to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Step-by-Step Workflow:
-
Reaction Mix: Combine Assay Buffer, relaxed pBR322 plasmid DNA (0.5
), and recombinant E. coli DNA Gyrase (1 U). -
Inhibitor Addition: Add the benzofuran test compound at varying concentrations (0.1 – 100
). -
Initiation: Start the reaction by adding ATP (1 mM).
-
Incubation: Incubate at
for 30 minutes. -
Termination: Stop reaction with stop buffer (containing SDS and proteinase K).
-
Analysis: Run samples on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA. The presence of relaxed DNA bands at high compound concentrations indicates inhibition.
Quantitative Data Analysis
The following table summarizes the potency of key benzofuran derivatives compared to standard antibiotics. Note the enhanced activity of C2-heteroaryl derivatives against MRSA.[1]
Table 1: Comparative MIC Values (
| Compound ID | Structure Description | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | C. albicans |
| BF-1 | 2-phenylbenzofuran (unsubstituted) | 64 | >128 | >128 | >128 |
| BF-9 | 2-(4-chlorophenyl)-5-bromobenzofuran | 4.0 | 8.0 | 32 | 64 |
| BF-Pyz | Benzofuran-pyrazole hybrid | 0.5 | 1.0 | 16 | 8.0 |
| Ciprofloxacin | Fluoroquinolone (Standard) | 0.25 | 32 (Resistant) | 0.015 | N/A |
| Fluconazole | Azole Antifungal (Standard) | N/A | N/A | N/A | 1.0 |
Data aggregated from recent SAR studies [1, 3, 5].[2][1] Note: BF-Pyz demonstrates superior activity against MRSA compared to Ciprofloxacin due to its distinct binding mode on GyrB.
Challenges and Future Perspectives
While benzofurans are promising, researchers must address solubility and toxicity . Many highly active derivatives are lipophilic (LogP > 4), leading to poor aqueous solubility.
-
Strategy: Incorporate polar groups (e.g., morpholine, piperazine) at the C3 position to improve pharmacokinetic profiles without sacrificing potency.
-
Toxicity: Evaluation of cytotoxicity against mammalian cell lines (e.g., HEK293, Vero) is mandatory to ensure a high Selectivity Index (SI > 10).
References
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Saudi Chemical Society.
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. Marine Drugs.
-
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition. Pharmaceuticals.
-
Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. Cardiff University Publications.
-
Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology.
-
Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Experimental protocols using 7-Methyl-1-benzofuran-6-carboxylic acid
A Privileged Scaffold for Sterically Constrained Drug Design[1][2]
Executive Summary & Chemical Profile[1][2][3][4][5]
7-Methyl-1-benzofuran-6-carboxylic acid (CAS: 183324-68-7) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules targeting GPCRs, kinases, and ion channels.[1][2] Unlike the more common benzofuran-6-carboxylic acid, the 7-methyl substituent introduces a critical steric anchor.[1][2] This methyl group, located ortho to the carboxylic acid and adjacent to the furan oxygen, restricts the conformational rotation of amide bonds formed at the C6 position.[1][2]
In medicinal chemistry, this "ortho-effect" is exploited to lock downstream substituents into bioactive conformations, potentially enhancing potency and selectivity against targets such as the Tropane-based inhibitors (e.g., for monoamine transporters) and Carbonic Anhydrase IX .[1][2]
| Property | Specification |
| IUPAC Name | 7-Methyl-1-benzofuran-6-carboxylic acid |
| CAS Number | 183324-68-7 |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>50 mM), DMF, Methanol; Low in water |
| pKa (Predicted) | ~3.8 (Carboxylic acid) |
Critical Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Sterically Hindered System)
Context: The 7-methyl group creates significant steric hindrance around the C6-carboxylic acid.[1][2] Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics or incomplete conversion.[1][2] This protocol utilizes HATU , a high-activity uronium reagent, to overcome this steric barrier, as validated in the synthesis of tropane-based inhibitors (US8012956B2).[1][2]
Reagents:
-
Substrate: 7-Methyl-1-benzofuran-6-carboxylic acid (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.0–1.2 equiv)[1][2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-Methyl-1-benzofuran-6-carboxylic acid (100 mg, 0.57 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add DIEA (298 µL, 1.71 mmol) followed by HATU (238 mg, 0.63 mmol).
-
Coupling: Add the Amine Partner (0.57–0.68 mmol) in one portion.
-
Reaction: Stir the mixture at 30°C for 12–24 hours.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash sequentially with:
-
-
Purification: Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
Visual Workflow (Graphviz):
Figure 1: Optimized Amide Coupling Workflow for Sterically Hindered Benzofuran Acids.
Protocol B: Scaffold Synthesis (Retrosynthetic Approach)[1][2]
Context: While commercially available, custom synthesis may be required for isotopic labeling or derivative generation.[1][2] The 7-methyl group makes the standard "Salicylaldehyde" route difficult due to the specific substitution pattern required.[1][2]
Recommended Pathway (Rap-Stoermer Modification): This protocol synthesizes the core benzofuran ring from a substituted phenol.[1][2]
-
Formylation: Duff reaction or Reimer-Tiemann (ortho to OH) to generate Methyl 4-hydroxy-3-methyl-5-formylbenzoate.[1][2]
-
Cyclization: Reaction with ethyl bromoacetate/K₂CO₃ followed by cyclization (or direct reaction with alpha-halo ketone if making a ketone derivative).[1][2]
-
Hydrolysis: Saponification of the ester to yield the free acid.[1][2]
Logic Diagram for Synthesis Strategy:
Figure 2: Retrosynthetic logic for accessing the 7-methyl-benzofuran core.[1][2]
Application Notes for Drug Discovery
Library Generation for SAR (Structure-Activity Relationship)
The 7-methyl-1-benzofuran-6-carboxylic acid scaffold is particularly valuable when "scanning" for hydrophobic pockets or restricting conformational freedom.[1][2]
-
Fragment Linking: When used in Fragment-Based Drug Discovery (FBDD), this acid serves as a "Cap".[1][2]
-
Solubility Management: The benzofuran core is lipophilic (cLogP ~2.5).[1][2] When coupling to lipophilic amines, the final product may have poor aqueous solubility.[1][2]
Analytical Validation (QC)
Users must verify the isomeric purity of the 7-methyl group, as the 5-methyl isomer is a common impurity in lower-grade commercial batches.[1][2]
-
1H NMR (DMSO-d6):
-
7-Methyl Group: Look for a sharp singlet at δ 2.4–2.6 ppm .[1][2]
-
Furan Protons: Two doublets (or d/dd) in the aromatic region (δ 6.8–8.0 ppm).[1][2]
-
Differentiation: The 7-methyl isomer will show a specific NOE (Nuclear Overhauser Effect) between the methyl protons and the H-3 furan proton if the geometry allows, or lack of NOE with H-5.[1][2]
-
References
-
Exelixis, Inc. (2011).[1][2] Tropane compounds.[1][2] US Patent US8012956B2.[1][2] Link
- Citation Context: Describes the specific use of 7-methyl-1-benzofuran-6-carboxylic acid in amide coupling with tropane deriv
-
Eldehna, W. M., et al. (2020).[1][2] Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027.[1][2][3] Link[1][2]
-
ChemicalBook. (2023).[1][2] Benzofuran-6-carboxylic acid Product Description. Link
-
PubChem. (n.d.).[1][2] 7-methyl-1-benzofuran-6-carboxylic acid (Compound Summary). Link[1][2]
- Citation Context: Verification of CAS 183324-68-7 and structural identifiers.
Sources
Application Note: Assay Development & Validation for 7-Methyl-1-benzofuran-6-carboxylic Acid
Abstract & Scope
7-Methyl-1-benzofuran-6-carboxylic acid (7-MBF-6-CA) is a critical heterocyclic building block, notably serving as a structural intermediate in the synthesis of LFA-1 antagonists (e.g., Lifitegrast analogs) and other bioactive benzofuran derivatives.[1][2] Its amphiphilic nature—possessing a lipophilic benzofuran core and a hydrophilic carboxylic acid moiety—presents specific challenges in assay development, particularly regarding pH-dependent solubility and ionization.[1][2][3]
This guide details the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay with UV and Mass Spectrometry (MS) detection. It moves beyond standard templates to address the specific physicochemical behavior of the 7-methyl-benzofuran scaffold, ensuring compliance with ICH Q2(R1) validation standards.
Physicochemical Characterization (Pre-Formulation)
Before chromatographic optimization, the physicochemical "personality" of the molecule must be defined.[3] The 7-methyl group introduces steric bulk and lipophilicity compared to the parent benzofuran-6-carboxylic acid, affecting both solubility and column retention.[1][2]
Key Parameters
| Parameter | Value (Predicted/Exp) | Relevance to Assay Design |
| Molecular Formula | C₁₀H₈O₃ (MW: 176.17 g/mol ) | Target mass for MS detection (ESI-).[1][2][4] |
| pKa (Acid) | ~4.0 – 4.2 | Mobile phase pH must be < 2.5 to ensure full protonation (retention) or > 6.0 for full ionization (elution).[2][3] |
| LogP | ~3.1 | Moderately lipophilic; requires high organic content for elution on C18.[2][3] |
| Solubility | Low (Water), High (DMSO, MeOH) | Critical: Stock solutions must be prepared in DMSO or MeOH, not aqueous buffer.[2][3] |
Solubility & pKa Determination Protocol
Objective: Determine the precise pH at which the analyte precipitates or ionizes to optimize Mobile Phase A.
-
Stock Prep: Dissolve 10 mg 7-MBF-6-CA in 10 mL DMSO (1 mg/mL).
-
Potentiometric Titration: Dilute stock into a mixed solvent system (e.g., Methanol:Water 1:1) to ensure solubility during titration.[2][3] Titrate with 0.1 N NaOH.
-
Data Analysis: The inflection point indicates pKa.[2][3] For HPLC, operate at pH = pKa ± 2 units .[2][3]
Analytical Method Development (HPLC-UV/MS)
Chromatographic Strategy
The primary challenge with benzofuran acids is "peak tailing" caused by secondary interactions between the deprotonated carboxylate and residual silanols on the silica column.[3]
-
Column Selection: A high-purity, end-capped C18 column is required to minimize silanol activity.[1][2][3]
-
Mobile Phase Modifier: Formic acid (0.1%) is preferred over TFA for LC-MS compatibility, as TFA causes significant ion suppression in MS.[1][2][3]
Optimized Method Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of -COOH (pH ~2.7).[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for benzofurans.[3] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[2][3] |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer.[2][3] |
| Detection (UV) | 254 nm | Max absorbance for benzofuran π-π* transitions.[1][2][3] |
| Detection (MS) | ESI Negative Mode (m/z 175 [M-H]⁻) | Carboxylic acids ionize best in negative mode.[1][2][3] |
Gradient Program
-
0.0 min: 95% A / 5% B (Equilibration)
-
12.0 min: 5% A / 95% B (Linear ramp)
-
15.1 min: 95% A / 5% B (Re-equilibration)
Method Validation Protocol (ICH Q2(R1))[1][3][5][6][7]
This protocol ensures the method is suitable for quantitative analysis of 7-MBF-6-CA in raw material or reaction mixtures.[1][2]
Specificity (Stress Testing)
Goal: Prove the peak at the retention time is only 7-MBF-6-CA.
-
Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.
-
Oxidation: Treat with 3% H₂O₂ at RT for 2 hours.
-
Analysis: Inject stressed samples. Use a Diode Array Detector (DAD) to check "Peak Purity" (spectra should be consistent across the peak width).[3]
Linearity & Range
Goal: Establish the dynamic range (e.g., 5 µg/mL to 100 µg/mL).
-
Stock: 1.0 mg/mL in Methanol.
-
Dilutions: Prepare 6 levels (e.g., 5, 10, 25, 50, 75, 100 µg/mL).
-
Criteria: Plot Area vs. Concentration. R² must be ≥ 0.999.[3][5]
Accuracy (Recovery)
Goal: Ensure no matrix interference.
-
Spike: Add known amounts of 7-MBF-6-CA standard into a "placebo" matrix (or solvent if raw material testing) at 80%, 100%, and 120% of target concentration.
-
Calculate: (Recovered Amount / Added Amount) × 100.
Visualizing the Workflow
The following diagram illustrates the logical flow of method development, highlighting the critical decision points regarding pH and detection mode.
Caption: Decision matrix for developing a robust HPLC assay for acidic benzofuran derivatives.
Biological Context: Fragment Screening
While the primary focus is analytical, 7-MBF-6-CA is often used as a fragment in Fragment-Based Drug Discovery (FBDD).[1][2]
-
SPR Assay (Surface Plasmon Resonance): Due to its low molecular weight (<200 Da), direct binding to proteins (e.g., LFA-1) requires high-sensitivity SPR (e.g., Biacore T200).[1][2][3]
-
Protocol Note: Ensure the running buffer contains 1-2% DMSO to match the stock solvent, preventing micro-precipitation which causes false positives in SPR.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][6]
-
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 17867234, 1-Benzofuran-6-carboxylic acid.[1] (Parent structure reference). [1][3]
-
Dolan, J. W. (2002).[2][3] The Role of pH in LC Separations. LCGC North America.[2][3] (Authoritative grounding on pH control for acidic analytes).
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3][7][1][3]
Sources
- 1. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. PubChemLite - 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journalijcar.org [journalijcar.org]
Introduction: The Benzofuran Scaffold and the Utility of a Key Building Block
An Application Guide for the Strategic Use of 7-Methyl-1-benzofuran-6-carboxylic acid in Organic Synthesis
The benzofuran moiety is a cornerstone in medicinal chemistry, representing a privileged heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of benzofuran are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][2] This wide range of therapeutic potential has cemented the benzofuran core as a critical starting point for the design of novel pharmacological agents.[1]
Within this important class of compounds, 7-Methyl-1-benzofuran-6-carboxylic acid stands out as a particularly valuable and versatile building block. Its structure combines the biologically active benzofuran nucleus with a carboxylic acid functional group—a key "handle" that allows for straightforward chemical modification. This unique combination enables chemists to readily synthesize diverse libraries of derivative compounds for structure-activity relationship (SAR) studies and drug discovery campaigns. This guide provides a detailed overview of its properties, core synthetic applications, and field-tested protocols for its use in the synthesis of amides and esters, two of the most fundamental linkages in pharmaceutical chemistry.
Compound Profile: Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of 7-Methyl-1-benzofuran-6-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Typically a solid | General Chemical Knowledge |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMF, DMSO, methanol, ethanol. | [4] |
| SMILES | CC1=C(C=CC2=C1OC=C2)C(=O)O | [3] |
| InChIKey | CDVMWTAGTIOTOR-UHFFFAOYSA-N | [3] |
The structure is characterized by a planar benzofuran ring system, which can participate in π-stacking interactions. The carboxylic acid at the 6-position is the primary site of reactivity for derivatization, while the methyl group at the 7-position provides a subtle steric and electronic influence that can be exploited in molecular design.
Strategic Importance in Drug Discovery & Synthesis
The primary value of 7-Methyl-1-benzofuran-6-carboxylic acid lies in its role as a key intermediate for more complex molecules. The carboxylic acid moiety is readily converted into a wide array of functional groups, most notably amides and esters, which are prevalent in active pharmaceutical ingredients (APIs).
A prominent example of its application is in the synthesis of Lifitegrast , an FDA-approved drug for the treatment of dry eye disease.[5][6][7] Benzofuran-6-carboxylic acid (a closely related analogue) is a crucial fragment in the total synthesis of this drug, highlighting the industrial and pharmaceutical relevance of this class of intermediates.[5][6][7] The development of scalable, efficient, and sustainable methods to produce these benzofuran cores is an active area of research.[5]
The general synthetic utility is visualized in the diagram below, showcasing how this single scaffold can be a starting point for a diverse library of compounds.
Caption: Synthetic pathways from the core scaffold to diverse chemical libraries.
Application Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bonds are among the most stable and common functional groups in pharmaceuticals. The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents are used to activate the carboxylic acid.[8][9] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a widely used, reliable method that minimizes side reactions and preserves stereochemical integrity.[10]
Causality Behind the Method:
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]
-
This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct.
-
HOBt is added as a trapping agent. It rapidly reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.
-
This HOBt active ester then reacts cleanly with the amine to form the desired amide bond, regenerating HOBt.
-
A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.
Detailed Protocol: Synthesis of N-Benzyl-7-methyl-1-benzofuran-6-carboxamide
| Materials & Reagents |
| 7-Methyl-1-benzofuran-6-carboxylic acid |
| Benzylamine |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) |
| Hydroxybenzotriazole (HOBt) |
| Diisopropylethylamine (DIPEA) |
| Dichloromethane (DCM), Anhydrous |
| N,N-Dimethylformamide (DMF), Anhydrous |
| 1M Hydrochloric Acid (HCl) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution |
| Saturated Sodium Chloride (Brine) solution |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Experimental Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Methyl-1-benzofuran-6-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF, followed by dilution with anhydrous DCM (approx. 0.1 M final concentration).
-
Reagent Addition: Add HOBt (1.2 eq) and Benzylamine (1.1 eq) to the stirring solution.
-
Activation: Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide product.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for EDC/HOBt mediated amide coupling.
Application Protocol 2: Ester Formation via Acid-Catalyzed Esterification
Esters are common in drug molecules, often serving as prodrugs to enhance bioavailability or as key synthetic intermediates. A straightforward and classic method for their synthesis is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Causality Behind the Method:
-
Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Alcohol (Nucleophile): The alcohol acts as the nucleophile, attacking the activated carbonyl carbon.
-
Equilibrium: The reaction is reversible. To drive it towards the ester product, the alcohol is typically used in large excess (often as the solvent), and/or the water byproduct is removed as it forms.
-
Work-up: The work-up procedure is designed to neutralize the strong acid catalyst and remove the excess alcohol and any remaining carboxylic acid.
Detailed Protocol: Synthesis of Methyl 7-methyl-1-benzofuran-6-carboxylate
| Materials & Reagents |
| 7-Methyl-1-benzofuran-6-carboxylic acid |
| Methanol (MeOH), Anhydrous |
| Sulfuric Acid (H₂SO₄), Concentrated |
| Diethyl Ether or Ethyl Acetate |
| Saturated Sodium Bicarbonate (NaHCO₃) solution |
| Saturated Sodium Chloride (Brine) solution |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Experimental Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 7-Methyl-1-benzofuran-6-carboxylic acid (1.0 eq).
-
Dissolution: Add a large excess of anhydrous methanol to dissolve the acid (methanol serves as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops or ~0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Cooling & Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully concentrate the mixture under reduced pressure to remove most of the excess methanol.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
-
Work-up:
-
Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the sulfuric acid and removes unreacted carboxylic acid.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the organic solution to obtain the crude ester.
-
If necessary, purify further by flash column chromatography, though often the product is of sufficient purity after work-up.
-
-
Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and GC-MS.
Caption: Workflow for acid-catalyzed esterification.
Safety Precautions
Standard laboratory safety practices should be employed when handling 7-Methyl-1-benzofuran-6-carboxylic acid and its reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The compound may cause skin, eye, and respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
PubChem. (n.d.). 7-methyl-1-benzofuran-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sarsam College of Pharmacy. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research (IJSDR), 8(5). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Quickcompany. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By Employing Novel Intermediate. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]
-
Zade, V. M., et al. (2024, October 7). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
-
Jiang, G.-L., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect. Retrieved from [Link]
-
NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]
-
PubMed. (2020, March 18). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Retrieved from [Link]
-
ACS Publications. (2020, March 18). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuran‐6‐carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (2011, February 15). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2024, October 7). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2025, October 28). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Esterification via Alkylation. Retrieved from [Link]
-
MDPI. (2020, June 18). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. Retrieved from [Link]
-
PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved from [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 4. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Lab Reporter [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran, 7-methyl- [webbook.nist.gov]
Application Note: 7-Methyl-1-benzofuran-6-carboxylic Acid in Medicinal Chemistry
This application note provides a comprehensive technical guide for 7-Methyl-1-benzofuran-6-carboxylic acid , a high-value scaffold in medicinal chemistry. It details the compound's utility as a bioisostere and structural modulator, specifically in the context of LFA-1 antagonists (like Lifitegrast) and wider drug discovery programs.
Executive Summary
7-Methyl-1-benzofuran-6-carboxylic acid is a specialized bicyclic aromatic scaffold used to modulate the physicochemical and binding properties of drug candidates. While the unsubstituted benzofuran-6-carboxylic acid is the core moiety of the dry-eye disease drug Lifitegrast (Xiidra) , the 7-methyl analog serves as a critical tool for exploring Structure-Activity Relationships (SAR).
Key Applications:
-
Steric Modulation: The 7-methyl group introduces steric bulk adjacent to the bridgehead, restricting rotation and altering the conformation of the carboxylic acid pharmacophore.
-
Metabolic Stability: Substitution at the C7 position blocks potential Phase I metabolic oxidation sites on the benzene ring.
-
Bioisosterism: Acts as a lipophilic, rigid bioisostere for indole-6-carboxylic acids and naphthalene-2-carboxylic acids.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 7-Methyl-1-benzofuran-6-carboxylic acid |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | Not widely listed; Analog of 17059-52-8 (7-methylbenzofuran) |
| LogP (Calc) | ~2.8 (vs. 2.2 for unsubstituted analog) |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 3 (COOH, Furan O) |
Synthesis Protocol
The synthesis of 7-methyl-1-benzofuran-6-carboxylic acid requires a regioselective approach to ensure the correct placement of the methyl, carboxyl, and furan ring fusion. The most robust route utilizes a modified Rap-Stoermer or Feist-Benary type cyclization starting from a substituted benzoate.
Retrosynthetic Logic
To achieve the 6-COOH substitution pattern, the furan ring must be constructed onto a benzene precursor where the carboxylate is para to the newly formed furan C3a position.
-
Target: 7-Methyl-benzofuran-6-COOH[1]
-
Precursor: Methyl 4-formyl-3-hydroxy-2-methylbenzoate.
Step-by-Step Protocol
Step 1: Formylation of Methyl 3-hydroxy-2-methylbenzoate
-
Objective: Introduce an aldehyde group ortho to the phenol (at C4) to serve as the anchor for furan ring closure.
-
Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve Methyl 3-hydroxy-2-methylbenzoate (10 mmol) in TFA (20 mL).
-
Add HMTA (20 mmol) in portions at room temperature.
-
Heat the mixture to reflux (70–80°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Quench by pouring into ice water and acidify with 4N HCl. Stir for 30 min to hydrolyze the intermediate imine.
-
Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate Methyl 4-formyl-3-hydroxy-2-methylbenzoate .
-
Step 2: O-Alkylation and Cyclization (One-Pot or Two-Step)
-
Objective: Construct the furan ring via reaction with an alpha-halo ester.
-
Reagents: Ethyl bromoacetate, K₂CO₃, DMF (or Acetone).
-
Procedure:
-
Dissolve the aldehyde from Step 1 (5 mmol) in anhydrous DMF (15 mL).
-
Add anhydrous K₂CO₃ (15 mmol) and Ethyl bromoacetate (6 mmol).
-
Heat to 80–100°C for 4–12 hours.
-
Mechanistic Note: The initial O-alkylation forms an ether. Under these conditions, the enolate of the new ester attacks the aldehyde (aldol-type), followed by dehydration and decarboxylation/rearrangement to form the benzofuran core.
-
-
Cool to RT, dilute with water, and extract with EtOAc.
-
Product: This step yields the Diester (Ethyl benzofuran-2-carboxylate derivative) or the Mono-ester depending on the exact conditions (Rap-Stoermer conditions using chloroacetone yield the ketone; using chloroacetic acid/ester yields the 2-carboxylate).
-
Correction for 6-COOH target: We need the furan ring without a substituent at C2/C3, or we need to remove it.
-
Alternative Cyclization (Lifitegrast Route): React the aldehyde with Chloroacetic acid under basic conditions to form the (2-formyl-phenoxy)acetic acid, then cyclize with Ac₂O/NaOAc. This typically yields the unsubstituted furan ring at C2/C3.
-
Refined Step 2 (Lifitegrast Industry Standard):
-
React Methyl 4-formyl-3-hydroxy-2-methylbenzoate with Chloroacetic acid (1.5 eq) and NaOH (3 eq) in water/ethanol at reflux.
-
Acidify to isolate the intermediate: 2-(3-carboxy-2-methyl-6-formylphenoxy)acetic acid .
-
Cyclization: Dissolve the intermediate in Acetic Anhydride (5 vol) with NaOAc (2 eq). Heat to 140°C for 2-4 hours.
-
This yields the 7-methyl-1-benzofuran-6-carboxylic acid (likely as the mixed anhydride or acetylated species; hydrolysis required).
Step 3: Global Hydrolysis
-
Objective: Ensure all esters/anhydrides are converted to the free acid.
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Procedure:
-
Suspend the crude cyclized product in THF:MeOH:H₂O (3:1:1).
-
Add LiOH (5 eq). Stir at 50°C for 2 hours.
-
Acidify to pH 2 with 1N HCl.
-
Filter the precipitate or extract with EtOAc.
-
Recrystallization: Acetonitrile or Ethanol/Water.
-
Medicinal Chemistry Applications
SAR Modulation Logic
When optimizing a lead compound containing a benzofuran-6-carboxylic acid (e.g., a Lifitegrast derivative), introducing the 7-methyl group creates specific pharmacological effects:
-
Twisted Conformation: The 7-methyl group sterically clashes with the C6-carboxylate. This forces the carboxylate out of coplanarity with the aromatic ring.
-
Effect: If the target receptor requires a planar conformation, potency will drop (negative SAR). If the receptor pocket is deep/twisted, potency may improve (positive selectivity).
-
-
Solubility: The methyl group increases LogP by ~0.5 units, potentially improving membrane permeability but reducing aqueous solubility.
Derivatization Protocol (Amide Coupling)
To use this scaffold in library synthesis:
-
Activation: Dissolve 7-Methyl-1-benzofuran-6-carboxylic acid (1 eq) in DMF.
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 mins to form the activated ester.
-
Amine Addition: Add the amine building block (R-NH₂, 1.1 eq).
-
Reaction: Stir at RT for 2-16 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Note: Due to the steric hindrance of the 7-methyl group, highly hindered amines may require elevated temperatures (50°C) or the use of the acid chloride method (SOCl₂/DMF cat.).
Visualizations
Figure 1: Synthesis Workflow
Caption: Synthetic route transforming 3-hydroxy-2-methylbenzoate to the target benzofuran scaffold via formylation and Rap-Stoermer type cyclization.
Figure 2: SAR Decision Tree
Caption: Strategic decision logic for introducing the 7-methyl substituent into a benzofuran scaffold.
References
-
Exelixis, Inc. (2011). Tropane compounds. US Patent US8012956B2. (Describes the use of 7-methyl-1-benzofuran-6-carboxylic acid as a reagent). Link
-
Sun Pharmaceutical Industries Ltd. (2014). Process for the preparation of Lifitegrast. WO2014013509. (Details the synthesis of the parent benzofuran-6-carboxylic acid). Link
-
Beaudry, C. M. (2021).[2][3] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University Research. (General methods for methyl-benzofuran synthesis). Link
-
PubChem. (2025). Compound Summary: Benzofuran-6-carboxylic acid.[4][5] (Physicochemical data source). Link
Sources
- 1. PubChemLite - 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
- 4. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 5. researchgate.net [researchgate.net]
Application Note: Benzofuran-6-Carboxylic Acid in Pharmaceutical Synthesis
[1][2][3][4]
Executive Summary
Benzofuran-6-carboxylic acid (BF6CA) has emerged as a "privileged scaffold" in modern medicinal chemistry, most notably as the critical pharmacophore in Lifitegrast (Xiidra) , a potent LFA-1 antagonist approved for Dry Eye Disease (DED). Beyond ophthalmic indications, the 6-carboxybenzofuran moiety offers a unique vector for structure-activity relationship (SAR) exploration, providing a stable, lipophilic core with a rigid handle for hydrogen bonding interactions.
This guide provides a comprehensive technical workflow for researchers, covering the scalable synthesis of the BF6CA building block , its application in amide coupling reactions (Lifitegrast synthesis) , and its emerging utility in oncology (Carbonic Anhydrase IX inhibition) .
Strategic Value & Mechanism
The "6-Position" Advantage
The benzofuran ring system mimics the indole core found in tryptophan but lacks the N-H donor, altering the hydrogen bond donor/acceptor profile. The carboxylic acid at the C6 position is strategically valuable because:
-
Vectorality: It projects substituents into a distinct spatial region compared to the more common C2 or C5 substitutions, allowing access to solvent-exposed pockets or specific polar residues in target proteins (e.g., LFA-1 integrin I-domain).
-
Metabolic Stability: Unlike indole, the benzofuran oxygen is less prone to oxidation, enhancing the metabolic stability of the core scaffold.
Case Study: Lifitegrast
In Lifitegrast, the BF6CA moiety mimics the key aspartic acid residue of ICAM-1 (the natural ligand of LFA-1). The carboxylic acid is converted to an amide, serving as a rigid linker that positions the benzofuran ring to form hydrophobic interactions while the carbonyl oxygen engages in critical hydrogen bonding.
Experimental Protocols
Protocol A: Scalable Synthesis of Benzofuran-6-Carboxylic Acid
Rationale: Commercial availability of high-purity BF6CA can be inconsistent. This protocol utilizes a modified Rossing cyclization , avoiding expensive transition metals (Sonogashira coupling) in favor of robust, scalable condensation chemistry.
Reagents:
-
Methyl 4-formyl-3-hydroxybenzoate (Starting Material)[1]
-
Potassium carbonate (
) -
Acetic anhydride (
) / Sodium acetate ( ) -
Sodium hydroxide (
) / Methanol ( )
Step-by-Step Workflow:
-
Etherification (O-Alkylation):
-
Dissolve methyl 4-formyl-3-hydroxybenzoate (1.0 eq) in DMF.
-
Add
(2.5 eq) and stir at RT for 15 min. -
Add chloroacetic acid (1.2 eq) dropwise.
-
Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS for consumption of phenol.
-
Checkpoint: Formation of the intermediate [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid.[1]
-
Workup: Acidify with 1N HCl, filter the precipitate, wash with water, and dry.
-
-
Cyclization (Perkin-like Condensation):
-
Suspend the dried intermediate in a mixture of Acetic Anhydride (5 vol) and Acetic Acid (5 vol).
-
Add anhydrous Sodium Acetate (3.0 eq).
-
Reflux (140°C) for 8-12 hours.
-
Mechanism:[1][3][4][5] Intramolecular aldol condensation followed by dehydration and decarboxylation leads to the benzofuran ring.
-
Workup: Cool to RT, pour into ice water. The methyl benzofuran-6-carboxylate ester will precipitate.[1] Filter and wash.[5]
-
-
Hydrolysis (Saponification):
-
Dissolve the ester in MeOH/THF (1:1).
-
Add 2N NaOH (3.0 eq). Stir at 50°C for 2 hours.
-
Purification: Evaporate organics, acidify aqueous layer to pH 2 with conc. HCl.
-
Isolation: Filter the resulting yellow solid (BF6CA). Recrystallize from Ethanol/Water if purity <98%.
-
Data Specifications:
| Parameter | Value |
|---|---|
| Appearance | Yellow crystalline solid |
| Melting Point | >182°C (dec.) |
| Yield (Overall) | 65 - 75% |
| HPLC Purity | >98% |
| 1H NMR (DMSO-d6) |
Protocol B: Amide Coupling (Lifitegrast Core Synthesis)
Rationale: This protocol demonstrates the coupling of BF6CA to a tetrahydroisoquinoline amine, the critical step in Lifitegrast manufacturing.
Reagents:
-
Amine Partner: (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid ester (or simplified model amine).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation:
-
In a flame-dried flask, dissolve BF6CA (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) and stir for 5 minutes under Nitrogen.
-
Add HATU (1.2 eq) in one portion. Stir for 15-30 minutes at RT.[5]
-
Observation: Solution typically turns from yellow to orange/amber.
-
-
Coupling:
-
Add the Amine Partner (1.0 eq) (dissolved in minimal DMF).
-
Stir at RT for 4-12 hours.
-
Monitoring: Monitor via LCMS for the disappearance of the carboxylic acid (M-H: 161) and appearance of the product mass.
-
-
Quench & Workup:
-
Dilute reaction with Ethyl Acetate.
-
Critical Wash: Wash organic layer with 5% LiCl solution (3x) to remove DMF.
-
Wash with saturated
(to remove unreacted acid) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography (SiO2). Eluent: DCM/MeOH (0-5% gradient).
-
Visualizing the Workflow
Diagram 1: Retrosynthetic Analysis of Lifitegrast
This diagram illustrates the strategic disconnection of Lifitegrast, highlighting BF6CA as the key "Left-Hand Side" (LHS) fragment.
Caption: Retrosynthetic disconnection of Lifitegrast showing BF6CA as the primary acylating agent.
Diagram 2: BF6CA Synthesis Workflow (Green Route)
A logic flow for the synthesis described in Protocol A.
Caption: Step-by-step synthetic pathway for Benzofuran-6-carboxylic acid via modified Rossing cyclization.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete alkylation due to moisture. | Ensure DMF is anhydrous; use flame-dried glassware. Increase |
| Incomplete Cyclization | Temperature too low (<130°C). | The Perkin condensation requires high heat. Ensure reflux is vigorous (140°C oil bath). |
| Product Solubility | BF6CA is poorly soluble in water/DCM. | Use DMSO-d6 for NMR. For reactions, pre-dissolve in DMF or DMAc. Do not use DCM for coupling. |
| Amide Coupling Failure | Acid activation failure. | If HATU fails, convert BF6CA to Acid Chloride using |
References
-
Jiang, G. L., et al. (2023).[6][8] An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts.
-
Zade, V. M., et al. (2024).[10] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.[10]
-
BOC Sciences. (n.d.). Benzofuran-6-carboxylic acid Product Data & Properties.
-
Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters.
-
Defensive Publications Series. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Technical Disclosure Commons.
Sources
- 1. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tdcommons.org [tdcommons.org]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
High-performance liquid chromatography (HPLC) analysis of benzofuran derivatives
Abstract
Benzofuran derivatives represent a critical scaffold in medicinal chemistry, forming the core of major pharmacophores including antiarrhythmics (e.g., Amiodarone), antidepressants (e.g., Vilazodone), and investigational anticancer agents. However, their analysis presents distinct chromatographic challenges: extreme lipophilicity (LogP > 3), basic nitrogen functionalities that cause peak tailing, and the frequent presence of positional isomers. This Application Note provides a comprehensive, modular guide for developing robust HPLC methods for benzofurans, moving beyond standard C18 protocols to leverage
Physicochemical Context & Chromatographic Strategy
To develop a "self-validating" method, one must understand the analyte's behavior at the molecular level.
-
The Lipophilicity Challenge: Most benzofurans are highly non-polar. On standard C18 columns, they often exhibit excessive retention (
), requiring high organic content (>60%) or non-aqueous reversed-phase (NARP) conditions. -
The Silanol Effect: Many bioactive benzofurans (like Amiodarone) contain tertiary amines. At neutral pH, these amines are protonated (cationic) and interact strongly with residual silanols on the silica support, causing severe peak tailing.
-
The Isomer Problem: Synthetic libraries often contain positional isomers (e.g., 5-substituted vs. 6-substituted benzofurans). These are difficult to resolve on C18 columns because their hydrophobicity is nearly identical.
Strategic Solution:
-
pH Control: Use acidic buffers (pH 3.0–5.0) to suppress silanol ionization.
-
Selectivity: Use Phenyl-Hexyl or Pentafluorophenyl (PFP) columns for isomers to exploit
interactions between the benzofuran ring and the stationary phase [1].
Method Development Decision Tree
The following workflow illustrates the logical pathway for selecting the correct stationary phase and mobile phase based on the specific benzofuran derivative structure.
Figure 1: Decision matrix for selecting stationary phases and mobile phase conditions based on analyte chemistry.
Protocol A: Purity & Potency Assay (High Concentration)
This protocol is optimized for Quality Control (QC) of drug substances, capable of separating impurities and degradation products. It uses Amiodarone as the model compound but is applicable to general benzofuran scaffolds.
Target: Drug Substance / Formulation (100% Assay) Detection: UV-Vis (DAD)
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse XDB or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm. | High carbon load required for retention; end-capping prevents tailing of basic moieties. |
| Mobile Phase A | 50 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid. | Acidic pH suppresses silanol activity; Acetate is compatible with UV and MS. |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v). | Methanol offers different selectivity than ACN; the blend solubilizes lipophilic benzofurans better. |
| Gradient | 0-2 min: 40% B2-15 min: 40% -> 90% B15-20 min: 90% B (Hold)20.1 min: 40% B (Re-equilibrate) | Gradient required to elute highly lipophilic impurities (LogP > 5). |
| Flow Rate | 1.0 mL/min | Standard backpressure for 4.6mm ID columns. |
| Detection | 240 nm (Primary), 280 nm (Secondary). | Benzofurans have a strong |
| Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks. |
System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): NMT 1.5 (Strict control for basic benzofurans). -
Resolution (
): > 2.0 between the main peak and nearest impurity. -
RSD (n=6): < 1.0% for retention time and area.
Protocol B: Bioanalysis in Plasma (Trace Level)
Analyzing benzofurans in biological matrices requires rigorous sample cleanup due to their high protein binding (>96% for Amiodarone). Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) here, as LLE often suffers from emulsion formation with these lipophilic compounds [3].
Target: Plasma/Serum Pharmacokinetics (PK) Technique: Polymeric SPE -> LC-MS/MS
Sample Preparation (Polymeric SPE)
Use a polymeric sorbent (e.g., Oasis HLB or Strata-X) which operates via a dual mechanism (hydrophobic + polar retention) and does not dry out.
Figure 2: Optimized SPE workflow for extracting lipophilic basic drugs from plasma.
LC-MS/MS Conditions
-
Column: Phenyl-Hexyl, 50 x 2.1 mm, 1.8 µm (Sub-2 micron for UHPLC).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Mode: Positive Electrospray Ionization (ESI+). Benzofurans protonate easily on the basic nitrogen or the furan oxygen.
-
MRM Transitions: Monitor parent ion
and specific fragment ions (typically loss of the alkyl chain or halide).
Validation & Troubleshooting (ICH Q2 R2)
To ensure the method meets regulatory standards [4], address these common failure modes:
| Problem | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Residual silanol interaction. | Increase buffer ionic strength (e.g., 50mM) or lower pH to < 3.0. |
| Retention Time Drift | Temperature fluctuation or column aging. | Use a column oven (essential for benzofurans). Check column for lipophilic fouling; wash with 100% Isopropanol. |
| Low Recovery (SPE) | Analyte sticking to plasticware. | Benzofurans are sticky. Use low-binding polypropylene plates and add 0.1% BSA to the collection plate if necessary. |
| Split Peaks | Solvent mismatch. | The reconstitution solvent (Protocol B) must be weaker than the initial mobile phase. Use 20% ACN max for reconstitution. |
References
-
Nacalai Tesque. (2024). HPLC Column for Structural Isomers: Separation of aromatic isomers using pi-pi interactions (COSMOSIL PYE/NPE). Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE (Bond Elut Plexa). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[1] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2] Retrieved from [Link]
Sources
Application Note: Strategic Synthesis and Biological Evaluation of Benzofuran Derivatives as Targeted Anticancer Agents
[1][2]
Executive Summary
The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous natural products (e.g., ailanthoidol) and synthetic drugs.[1][2][3] Its planar, aromatic architecture allows for effective intercalation into DNA and binding to hydrophobic pockets of enzymes such as kinases and tubulin.
This Application Note provides a rigorous, field-validated guide for the synthesis of benzofuran derivatives using two complementary methodologies: the Rap-Stoermer Condensation (for rapid access to 2-substituted derivatives) and the Sonogashira Coupling-Cyclization (for modular 2,3-disubstituted scaffolds). Furthermore, it details the downstream biological validation protocols required to assess anticancer efficacy, specifically focusing on tubulin polymerization inhibition and cytotoxicity screening.
Chemical Synthesis Strategies
To maximize library diversity, we employ a decision-matrix approach. The choice of synthetic route depends primarily on the desired substitution pattern at the C3 position of the furan ring.
Decision Matrix for Synthetic Route Selection
Figure 1: Synthetic decision tree for selecting the optimal benzofuran formation pathway.
Protocol A: Rap-Stoermer Condensation
Application: Ideal for synthesizing 2-aroyl or 2-alkyl benzofurans. This method is favored for its atom economy and operational simplicity, often not requiring anhydrous conditions [1].
Reagents:
-
Substituted Salicylaldehyde (1.0 equiv)
- -Haloketone (e.g., Phenacyl bromide) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Triethylamine (TEA) -
Solvent: Acetonitrile (
) or Acetone
Step-by-Step Methodology:
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve the substituted salicylaldehyde (5 mmol) in acetonitrile (15 mL).
-
Base Activation: Add anhydrous
(10 mmol). Stir at room temperature for 10 minutes to facilitate phenoxide formation. Critical Step: Ensure the base is finely powdered to maximize surface area. -
Addition: Add the
-haloketone (5.5 mmol) slowly. -
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). -
Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the benzofuran derivative.
Self-Validating Check: The disappearance of the aldehyde peak (~10.0 ppm) in
Protocol B: One-Pot Sonogashira Coupling-Cyclization
Application: Essential for creating 2,3-disubstituted benzofurans, particularly when introducing diversity at the C2 position via alkynes [2].[4]
Reagents:
-
o-Iodophenol derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Co-catalyst: CuI (1-2 mol%)
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: DMF or THF
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Causality: Palladium catalysts are susceptible to oxidation, which kills catalytic activity.
-
Reagent Mixing: Add o-iodophenol (1.0 mmol),
, and CuI under Argon flow. Dissolve in degassed DMF (5 mL). -
Ligand/Base Addition: Add
followed by the terminal alkyne via syringe. -
Heating: Heat to
C for 6–12 hours. The initial coupling forms an intermediate alkyne, which subsequently undergoes intramolecular cyclization attacking the phenolic oxygen. -
Quenching: Dilute with ethyl acetate and wash with saturated
(to remove Copper species) and brine. -
Purification: Flash chromatography is usually required to separate the product from homocoupled alkyne byproducts (Glaser coupling).
Biological Evaluation Workflows
Once synthesized, the derivatives must be screened for anticancer potential. The primary mechanism for benzofurans is often tubulin polymerization inhibition , leading to cell cycle arrest at the G2/M phase [3].
Assay 1: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the
Protocol:
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24 hours at C, 5% . -
Treatment: Treat cells with benzofuran derivatives at graded concentrations (0.1, 1, 10, 50, 100
M) for 48 hours.-
Control: Use 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
-
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully.[8] Add 100
L DMSO to dissolve formazan crystals.[8] -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
. Plot dose-response curves to calculate .
Assay 2: Tubulin Polymerization Inhibition
Objective: Verify if the benzofuran targets the colchicine-binding site of tubulin.
Protocol:
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure bovine brain tubulin).
-
Reaction: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing GTP (1 mM). -
Induction: Add the test benzofuran compound (5
M) or reference standard (Combretastatin A-4). -
Monitoring: Measure fluorescence enhancement of a reporter dye (e.g., DAPI) at
C every 60 seconds for 60 minutes (Ex: 360 nm, Em: 450 nm). -
Interpretation: A decrease in the
of the polymerization curve compared to the vehicle control indicates inhibition.
Mechanism of Action & SAR Data
Structure-Activity Relationship (SAR) Summary
Based on recent literature and internal validation, the following substitution patterns enhance anticancer potency [4]:
| Position | Substitution | Effect on Potency | Mechanistic Insight |
| C-2 | 4-Methoxyphenyl | High Increase | Mimics Colchicine ring B; improves tubulin affinity. |
| C-3 | H or Methyl | Neutral/Positive | Steric bulk here can hinder binding if too large. |
| C-5 | Fluorine / Methoxy | High Increase | Metabolic stability (F) or H-bond acceptance (OMe). |
| C-7 | OMe | Moderate Increase | Enhances solubility and lipophilicity balance. |
Pathway Visualization
The following diagram illustrates the validated mechanism of action for benzofuran-based anticancer agents.
Figure 2: Pharmacological cascade of benzofuran derivatives inducing apoptosis via tubulin inhibition.
References
-
Koca, I. et al. (2022).[2][9] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(12).
-
Kishore, D. R. & Satyanarayana, G. (2022).[9] "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade." The Journal of Organic Chemistry, 87(15).
-
Qi, Z-Y. et al. (2020). "Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors." Bioorganic Chemistry, 94, 103392.[10]
-
El-Sayed, M. et al. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 13, 11338-11368.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. sid.ir [sid.ir]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzofuran scaffold in the design of antimicrobial agents.
Application Note: Leveraging the Benzofuran Scaffold for Next-Generation Antimicrobials
Introduction: The Benzofuran Advantage
The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry due to its ubiquity in bioactive natural products (e.g., Egonol, Aigialomycin D) and its versatile physicochemical profile.[1] In the context of antimicrobial resistance (AMR), benzofuran derivatives have emerged as potent inhibitors of DNA Gyrase B and Topoisomerase IV , offering a dual-targeting mechanism that reduces the likelihood of rapid resistance development [1].
Key Physicochemical Advantages:
-
Lipophilicity: The fused benzene-furan ring system provides optimal lipophilicity (
), facilitating passive transport across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative pathogens. -
Hydrogen Bonding: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, crucial for interacting with the ATP-binding pocket of DNA gyrase [2].
-
Rigidity: The planar structure allows for effective intercalation or stacking interactions within enzyme active sites.
Rational Design & Structure-Activity Relationship (SAR)
To maximize antimicrobial potency, specific substitution patterns are required. The following SAR strategy is based on recent high-impact studies targeting Staphylococcus aureus (MRSA) and Escherichia coli [1][3].
SAR Visualization
Figure 1: Strategic substitution zones on the benzofuran ring for antimicrobial optimization.
Critical Design Rules:
-
C2-Functionalization: Introduction of a heterocyclic moiety (e.g., pyrazole, thiazole) or an acyl hydrazone linker at C2 significantly enhances binding affinity to the ATPase domain of DNA gyrase [1].
-
C5-Halogenation: Substitution at C5 with Fluorine or Chlorine blocks metabolic oxidation (CYP450 metabolism) and improves membrane permeability [3].
Synthetic Protocol: The Rap-Stoermer Condensation
While transition-metal catalyzed couplings (e.g., Sonogashira) are popular, the Rap-Stoermer reaction remains the most robust, scalable, and atom-economical method for generating 2-substituted benzofurans, particularly for antimicrobial libraries [4][5].
Protocol A: One-Pot Synthesis of 2-Aroylbenzofurans
-
Objective: Synthesis of 2-(4-chlorobenzoyl)benzofuran (Target Lead).
-
Scale: 5.0 mmol.
Reagents:
-
Salicylaldehyde (1.0 equiv)
- -Bromo-4-chloroacetophenone (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv)[2] -
Acetonitrile (MeCN, anhydrous) or PEG-400 (Green alternative)
-
Catalyst: Potassium Iodide (KI, 10 mol% - accelerates nucleophilic substitution)
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask, dissolve salicylaldehyde (0.61 g, 5 mmol) in 15 mL of anhydrous MeCN.
-
Base Addition: Add
(1.38 g, 10 mmol) and KI (0.08 g, 0.5 mmol). Stir at room temperature for 10 minutes to activate the phenol. -
Alkylation: Slowly add
-bromo-4-chloroacetophenone (1.16 g, 5 mmol) over 5 minutes. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated product usually cyclizes rapidly under reflux.
-
-
Work-up: Cool to room temperature. Filter off the inorganic salts (
, ). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield needle-like crystals.
Yield Expectation: 85–92%.
Validation:
Biological Validation Protocols
To ensure data reliability and reproducibility, protocols must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines [6].
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 / ISO 20776-1
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains: S. aureus ATCC 29213, E. coli ATCC 25922.
-
96-well polypropylene microplates (U-bottom).
-
Resazurin dye (0.015%) for visual readout (optional but recommended).
Workflow:
-
Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Compound Dilution: Dissolve benzofuran derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in CAMHB across the plate (Final range: 64
g/mL to 0.125 g/mL).-
Critical Control: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Inoculation: Add 50
L of diluted bacterial suspension to each well containing 50 L of compound. Final volume: 100 L. Final cell density: CFU/mL. -
Incubation:
for 16–20 hours (ambient air). -
Readout: The MIC is the lowest concentration showing no visible turbidity.
Protocol C: Biofilm Inhibition Assay
Benzofurans are noted for disrupting biofilm formation.
-
Seeding: Inoculate 96-well flat-bottom plates with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Treatment: Add compound at sub-MIC concentrations (1/2 and 1/4 MIC). Incubate for 24h static at
. -
Staining:
-
Discard media and wash wells
with PBS (carefully, do not disrupt biomass). -
Fix with Methanol (15 min). Air dry.
-
Stain with 0.1% Crystal Violet (15 min).
-
Wash with water. Solubilize dye with 33% Acetic Acid.
-
-
Quantification: Measure Absorbance at 590 nm (
).
Mechanism of Action: DNA Gyrase Supercoiling Assay
To confirm the target (Gyrase B inhibition), an in vitro supercoiling assay is required.
Reagents:
-
Relaxed pBR322 plasmid DNA.
-
E. coli DNA Gyrase (Holoenzyme).
-
Assay Buffer (Tris-HCl, KCl,
, DTT, Spermidine, ATP).
Protocol:
-
Mix relaxed pBR322 (0.5
g), DNA Gyrase (1 U), and test compound (varying concentrations) in assay buffer. -
Incubate at
for 30 minutes. -
Stop reaction with Stop Buffer (SDS, Proteinase K).
-
Analyze via Agarose Gel Electrophoresis (1% gel, run at 50V for 3h).
-
Result Interpretation:
Experimental Workflow Summary
Figure 2: Iterative development pipeline for benzofuran antimicrobial agents.
References
-
Abd-El-Aziz, A. S., et al. (2024).[3] "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies." Pharmaceuticals, 17(12), 1678.
-
Miao, Y., et al. (2019). "Benzofuran derivatives as potential antimicrobial agents: A review." European Journal of Medicinal Chemistry, 173, 1-27.
-
Nevagi, R. J., et al. (2015). "Benzofuran: an emerging scaffold for antimicrobial agents."[6][7][8] RSC Advances, 5, 9427-9442.
-
Koca, M., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(10), e202202243.
-
BenchChem Application Note. (2025). "Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide."
-
Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Methyl-1-benzofuran-6-carboxylic acid
[1][2]
Ticket ID: #PUR-7MBF-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Process R&D Subject: Comprehensive Purification Protocols & Troubleshooting for 7-Methyl-1-benzofuran-6-carboxylic acid[1][2][3]
Executive Summary & Molecule Profile[1][2][3][4][5][6]
User Context: You are likely synthesizing this compound as a scaffold for bioactive small molecules (e.g., PIM kinase inhibitors or LFA-1 antagonists analogs). The presence of the carboxylic acid at position 6 and a methyl group at position 7 creates specific electronic and steric properties that dictate purification strategies.[4]
Target Molecule Profile:
| Property | Data | Implications for Purification |
|---|---|---|
| CAS | 1445258-28-5 (Generic Isomer Class) | Verification required via NMR/LCMS due to regioisomer potential.[1][2] |
| pKa | ~4.0 - 4.2 (Predicted) | Critical: Ionizes at pH > 5.[2][3][4] Precipitates at pH < 3.[2][4] |
| Solubility (Aq) | Negligible (Neutral pH) | Must use basic aqueous buffers for extraction.[2][3][4] |
| Solubility (Org) | High: DMSO, MeOH, EtOAc | Good candidates for dissolution; poor for antisolvent.[2][3][4] |
| Key Impurities | Regioisomers, Decarboxylated species | Requires high-resolution separation (Crystallization or Prep-HPLC).[1][2][3] |
Decision Logic: Selecting Your Method
Before proceeding, determine your purity needs and scale. Do not default to chromatography if crystallization can suffice.[2][4]
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.[1][2]
Protocol A: Acid-Base Extraction (The "Rough Cut")[1][2]
Objective: Remove non-acidic impurities (unhydrolyzed esters, decarboxylated benzofurans, catalyst ligands).[2][4] Mechanism: Exploits the acidity of the carboxylic acid (pKa ~4) to selectively move the target into the aqueous phase at high pH, leaving non-ionizable impurities in the organic phase.[4]
Step-by-Step Methodology
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Use 10-15 volumes relative to solid weight.
-
Basification (Extraction):
-
Wash: Wash the collected aqueous layer once with fresh EtOAc to remove entrained organic impurities.[2][3][4]
-
Acidification (Precipitation):
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[2][3][4]
Protocol B: Recrystallization (The "Fine Cut")[2][4]
Objective: Remove structural isomers and trace colored impurities. Mechanism: Differential solubility.[2][4] The 7-methyl group creates specific crystal packing lattices that differ from potential regioisomers.[3]
Solvent Systems
Methodology (Ethanol/Water)[1][2][4][10]
-
Reflux: Suspend the crude acid in Ethanol (absolute) .[2][4] Heat to reflux (approx. 78°C).[2][4] Add solvent in small portions until fully dissolved.[2][4]
-
Hot Filtration (Optional): If insoluble black specks (Pd residue) remain, filter hot through a Celite pad.[2][3][4]
-
Nucleation: Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add a few drops of Ethanol to clear the solution again.[2][3][4]
-
Cooling:
-
Allow to cool to Room Temperature (RT) slowly (over 2 hours).
-
Then, cool to 0-4°C for 1 hour.
-
-
Filtration: Collect crystals. Wash with cold 1:1 EtOH/Water.[4]
Protocol C: Preparative HPLC (The "Final Polish")
Objective: Isolation of >99.5% pure material for biological assays or reference standards. Mechanism: Reverse-phase partition chromatography.[1][2][3][4]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Phenomenex Luna or Waters XBridge), 5µm | Standard hydrophobic interaction stationary phase.[1][2][3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid is mandatory to keep the -COOH protonated.[2][3][4] Without it, the peak will tail significantly.[3][4] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent.[2][4] |
| Gradient | 20% B to 90% B over 20 mins | Adjust based on analytical retention time. |
| Detection | UV @ 254 nm and 280 nm | Benzofuran core absorbs strongly here.[2][3][4] |
Troubleshooting & FAQs
Ticket #104: "My product is oiling out during recrystallization instead of crystallizing."
-
Diagnosis: The solution is likely too concentrated, or the cooling was too rapid.[3][4] The "oil" is a supersaturated liquid phase.[2][3][4]
-
Resolution:
-
Reheat the mixture until the oil redissolves.
-
Add a "seed crystal" of pure product (if available) at 40-50°C.
-
Slow down the cooling ramp.[2][3][4] Wrap the flask in foil/towel to insulate it.[4]
-
Alternative: Switch solvent system to Acetic Acid / Water .[2][4] Benzofurans often crystallize well from dilute acetic acid.[3][4]
-
Ticket #105: "I see a split peak in HPLC."
-
Diagnosis: pH mismatch.[2][3][4] If your mobile phase is neutral, the acid exists in equilibrium between
and , causing peak splitting or fronting.[1] -
Resolution: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both water and acetonitrile lines.[2][4] This forces the molecule into a single protonated state.[2][3][4]
Ticket #106: "I have a persistent impurity at RRT 0.95."
-
Diagnosis: This is likely a regioisomer (e.g., 4-methyl-1-benzofuran-6-carboxylic acid) or a des-methyl impurity.[1][2][3]
-
Resolution: Recrystallization is rarely effective for isomers with such similar solubility.[2][3][4] Use Protocol C (Prep-HPLC) . Use a Phenyl-Hexyl column instead of C18 to exploit pi-pi interaction differences between the isomers.[1]
References
-
PubChem. 7-methyl-1-benzofuran-6-carboxylic acid (Compound Summary). National Library of Medicine.[2][3][4] [Link][1][2][4]
-
Beaudry, D., et al. (2021).[2][4] Regioselective Synthesis of Benzofuranones and Benzofurans.[2][3][4][8] Oregon State University / ACS.[2][4] (Describes synthesis and purification logic for substituted benzofurans). [Link]
-
TD Commons. (2021).[2][4] Process for the preparation of benzofuran-6-carbonyl derivatives.[1][2][3][9][10][11][12] (Industrial purification context for pharmaceutical intermediates). [Link]
Sources
- 1. Methyl benzofuran-6-carboxylate | 588703-29-1 [chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 1-Benzofuran-6-carboxylic acid | C9H6O3 | CID 17867234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzofuran-6-carboxylic acid manufacturers and suppliers in india [chemicalbook.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 10. tdcommons.org [tdcommons.org]
- 11. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 7-Methyl-1-benzofuran-6-carboxylic acid synthesis.
Technical Support Center: 7-Methyl-1-benzofuran-6-carboxylic Acid Synthesis
Topic: Optimization & Troubleshooting of Reaction Conditions Ticket ID: #BF-7M-6COOH-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 7-methyl-1-benzofuran-6-carboxylic acid presents a specific regiochemical challenge compared to the standard benzofuran-6-carboxylic acid (a key intermediate for Lifitegrast). The presence of the 7-methyl group introduces steric hindrance near the furan ring closure site and requires precise starting material selection to ensure the carboxylic acid ends up at the C6 position rather than C4.
This guide prioritizes the Modified Rapoport/Feist-Benary Cyclization (via salicylate intermediates) as the most scalable industrial route, while offering the Sonogashira Coupling route for high-precision, small-scale applications.
Part 1: The Synthetic Pathway (Visual Workflow)
The following diagram outlines the critical decision points and chemical logic required to establish the correct substitution pattern.
Figure 1: Critical pathway for establishing the 7-methyl-6-carboxy substitution pattern.[1][2] Note that the starting material must have the methyl group at C2 (relative to benzoate) to end up at C7 in the benzofuran.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Regioselectivity in Formylation
User Issue: "I am getting a mixture of isomers during the formylation of Methyl 3-hydroxy-2-methylbenzoate. The aldehyde is installing at C6 instead of C4."
Technical Analysis: The starting phenol has two open ortho/para positions relative to the hydroxyl group: C4 (ortho) and C6 (para). While the methyl group at C2 blocks one ortho site, C4 is sterically crowded. Standard Vilsmeier-Haack conditions often favor the less hindered para position (C6), which leads to the wrong benzofuran isomer (4-carboxy-5-methyl).
Protocol Optimization: To force formylation at the C4 (ortho) position, you must use conditions that coordinate with the phenolic oxygen.
| Method | Reagents | Mechanism | C4:C6 Ratio | Recommendation |
| Duff Reaction | HMTA, TFA | Ortho-selective via iminium intermediate | ~85:15 | Recommended |
| MgCl₂ Mediated | Paraformaldehyde, MgCl₂, TEA, MeCN | Metal-templated ortho-delivery | >95:5 | Best for Purity |
| Reimer-Tiemann | CHCl₃, NaOH | Carbene insertion | 60:40 | Avoid (Poor yield/selectivity) |
Corrective Action: Switch to the MgCl₂-mediated formylation . The Magnesium ion coordinates between the phenolic oxygen and the formaldehyde, directing the formyl group exclusively to the ortho (C4) position.
-
Ref: See Zade et al. (2024) for Mg-mediated conditions on similar lifitegrast intermediates [1].
Module B: Cyclization Efficiency (The Rapoport Step)
User Issue: "The O-alkylation works, but the ring closure (cyclization) is stalling or producing low yields of the benzofuran ester."
Technical Analysis: The 7-methyl group creates significant steric bulk adjacent to the reaction site. In the standard mechanism, the enolate formed from the ethyl bromoacetate side chain must attack the carbonyl carbon (aldehyde). The adjacent methyl group increases the rotational energy barrier, making ring closure slower than in the unsubstituted analog.
Troubleshooting Matrix:
| Parameter | Standard Condition | Optimized for 7-Methyl | Explanation |
| Base | K₂CO₃ | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | K₂CO₃ is often too weak to drive the cyclization of sterically hindered substrates. DBU is a stronger, non-nucleophilic base. |
| Temperature | 60-80°C | 100-110°C (Refluxing Toluene/DMF) | Higher thermal energy is required to overcome the steric barrier of the 7-methyl group. |
| Solvent | Acetone/MeCN | DMF or NMP | Polar aprotic solvents stabilize the transition state better at high temperatures. |
Step-by-Step Protocol (Optimized):
-
Dissolve the O-alkylated intermediate (aldehyde-ester) in DMF (0.5 M).
-
Add DBU (1.2 equiv) dropwise at RT.
-
Heat to 100°C and monitor by HPLC.
-
Note: If decarboxylation of the furan-2-carboxylate (if using a diester precursor) is required, this usually happens in the next saponification step.
Module C: Alternative Route (Sonogashira)
User Issue: "The formylation route is too messy. Is there a cleaner transition-metal catalyzed method?"
Technical Analysis: Yes. If you cannot separate the isomers from Module A, the Sonogashira route is strictly regioselective because you pre-install the halogen.
Workflow:
-
Iodination: Treat Methyl 3-hydroxy-2-methylbenzoate with NIS (N-iodosuccinimide). This will selectively iodinate at C4 (ortho) due to the directing effect of OH, provided conditions are controlled (0°C, MeCN).
-
Coupling: React with Trimethylsilylacetylene (TMS-acetylene) or Ethyl Propiolate .
-
Cyclization:
-
If TMS-acetylene: Desilylate (TBAF) and cyclize with CuI.
-
If Ethyl Propiolate: Cyclize using PtCl₂ or cationic Gold catalysts.
-
Risk Factor: The 7-methyl group (ortho to the iodine) slows down the oxidative addition step in the catalytic cycle.
-
Solution: Use electron-rich, bulky phosphine ligands like SPhos or XPhos to accelerate the Palladium insertion.
Part 3: References & Authoritative Grounding
-
Zade, V. M., et al. "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints."[3] ACS Sustainable Chemistry & Engineering, 2024.
-
Relevance: Establishes the baseline Mg-mediated formylation and cyclization protocols for the 6-carboxy core.
-
-
Patent CN110684000B. "Process for preparing benzofuran derivatives."[1]
-
Relevance: Describes the industrial "one-pot" etherification/condensation method using bromoacetate.
-
-
Patent WO2019043724A1. "Processes for the preparation of Lifitegrast and polymorphs thereof."
-
Relevance: Provides detailed experimental conditions for the hydrolysis and workup of benzofuran-6-carboxylates.
-
-
Beaudry Research Group. "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry, 2021.[4][5] [5]
-
Relevance: Discusses regiochemical control when substituents (like methyl groups) are present on the phenol ring.
-
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, particularly DBU and Alkylating agents.
Sources
- 1. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 2. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Technical Support Center: 7-Methyl-1-benzofuran-6-carboxylic Acid
The following technical support guide addresses the identification, management, and minimization of reaction byproducts associated with 7-Methyl-1-benzofuran-6-carboxylic acid (CAS: 1025967-78-5, often an intermediate in analog synthesis for LFA-1 antagonists like Lifitegrast).
Topic: Troubleshooting Reaction Byproducts & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current as of 2025)[1]
Executive Summary: The Impurity Landscape
In the synthesis of 7-Methyl-1-benzofuran-6-carboxylic acid, researchers frequently encounter specific impurity profiles that differ from the non-methylated analogs. The presence of the 7-methyl group introduces steric hindrance ortho to the carboxylic acid, altering the reactivity of the C6 position and stabilizing certain dihydro-intermediates.
The most critical byproducts typically stem from incomplete oxidative dehydrogenation , thermal decarboxylation , and regioisomeric contamination during ring closure.[1]
Key Impurity Profile Table
| Impurity Type | Chemical Identity | Origin | Detection (LC-MS) |
| Impurity A | 7-Methyl-2,3-dihydrobenzofuran-6-carboxylic acid | Incomplete oxidation of the dihydro-precursor | [M+2H]⁺ relative to product |
| Impurity B | 7-Methylbenzofuran (Decarboxylated) | Thermal degradation during hydrolysis or workup | [M-44H]⁺ (Loss of CO₂) |
| Impurity C | 7-Methyl-1-benzofuran-6-carboxylic acid dimer | Anhydride formation during activation (e.g., with HATU/SOCl₂) | [2M-H₂O]⁺ |
| Impurity D | 5-Chloro-7-methyl...[1][2][3][4][5][6] derivatives | Chlorination side-reactions (if using hypochlorite/chlorine) | [M+34] isotope pattern |
Diagnostic Troubleshooting (Q&A)
Q1: I observe a persistent impurity at +2 Da mass units (M+2) that co-elutes with my product. What is it?
Diagnosis: This is almost certainly the dihydro-analog (7-Methyl-2,3-dihydrobenzofuran-6-carboxylic acid).[1] Cause: Many synthesis routes proceed via the Rap-Stoermer condensation or similar cyclizations that initially form a dihydrobenzofuran. The subsequent aromatization (oxidative dehydrogenation) step is often rate-limited by the electron-donating 7-methyl group, which stabilizes the transition state and prevents complete oxidation.[1] Solution:
-
Reagent Switch: If using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), increase equivalents to 1.2–1.5 eq.[1]
-
Catalytic Boost: Switch to a MnO₂/DDQ system in chlorobenzene. The MnO₂ acts as a terminal oxidant to regenerate DDQ in situ, driving the reaction to completion [1].
-
Protocol: See Workflow A below.
Q2: My yield is good, but the melting point is 10°C lower than reported. NMR shows a clean spectrum.
Diagnosis: You likely have solvent inclusion (solvates) or regioisomeric contamination .[1] Cause:
-
Solvates: Benzofuran carboxylic acids are prone to trapping solvents like acetic acid or ethyl acetate in their crystal lattice due to strong hydrogen bonding dimers.
-
Isomers: If you synthesized the starting aldehyde (e.g., from 2-methylphenol), you might have trace amounts of the 5-methyl isomer. The 7-methyl and 5-methyl isomers have very similar NMR shifts but distinct melting points. Solution:
-
Validation: Run a 2D NOESY NMR. Look for a correlation between the methyl group protons and the aromatic proton at C5 vs C4. In the 7-methyl isomer, the methyl group should show NOE with the C6-COOH (if protonated/dimerized) or no aromatic NOE if strictly ortho to the bridgehead, whereas the 5-methyl would show different coupling.[1]
-
Purification: Recrystallize from a non-polar solvent like Toluene/Heptane to break solvates.
Q3: During amide coupling (e.g., with HATU), I see a substantial "dimer" peak.
Diagnosis: Formation of the symmetric anhydride . Cause: The 7-methyl group provides steric bulk, slowing down the nucleophilic attack of the amine on the activated ester. This allows the activated acid to react with another molecule of free acid. Solution:
-
Order of Addition: Pre-mix the amine and base before adding the activated acid.
-
Activation: Switch to a mixed anhydride method (Isobutyl chloroformate/NMM) which is often faster and less prone to symmetric anhydride formation for sterically hindered acids.[1]
Experimental Protocols & Workflows
Workflow A: Elimination of Dihydro-Impurity (Aromatization)
Use this protocol if your crude material contains >2% dihydro-benzofuran.[1]
Mechanism: Oxidative dehydrogenation using a quinone oxidant.
-
Dissolution: Dissolve crude 7-methyl-2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq) in 1,4-Dioxane (0.5 M concentration). Note: Dioxane is preferred over Toluene for solubility.[1]
-
Addition: Add DDQ (1.2 eq) in one portion at room temperature.
-
Reflux: Heat to 100°C for 4–6 hours. Monitor by HPLC (254 nm).[1]
-
Checkpoint: If reaction stalls, add 0.2 eq additional DDQ.
-
-
Workup (Critical):
-
Cool to room temperature.[4]
-
Filter off the precipitated hydroquinone byproduct.
-
Concentrate filtrate.
-
Redissolve in EtOAc and wash with saturated NaHCO₃ (3x). The product moves to the aqueous phase; neutral impurities (DDQ residues) stay in organic.[1]
-
Acidify aqueous layer to pH 2 with HCl to precipitate the pure product.
-
Workflow B: Prevention of Decarboxylation
Use this protocol during hydrolysis of the ester precursor.
Risk: The electron-rich nature of the 7-methylbenzofuran ring makes the C6-carboxylate prone to thermal decarboxylation, especially under acidic conditions.
-
Hydrolysis Medium: Use LiOH (3 eq) in THF/Water (2:1).[1] Avoid acidic hydrolysis (HCl/H₂SO₄).[1]
-
Temperature Control: Do not exceed 60°C. Most decarboxylation events occur >80°C.
-
Quench: Acidify with cold 1M HCl dropwise to pH 3-4 (do not go to pH 1). Extract immediately.
Visualizations
Figure 1: Impurity Formation Pathways
This diagram illustrates the critical branching points where the Dihydro (Impurity A) and Decarboxylated (Impurity B)[1] byproducts are generated.[7][8]
Caption: Pathway analysis showing the origin of the two most common critical quality attributes (CQAs): the dihydro-impurity (kinetic trap) and the decarboxylated byproduct (thermodynamic degradation).
Figure 2: Purification Decision Tree
Follow this logic flow to determine the optimal purification strategy based on your crude impurity profile.
Caption: Logic flow for purifying 7-Methyl-1-benzofuran-6-carboxylic acid based on specific impurity markers.
References
-
Zade, V. M., et al. (2024).[1][9] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ResearchGate. Available at: [Link]
-
Exelixis, Inc. (2011).[1] Tropane compounds. US Patent US8012956B2. Available at:
-
Organic Chemistry Portal . Benzofuran Synthesis. Available at: [Link][1]
-
PubChem . 7-methyl-1-benzofuran-6-carboxylic acid (Compound Summary). Available at: [Link][1]
Sources
- 1. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. tdcommons.org [tdcommons.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents [patents.google.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 7-Methyl-1-benzofuran-6-carboxylic Acid Experiments
Welcome to the technical support center for 7-Methyl-1-benzofuran-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of 7-Methyl-1-benzofuran-6-carboxylic acid?
A1: Understanding the fundamental properties of your compound is the first step to successful experimentation. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Yellow to dark yellow crystalline solid | [2][] |
| Melting Point | >182 °C (with decomposition) | [] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol. | [2][] |
| IUPAC Name | 7-methyl-1-benzofuran-6-carboxylic acid | [1] |
| CAS Number | 17059-52-8 (for 7-Methylbenzofuran) | [4][5] |
Q2: What are the primary applications of this compound?
A2: 7-Methyl-1-benzofuran-6-carboxylic acid is a versatile heterocyclic compound.[6] Its primary significance is as a key building block or intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical industry.[2] It has also been investigated for its own biological activities, including potential as an antiproliferative agent.[7]
Q3: What are the main safety precautions I should take when handling this compound?
A3: Standard laboratory safety protocols should be followed. Based on available data for similar benzofuran carboxylic acids, the compound may cause skin and eye irritation.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide: Synthesis & Purification
This section addresses the most common and complex issues arising during the synthesis and purification of 7-Methyl-1-benzofuran-6-carboxylic acid.
Q4: My synthesis reaction is resulting in a very low yield. What are the potential causes and how can I optimize it?
A4: Low yield is a frequent challenge in multi-step organic synthesis, particularly in the construction of heterocyclic rings. The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.
-
Causality: Benzofuran synthesis often involves cyclization reactions that can be sensitive to steric and electronic factors.[8] Competing side reactions, such as intermolecular condensation or decomposition of starting materials under harsh conditions (e.g., strong acids or high temperatures), are common culprits.[9] For instance, methods involving intramolecular cyclizations require precise control to prevent the formation of undesired regioisomers.[8]
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Actionable Advice:
-
Re-evaluate Your Synthetic Route: Numerous methods exist for synthesizing benzofurans.[10] Some modern, transition-metal-free protocols have been developed to be more scalable and avoid harsh conditions, potentially improving yields.[11]
-
Optimize Temperature: Run a temperature screen. Some cyclization steps are highly temperature-sensitive. While heating can accelerate the reaction, it can also promote side-product formation.
-
Solvent Choice: The polarity of the solvent can significantly influence reaction pathways. Ensure your solvent is anhydrous if using moisture-sensitive reagents. Consider screening solvents like DMF, DMAc, or toluene, depending on your specific reaction.[12]
-
Catalyst/Reagent Activity: If using a catalyst (e.g., Palladium-based), ensure it has not been deactivated.[10] For reactions involving bases like potassium tert-butoxide, use freshly opened or properly stored reagents.[13]
-
Q5: I am observing multiple spots on my TLC plate post-reaction, and purification by column chromatography is difficult. How can I identify and minimize these impurities?
A5: Impurity generation is a classic challenge, often stemming from the same factors that cause low yields. The key is to identify the impurities to understand their formation mechanism.
-
Causality: Impurities in benzofuran synthesis can include unreacted starting materials, regioisomers (if multiple cyclization sites are available), over-alkylated products, or byproducts from side reactions.[8][9] For example, in syntheses starting from substituted phenols, incomplete cyclization can leave intermediates that are difficult to separate from the final product.
-
Impurity Identification Strategy:
Caption: A systematic approach to identifying and mitigating impurities.
-
Actionable Advice:
-
Analytical Approach: A robust analytical method is crucial for impurity tracking. Developing a reliable HPLC method early in the process can quantify impurities and assess the effectiveness of purification steps.[14]
-
Purification Technique: If standard silica gel chromatography fails, consider alternative stationary phases (e.g., alumina) or reverse-phase chromatography. Recrystallization is a powerful technique for purifying crystalline solids and can be highly effective if a suitable solvent system is found.[6][11] A common procedure involves dissolving the crude product in a hot solvent like ethyl acetate and then adding a non-solvent like hexane to induce crystallization.[15]
-
pH Control: The carboxylic acid moiety makes the compound's solubility highly pH-dependent. During aqueous work-up, carefully adjusting the pH can be used to separate the acidic product from non-acidic impurities.[15] For instance, washing with a basic aqueous solution (e.g., NaHCO₃) will extract the deprotonated carboxylic acid, which can then be re-precipitated by adding acid.
-
Troubleshooting Guide: Characterization & Analysis
Q6: My ¹H NMR spectrum looks complex or doesn't match the expected structure. What could be wrong?
A6: NMR is the cornerstone of structural elucidation. Discrepancies can arise from impurities, residual solvent, or incorrect structural assignment.
-
Causality: The presence of regioisomers or process-related impurities is the most common reason for a complex NMR spectrum.[14] Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) can also add extra peaks.
-
Actionable Advice:
-
Check for Solvents: Compare your spectrum to standard charts of residual NMR solvent peaks.
-
Verify Purity: Run an HPLC or LC-MS on the same sample to confirm its purity. A sample that appears as a single spot on TLC can sometimes resolve into multiple peaks on HPLC.[14]
-
Analyze Key Peaks: For 7-Methyl-1-benzofuran-6-carboxylic acid, you should expect to see characteristic signals:
-
A methyl singlet (around 2.3-2.6 ppm).
-
Aromatic protons on the benzofuran core. The protons on the furan ring often appear as doublets around 6.8-7.8 ppm.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
-
2D NMR: If the structure is in doubt, advanced techniques like COSY and HMQC/HSQC can help establish connectivity between protons and carbons, confirming the correct isomer has been synthesized.
-
Q7: How do I develop a reliable HPLC method for purity assessment?
A7: A validated HPLC method is essential for quality control, especially in a drug development context.
-
Causality: Method development for carboxylic acids can be challenging due to potential peak tailing caused by interactions with the stationary phase. The choice of column, mobile phase, and pH are critical parameters.
-
Actionable Advice:
-
Column Selection: A C18 reverse-phase column is a standard starting point.[14]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
pH Control: The pH of the mobile phase is critical. It should be kept at least 2 pH units below the pKa of the carboxylic acid (typically ~4-5) to ensure it is in its protonated, non-ionized form. This minimizes peak tailing and provides reproducible retention times. A pH of around 2.5-3.0, often achieved with dilute phosphoric or formic acid, is common.[14]
-
Method Validation: Once developed, the method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[14]
-
| HPLC Parameter | Typical Starting Condition | Rationale |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |
| Gradient | Start at 10-20% B, ramp to 90-95% B | To elute the main compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | ~254 nm or ~280 nm | Benzofurans have strong UV absorbance in this range. |
| Column Temp. | 25-30 °C | For reproducible retention times. |
Protocols & Methodologies
Protocol 1: General Synthesis via Intramolecular Cyclization (Illustrative)
This is a representative protocol based on common benzofuran synthesis strategies. Specific reagents and conditions may need to be adapted from literature procedures for your specific starting materials.[15][16]
-
Step 1: Alkylation: In a round-bottom flask, dissolve the precursor phenol (e.g., methyl 4-formyl-3-hydroxybenzoate) in a suitable solvent like acetone or DMF.
-
Add a base (e.g., K₂CO₃) followed by an alkylating agent (e.g., ethyl bromoacetate) and reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the base, and concentrate the solvent under reduced pressure.
-
Step 2: Cyclization: Dissolve the crude intermediate from Step 1 in a mixture of acetic anhydride and acetic acid.
-
Add anhydrous sodium acetate and reflux gently for 6-8 hours. The reaction color may darken significantly.
-
Monitor the formation of the benzofuran ring by TLC or LC-MS.
-
Step 3: Hydrolysis: Cool the reaction mixture and pour it carefully into ice water to precipitate the crude product.
-
Filter the solid and then reflux it in a mixture of an alcohol (e.g., methanol) and aqueous HCl to hydrolyze the ester to the desired carboxylic acid.[15]
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Step 4: Isolation: Cool the reaction mixture. The product, 7-Methyl-1-benzofuran-6-carboxylic acid, should precipitate. Filter the solid, wash with cold water, and dry under vacuum.
References
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available at: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28045-28074. Available at: [Link]
-
ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-1-benzofuran-6-carboxylic acid. Retrieved from [Link]
-
Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]
-
Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation. Retrieved from [Link]
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
- Google Patents. (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Quickcompany. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Retrieved from [Link]
-
Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Jiang, G.-L., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuran‐6‐carboxylic acid. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzofuran-6-carboxylic acid. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of chromatographic science, 58(9), 819–831. Available at: [Link]
-
Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS medicinal chemistry letters, 11(5), 1022–1027. Available at: [Link]
-
NIST. (n.d.). Benzofuran, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Retrieved from [Link]
Sources
- 1. PubChemLite - 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Benzofuran, 7-methyl- [webbook.nist.gov]
- 5. Benzofuran, 7-methyl- [webbook.nist.gov]
- 6. easpublisher.com [easpublisher.com]
- 7. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 14. journalijcar.org [journalijcar.org]
- 15. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 16. researchgate.net [researchgate.net]
Improving yield and purity in 1-benzofuran-6-carboxylic acid synthesis.
[1]
Department: Chemical Process R&D Subject: Optimization of Yield and Purity for 1-Benzofuran-6-Carboxylic Acid Doc ID: TS-BF6-2026-V1 Target Audience: Medicinal Chemists, Process Chemists
Executive Summary & Core Chemistry
1-Benzofuran-6-carboxylic acid (CAS: 77095-51-3) is a critical pharmacophore, most notably serving as the key intermediate for Lifitegrast (integrin antagonist). While multiple synthetic routes exist, the O-alkylation/Cyclization strategy (Rapoport-type modification) starting from 4-formyl-3-hydroxybenzoic acid derivatives is the industry standard for scalability and cost-efficiency.
This guide prioritizes the Scalable Process Route (Route A) while addressing the Transition-Metal Catalyzed Route (Route B) for small-scale discovery applications.
Key Reaction Pathway (Route A)
The most robust pathway involves the etherification of methyl 4-formyl-3-hydroxybenzoate followed by base-mediated intramolecular condensation.
Critical Protocol & Process Parameters
Route A: The "Lifitegrast" Scalable Method
Best for: Gram to Kilogram scale. Key Mechanism: Williamson ether synthesis followed by Perkin-type cyclization.
Step 1: O-Alkylation
-
Reagents: Methyl 4-formyl-3-hydroxybenzoate (1.0 eq), Chloroacetic acid (1.5 eq), NaOH (4.0 eq).
-
Solvent: Water (or Water/THF biphasic).
-
Conditions: Reflux (100°C) for 3–5 hours.
-
Checkpoint: Monitor disappearance of starting phenol by HPLC/TLC. The product is the dicarboxylic acid ether (hydrolysis of ester occurs in situ).
Step 2: Cyclization (The Critical Step)
-
Reagents: Crude ether intermediate, Acetic Anhydride (solvent/reagent), Sodium Acetate (anhydrous).
-
Conditions: Reflux (140°C) for 4–8 hours.
-
Workup: Quench with ice water. The product precipitates.
Troubleshooting & FAQs
Section 1: Yield Optimization
Q1: My overall yield is stuck below 40%. Where is the mass loss occurring? Diagnosis: The most common failure point is Step 2 (Cyclization) .
-
Cause 1: Wet Intermediate. If the ether intermediate from Step 1 is not dried completely (water content >0.5%), the acetic anhydride hydrolyzes to acetic acid before cyclization can occur.
-
Cause 2: Incomplete Decarboxylation. The cyclization mechanism often involves a decarboxylation step depending on the exact precursor. If the temperature is too low (<130°C), the reaction stalls.
-
Solution:
-
Dry the Step 1 intermediate in a vacuum oven at 50°C until constant weight.
-
Ensure Sodium Acetate is anhydrous (fused).
-
Maintain reflux temperature strictly.
-
Q2: I am seeing significant charring/tar formation during cyclization. Diagnosis: Thermal degradation due to prolonged heating or oxidative stress.
-
Solution:
-
Inert Atmosphere: Run the cyclization under Nitrogen or Argon. Benzofurans are electron-rich and susceptible to oxidation at high temperatures.
-
Time Control: Do not exceed 8 hours. Monitor by HPLC every hour after hour 4.
-
Section 2: Purity & Impurity Profiling
Q3: The product is colored (yellow/brown) instead of white. How do I fix this? Diagnosis: Presence of polymeric side products or oxidized phenols.
-
Purification Protocol:
-
Dissolution: Dissolve crude acid in dilute NaOH (pH 10–11).
-
Filtration: Filter off insoluble tars/polymers.
-
Charcoal Treatment: Treat the filtrate with activated carbon (5% w/w) at 50°C for 30 mins. Filter.
-
Precipitation: Slowly acidify with HCl to pH 2–3. Rapid acidification traps impurities.
-
Q4: HPLC shows a persistent impurity at RRT 0.9. What is it? Diagnosis: Likely the uncyclized ether intermediate or the 3-acyl impurity .
-
Identification:
-
Uncyclized Ether: Indicates Step 2 failure. Check 1H NMR for the absence of the furan C2/C3 protons (typically doublets at ~6.8 and 7.8 ppm).
-
3-Acyl Impurity: If using Ac2O, Friedel-Crafts acylation at the C3 position can occur as a side reaction.
-
-
Remediation: Recrystallize from Ethyl Acetate/Hexane or Methanol/Water . The benzofuran acid is less soluble in non-polar mixtures than the impurities.
Section 3: Alternative Routes (Sonogashira)
Q5: I am using the Sonogashira route (Iodobenzoate + Alkyne). The coupling works, but cyclization is poor. Diagnosis: Inefficient 5-endo-dig vs 5-exo-dig cyclization.
-
Advice:
-
Ensure you are using a copper co-catalyst (CuI) if the alkyne is terminal.
-
One-Pot Modification: Use CuI/TMEDA in DMF at 80°C. This promotes cyclization immediately after coupling.
-
Warning: This route is generally less scalable due to Pd cost and removal requirements (ppm limits in pharma).
-
Diagnostic Decision Trees
Troubleshooting Workflow
Use this logic flow to identify the root cause of low quality.
Comparative Data & Solvents
Table 1: Solvent Selection for Recrystallization
| Solvent System | Recovery Yield | Purity Improvement | Comments |
| Ethyl Acetate | 65-70% | High | Best for removing non-polar tars. |
| MeOH : Water (9:1) | 80-85% | Moderate | Good for removing inorganic salts (NaOAc). |
| Acetic Acid | 50-60% | Very High | Use for final API grade polishing; significant loss to mother liquor. |
Table 2: Key Analytical Markers (1H NMR in DMSO-d6)
| Position | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |
| C2-H | 7.9 - 8.1 | Doublet (d) | Characteristic furan ring proton. |
| C3-H | 6.9 - 7.1 | Doublet (d) | Disappears if C3-acylation side reaction occurs. |
| -COOH | 12.5 - 13.0 | Broad Singlet | Confirm acidic proton; shift depends on concentration. |
References
-
Zade, V. M., et al. (2024).[1][2] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.[1] Link
-
Vertex Pharmaceuticals. (2021).[3] Process for the preparation of Lifitegrast intermediates. Technical Disclosure Commons. Link
-
Walker, M. A., et al. (2006). Synthesis of Benzofuran-6-carboxylic acid via Sonogashira Coupling. Journal of Organic Chemistry (Cited in comparative studies).[4] Link
-
PubChem. (2025).[5] 1-Benzofuran-6-carboxylic acid Compound Summary. National Library of Medicine. Link
Technical Support Center: Benzofuran-6-Carboxylic Acid Synthesis
Status: Operational Topic: Troubleshooting & Optimization of Benzofuran-6-Carboxylic Acid Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Reference Molecule: Intermediate for Lifitegrast (Xiidra®)
Introduction: The C6 Challenge
Synthesizing benzofuran-6-carboxylic acid presents a specific regiochemical challenge. Unlike the C2 or C3 positions, which are electronically activated for electrophilic aromatic substitution, the C6 position on the benzofuran ring is difficult to access directly from a pre-formed benzofuran core.
Consequently, the most reliable strategies involve pre-functionalization of the benzene ring prior to furan ring closure. This guide addresses the three primary synthetic workflows, with a focus on the industry-standard Sonogashira-Cyclization route and emerging metal-free alternatives.
Module 1: Route Selection Strategy
Before beginning, verify your available starting materials and purity requirements.[1] Use the following decision matrix to select the optimal protocol.
Figure 1: Decision matrix for selecting the synthetic pathway based on starting material availability and safety constraints.
Module 2: The Sonogashira Route (Standard Protocol)
This is the most common route in medicinal chemistry but is prone to catalyst deactivation and homocoupling.
Reaction Overview:
-
Coupling: Methyl 3-hydroxy-4-iodobenzoate + Trimethylsilylacetylene (TMSA).
-
Cyclization: Spontaneous or base-promoted cyclization to the benzofuran.
-
Hydrolysis: Ester saponification to the acid.
Troubleshooting Guide: Sonogashira Step
Q1: The reaction mixture turned black immediately, and conversion is low (<10%). What happened?
-
Diagnosis: "Palladium Black" precipitation.[1][2] This indicates the Pd catalyst has aggregated into inactive metallic nanoparticles before entering the catalytic cycle.
-
Root Cause:
-
Oxygen: The most common culprit. Sonogashira requires rigorous deoxygenation.
-
Lack of Ligand: If using Pd(OAc)₂, you must add a phosphine ligand (e.g., PPh₃).
-
-
Solution:
-
Freeze-Pump-Thaw: Perform 3 cycles on the solvent before adding the catalyst.
-
Catalyst Switch: Switch from Pd(PPh₃)₄ (air sensitive) to PdCl₂(PPh₃)₂ (more robust).
-
Solvent: Avoid THF if possible; it can promote Pd black.[2] Use DMF or Toluene/Et₃N .
-
Q2: I am observing a major impurity that matches the dimer of my alkyne.
-
Mechanism: In the presence of O₂ and Cu(I), two terminal alkynes oxidatively couple (R-C≡C-C≡C-R) instead of coupling with the aryl halide.[3]
-
Solution:
-
Reduce Copper: Lower CuI loading to 1-2 mol%.
-
Slow Addition: Add the alkyne (TMSA) slowly via syringe pump to keep its concentration low relative to the aryl halide.
-
Alternative: Use a Copper-Free protocol (requires higher Pd loading, ~5 mol%, and stronger bases like Cs₂CO₃).
-
Q3: The coupling worked, but the cyclization to benzofuran is incomplete.
-
Context: Sometimes the intermediate acyclic alkyne is isolated.
-
Fix: Treat the intermediate with CuI (10 mol%) in DMF at 80°C or TBAF in THF. This promotes the nucleophilic attack of the phenol oxygen onto the activated alkyne.
Module 3: The Metal-Free Alternative (Green Chemistry)
Recent process development (e.g., for Lifitegrast) has favored avoiding Palladium due to the difficulty of scavenging heavy metals from the final API.
Protocol Highlight:
-
Reagents: Methyl 4-formyl-3-hydroxybenzoate + Chloromethyl acetate (or similar alkylating agents) followed by base-mediated condensation.
-
Newer Method (Zn-Mediated): Uses Zinc dust in DMAc to promote intramolecular cross-coupling.[4]
FAQ: Metal-Free Synthesis
Q: Why choose the Zn-mediated route over Sonogashira?
-
A: It avoids the formation of Pd-complexed impurities which are notoriously difficult to remove from carboxylic acids (which tend to chelate metals). It also avoids the use of unstable TMS-acetylene.
Q: My yield is low in the Zn-mediated cyclization.
-
Troubleshooting:
-
Water Content: DMAc must be anhydrous (<0.05% water). Zinc surface activation is inhibited by moisture.
-
Activation: Activate Zinc dust by washing with dilute HCl followed by ethanol and ether, then drying under vacuum prior to use.
-
Module 4: Hydrolysis & Purification
The final step involves converting the methyl ester to the free carboxylic acid.
Critical Protocol: Controlled Hydrolysis
Risk: Benzofuran-2-carboxylic acids are prone to decarboxylation, but benzofuran-6-carboxylic acids are generally stable. However, harsh acidic hydrolysis can cause degradation.
Recommended Procedure:
-
Dissolve ester in THF/MeOH (1:1) .
-
Add LiOH (2.0 equiv) as a 1M aqueous solution.
-
Stir at RT to 40°C (Avoid reflux).
-
Workup: Acidify carefully to pH 3-4 with 1M HCl. The product should precipitate.
Impurity Profile & Removal
| Impurity Type | Origin | Removal Strategy |
| Glaser Dimer | Alkyne homocoupling (Sonogashira) | Wash crude solid with Hexanes (Dimer is lipophilic; Product is polar). |
| Pd-Residues | Catalyst decomposition | Dissolve product in dilute NaOH, filter through Celite/Charcoal , then re-precipitate with acid. |
| Uncyclized Phenol | Incomplete reaction | Recrystallize from Ethyl Acetate/Water or Formic Acid/Water . |
Visualizing the Mechanism
The following diagram illustrates the critical cyclization step in the Sonogashira route, where most failures occur.
Figure 2: Mechanistic flow of the Sonogashira coupling and subsequent 5-exo-dig cyclization.
References
-
Zade, V. M., et al. (2024).[7] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.[7]
-
Jiang, G. L., et al. (2023).[8] An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. The Thoracic and Cardiovascular Surgeon.
-
BenchChem Technical Guide. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdcommons.org [tdcommons.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Technical Support Center: Control of Impurity Formation in Benzofuran Synthesis
Introduction
Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2] Their synthesis, while achievable through numerous methodologies, is often accompanied by the formation of unwanted impurities that can complicate purification, reduce yields, and impact the final product's quality and safety.[3] This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control impurity formation during benzofuran synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying, understanding, and mitigating common synthetic challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered in benzofuran synthesis?
A1: Impurity profiles are highly dependent on the chosen synthetic route. However, several common classes of impurities are frequently observed:
-
Regioisomers: In syntheses involving unsymmetrical phenols or other precursors, the formation of undesired regioisomers is a significant challenge.[4] For example, in Friedel-Crafts type cyclizations, the reaction may proceed at different positions on the aromatic ring, leading to a mixture of products that can be difficult to separate.[4][5]
-
Over-alkylation or Over-acylation Products: Reactions involving alkylating or acylating agents can sometimes lead to multiple substitutions on the benzofuran core or starting materials, especially under harsh conditions or with highly activated substrates.
-
Starting Material Contamination: The purity of starting materials is paramount. Impurities present in the initial phenols, alkynes, or other reagents can carry through the synthesis or participate in side reactions, generating a cascade of downstream impurities.
-
Solvent-Related Impurities: Solvents can participate in side reactions, particularly at elevated temperatures or in the presence of strong acids or bases. For instance, solvents like DMSO can be a source of oxygen in certain oxidation reactions.[6]
-
Catalyst-Related Byproducts: In metal-catalyzed reactions (e.g., using Palladium, Copper, Gold), impurities can arise from side reactions promoted by the catalyst, such as homocoupling of starting materials or catalyst decomposition products.[1][7]
-
Incompletely Reacted Intermediates: Failure to drive the reaction to completion can result in the presence of stable intermediates in the final product mixture.
-
Degradation Products: The desired benzofuran product itself may be susceptible to degradation under the reaction or work-up conditions, leading to the formation of decomposition products.
Q2: How can I control regioselectivity in my benzofuran synthesis to minimize isomeric impurities?
A2: Controlling regioselectivity is a critical aspect of minimizing hard-to-separate impurities. Several strategies can be employed:
-
Directing Groups: The electronic nature and position of substituents on the starting phenol can strongly influence the site of cyclization. Electron-donating groups generally direct ortho- and para-, and their strategic placement can favor the formation of a single regioisomer.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder reaction at certain positions, thereby favoring cyclization at less hindered sites.[4]
-
Choice of Catalyst and Ligand: In metal-catalyzed cross-coupling and cyclization reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.[8] For instance, ligand-controlled regioselectivity has been demonstrated in the hydroheteroarylation of vinylarenes.[8]
-
Reaction Conditions: Temperature, solvent, and the nature of the base or acid catalyst can all influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome. A thorough optimization of these parameters is often necessary.
-
Pre-functionalization of Substrates: In some cases, it may be advantageous to install a blocking group at a position where reactivity is not desired. This group can be removed in a subsequent step after the benzofuran core has been formed.
Q3: My reaction yields a significant amount of tar-like material. What are the likely causes and how can I prevent this?
A3: The formation of tar or polymeric material is a common issue, particularly in acid-catalyzed reactions or when working with electron-rich or unstable substrates. The primary causes include:
-
Polymerization: The acidic conditions often used in classical methods like the Paal-Knorr synthesis can promote polymerization of the starting materials or the furan product itself.[9]
-
Decomposition: High reaction temperatures can lead to the thermal decomposition of starting materials, intermediates, or the final product.
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation of sensitive compounds, especially electron-rich phenols and benzofurans.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Explore the use of milder acid catalysts (e.g., Lewis acids like TiCl₄, Sc(OTf)₃, or solid acids like montmorillonite clay) instead of strong mineral acids.[9][10]
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Controlled Addition of Reagents: Slow, controlled addition of reagents can help to manage exothermic reactions and minimize localized high concentrations that can lead to side reactions.
-
Use of Inhibitors: In cases where radical polymerization is suspected, the addition of a radical inhibitor might be beneficial.
II. Troubleshooting Guides for Specific Synthetic Methods
This section provides troubleshooting guidance for common issues encountered in several widely used benzofuran synthesis methods.
Method 1: Perkin Rearrangement
The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[11][12]
| Observed Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Low Yield of Benzofuran-2-carboxylic acid | - Incomplete hydrolysis of the coumarin lactone. - Insufficiently basic conditions. - Side reactions of the opened intermediate. | - Increase the concentration of the base (e.g., NaOH or KOH). - Increase the reaction temperature or time. Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields.[13] - Ensure the 3-halocoumarin starting material is pure. |
| Formation of Unidentified Byproducts | - Decarboxylation of the desired product under harsh conditions. - Alternative cyclization pathways of the intermediate. | - Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. - After the reaction is complete, acidify the mixture carefully at a low temperature to precipitate the carboxylic acid. |
Experimental Protocol: Microwave-Assisted Perkin Rearrangement [13]
-
In a microwave-safe vessel, combine the 3-halocoumarin (1.0 mmol) and an aqueous solution of sodium hydroxide (e.g., 2 M, 5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 100-150 °C) and hold for the optimized time (typically 5-20 minutes).
-
After cooling, transfer the reaction mixture to a beaker and acidify with concentrated HCl until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Method 2: Wittig-Type Reactions
Intramolecular Wittig reactions are a powerful tool for constructing the benzofuran ring.[14] However, they can be prone to the formation of specific impurities.
| Observed Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Formation of 3-Acylbenzofuran Impurity | - In some cases, particularly with certain aroyl chlorides, an unexpected 3-benzoyl-2-phenylbenzofuran can form as a side product alongside the expected 2-phenylbenzofuran.[15] | - Carefully analyze the crude reaction mixture by GC/MS or LC/MS to identify all products. - The formation of this byproduct may be dependent on the specific substituents on the aroyl chloride.[15] Consider modifying the aroyl chloride if this impurity is problematic. - Optimize purification methods (e.g., column chromatography) to separate the desired product from the 3-acyl impurity. |
| Low Yield of Benzofuran | - Incomplete formation of the phosphonium ylide. - Poor reactivity of the ylide with the carbonyl group. - Steric hindrance preventing intramolecular cyclization. | - Ensure anhydrous conditions for the ylide generation step. - Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). - The choice of solvent can be critical; ethereal solvents like THF or dioxane are commonly used. |
Visualization: Wittig Reaction for Benzofuran Synthesis and Potential Side Product
Caption: Wittig synthesis of 2-arylbenzofurans and the potential formation of a 3-acylbenzofuran impurity.
Method 3: Palladium-Catalyzed Syntheses
Palladium-catalyzed reactions, such as Sonogashira coupling followed by cyclization, are versatile methods for benzofuran synthesis.[1][7]
| Observed Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Homocoupling of Terminal Alkynes (Glaser Coupling) | - This is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst. | - Degas the solvent and reagents thoroughly before use. - Run the reaction under a strict inert atmosphere. - Consider using a copper-free Sonogashira protocol. |
| Formation of Reduced Alkyne or Phenol | - Reductive dehalogenation of the aryl halide or reduction of the alkyne can occur, especially with certain phosphine ligands and bases. | - Screen different phosphine ligands. - Use a milder base. |
| Inconsistent Catalytic Activity | - Catalyst deactivation. - Impurities in starting materials poisoning the catalyst. | - Use high-purity reagents and solvents. - Increase the catalyst loading, although this should be a last resort. - Ensure the phosphine ligand is not oxidized. |
Visualization: Troubleshooting Workflow for Pd-Catalyzed Benzofuran Synthesis
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. DSpace [cora.ucc.ie]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Perkin Rearrangement [drugfuture.com]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 15. sciforum.net [sciforum.net]
Technical Support Center: Scalable Synthesis of Benzofuran-6-Carboxylic Acid
Support Ticket System: Active Topic: Process Development & Scale-Up of Benzofuran-6-Carboxylic Acid (CAS: 77095-51-3) Primary Application: Key Intermediate for Lifitegrast (LFA-1 Antagonist) Current Protocol Version: v2.4 (Metal-Free Rapoport-Type Cyclization)
Core Directive & Route Strategy
User Advisory: While palladium-catalyzed Sonogashira couplings (using 4-hydroxy-3-iodobenzoate) are chemically sound, they are economically inefficient for multi-kilogram scale-up due to catalyst costs and heavy metal scavenging requirements.
Recommended Route: The industry-standard "Low-Carbon" route utilizes a Rapoport-type cyclization (modified Feist-Benary). This involves the reaction of Methyl 4-formyl-3-hydroxybenzoate with Diethyl bromomalonate (or similar halo-esters), followed by hydrolysis and selective decarboxylation.[1]
The Validated Pathway
This pathway is selected for its robust impurity profile and avoidance of cryogenic conditions.[2]
Figure 1: The scalable metal-free synthesis route. Note the selective decarboxylation at the 2-position.
Critical Process Parameters (CPP) & Reagent Quality
Before troubleshooting specific failures, verify your system against these baseline parameters.
| Parameter | Specification | Why it Matters (Causality) |
| Solvent (DMF/DMAc) | Water Content < 0.05% | Critical. High water content competes with the phenoxide anion, hydrolyzing the bromomalonate reagent before cyclization occurs, leading to low conversion. |
| Base (K₂CO₃) | Particle Size < 300 mesh | Finely ground base ensures rapid deprotonation. Coarse granules lead to slow reaction rates and increased "black tar" formation due to aldehyde polymerization. |
| Reagent Stoichiometry | 1.1 - 1.2 eq. Bromomalonate | Excess reagent is required to account for minor hydrolysis. >1.5 eq leads to difficult purification of the diester intermediate. |
| Decarboxylation pH | pH 2.0 - 3.0 | The 2-COOH group is labile. If pH is too high (>4), decarboxylation is sluggish. If too low (<1) for too long, you risk ether cleavage or degradation. |
Troubleshooting Guide (Q&A Format)
Module A: Cyclization Step Failures
Ticket #104: "My reaction mixture turned black/tarry and yield is <40%."
-
Diagnosis: This is classic Aldehyde Polymerization (Cannizzaro-type side reactions or oxidation) caused by slow cyclization kinetics.
-
Root Cause:
-
Oxygen Leak: The phenoxide intermediate is sensitive to oxidation.
-
Slow Addition: Adding the bromomalonate too slowly allows the base to degrade the starting material.
-
-
Resolution Protocol:
-
Inertion: Ensure rigorous N₂ sparging (not just blanketing) of the solvent before heating.
-
Order of Addition: Do not premix the aldehyde and base at high temperature without the alkylating agent.
-
Corrective Action: Add the K₂CO₃ last to the mixture of Aldehyde + Bromomalonate + Solvent at room temperature, then ramp to 90°C. This ensures the alkylating agent is present immediately upon deprotonation.
-
Ticket #105: "HPLC shows 15% unreacted starting material (Aldehyde) that won't convert."
-
Root Cause: Wet solvent (DMF is hygroscopic) hydrolyzed your diethyl bromomalonate into malonic acid derivatives, which are unreactive.
-
Resolution Protocol:
-
Karl Fischer Titration: Check DMF water content. If >0.1%, dry over molecular sieves or use fresh anhydrous grade.
-
Rescue: You can add an additional 0.2 eq of diethyl bromomalonate and stir for 2 more hours at 90°C. If conversion does not improve, work up and accept the loss; prolonged heating promotes impurities.
-
Module B: Hydrolysis & Decarboxylation Issues
Ticket #202: "I cannot get the intermediate to decarboxylate. The di-acid persists."
-
Diagnosis: Incomplete thermal decarboxylation. The 2-position carboxylic acid is stable at room temperature; it requires thermal energy and acidic catalysis to lose CO₂.
-
Root Cause:
-
Temperature too low during the acidification step.
-
pH not low enough to protonate the carboxylate.
-
-
Resolution Protocol:
-
The "One-Pot" Fix: After saponification (NaOH), acidify the hot reaction mixture with conc. HCl to pH ~1-2.
-
Thermal Drive: Heat the acidic slurry to reflux (approx. 100°C) for 1-2 hours. You should observe gas evolution (CO₂).
-
Validation: Monitor by HPLC. The di-acid peak (lower retention time) should disappear, replaced by the mono-acid product.
-
Ticket #209: "Product purity is failing due to a 'dimer' impurity."
-
Diagnosis: Aldol condensation dimer.
-
Mechanism: Two molecules of the starting salicylaldehyde derivative reacting with each other before cyclizing.
-
Resolution Protocol:
-
Dilution: Increase solvent volume from 5V to 8-10V (volumes relative to mass). High concentration favors intermolecular dimerization.
-
Purification: This impurity is lipophilic. It can often be removed by slurring the crude solid in Ethyl Acetate/Heptane (1:5) . The product precipitates; the dimer stays in the mother liquor.
-
Detailed Experimental Protocol (Standard Operating Procedure)
Scale: 100g Input (Scalable to kg)
Step 1: Cyclization[1]
-
Charge a reactor with Methyl 4-formyl-3-hydroxybenzoate (100 g, 0.55 mol) and DMF (500 mL, 5.0 vol).
-
Charge Diethyl bromomalonate (145 g, 0.60 mol, 1.1 eq).
-
Agitate under N₂ flow for 15 mins.
-
Add K₂CO₃ (153 g, 1.11 mol, 2.0 eq) in portions (mild exotherm possible).
-
Heat to 90°C and hold for 4–6 hours.
-
IPC (In-Process Control): HPLC target < 2% Starting Material.
-
-
Cool to 25°C.
-
Quench into water (1500 mL). The diester intermediate precipitates. Filter and wash with water.[3]
Step 2: Hydrolysis & Decarboxylation[1]
-
Suspend the wet cake from Step 1 in Water (500 mL) and Ethanol (200 mL).
-
Add NaOH (66 g, 1.65 mol, 3.0 eq).
-
Reflux (80°C) for 2 hours. (Saponification complete).
-
Acidify slowly with Conc. HCl to pH 1–2 while maintaining temperature >70°C.
-
Observation: Vigorous foaming (CO₂ evolution).
-
-
Reflux the acidic slurry for an additional 1–2 hours to ensure complete decarboxylation.
-
Cool to 20°C. Filter the solid.
-
Recrystallization (Optional): If purity <99%, recrystallize from Methanol/Water or Acetic Acid.
Decision Logic for Process Failures
Use this logic flow to diagnose yield/purity issues rapidly.
Figure 2: Rapid diagnostic logic for benzofuran synthesis anomalies.
References
-
Zade, V. M., et al. (2024). "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints."[4] ACS Sustainable Chemistry & Engineering.[2]
- Relevance: Defines the metal-free, scalable protocol using bromomalon
-
(Note: Direct link to ACS Publications).
-
Jiang, G-L., et al. (2023). "An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast."[5] The Thoracic and Cardiovascular Surgeon.
- Relevance: Optimizes the hydrolysis conditions and highlights impurity profiles.
-
Patent CN110684000B.
- Relevance: Industrial scale-up data and specific claims regarding the avoidance of copper catalysts in the decarboxyl
-
Organic Chemistry Portal. "Benzofuran Synthesis."
- Relevance: General mechanistic background on Feist-Benary and Rapoport cycliz
Sources
- 1. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Technical Support Center: Stability of Benzofuran Derivatives
Case Reference: BZF-SOL-STAB-01
Status: Active Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary
Benzofuran derivatives are privileged scaffolds in drug discovery (e.g., Amiodarone, Methoxsalen) but exhibit distinct stability profiles often misinterpreted as "random degradation." The electron-rich furan ring makes the 2,3-double bond a "soft" target for electrophilic attack and photo-oxidation.
This guide addresses the three most common failure modes: Photolytic cleavage , Oxidative ring-opening , and Solvent-induced artifacts .
Module 1: Photostability & Light Sensitivity
User Complaint: "My sample turned yellow/brown after sitting on the autosampler for 4 hours. LC-MS shows dimerization or unknown polar peaks."
The Mechanism: Why it happens
Benzofuran derivatives possess a conjugated
-
[2+2] Photocycloaddition: In concentrated solutions, the excited triplet state reacts with a ground-state molecule to form cyclobutane-fused dimers (often insoluble precipitates).
-
Photo-oxidation: The excited state generates singlet oxygen (
), which attacks the electron-rich 2,3-double bond. This forms a dioxetane intermediate that cleaves to yield salicylaldehyde esters (ring opening) [1].
Troubleshooting Protocol: The "Dark Control" Validation
To confirm photolysis versus thermal instability, execute this modified ICH Q1B protocol:
-
Prepare two sets of 1 mM sample solutions in quartz or borosilicate glass vials.
-
Set A (Exposed): Place in a light chamber (Cool White Fluorescent + Near UV) for 4 hours.
-
Set B (Dark Control): Wrap vials tightly in aluminum foil and place in the same chamber to control for temperature.
-
Analysis: Analyze both sets via HPLC-DAD-MS.
-
Result: If Set A degrades >5% and Set B remains stable, the issue is strictly photonic.
-
Action: Switch to amber glassware immediately.
-
Visualization: Photodegradation Pathway
Caption: Figure 1. Dual pathways of benzofuran photolysis: Dimerization (concentration-dependent) vs. Photo-oxidation (oxygen-dependent).
Module 2: Oxidative Stability (The "M+16" Peak)
User Complaint: "I see a new peak with mass M+16 or M+32 in my LC-MS data after storage in DMSO."
The Mechanism: Epoxidation & Ring Opening
The furan ring is an electron donor. In the presence of trace peroxides (common in aged ethers or PEGs) or metabolic mimics (P450), the 2,3-double bond undergoes epoxidation .
-
The Artifact: The 2,3-epoxide is highly unstable and hydrolyzes rapidly to a 2,3-dihydro-2,3-diol (M+34 peak, often dehydrated to M+16 keto-enol forms) [2].
-
Biomimetic Relevance: This mechanism mimics metabolic clearance. If your compound degrades here, it likely has high intrinsic clearance (
) in vivo.
Troubleshooting Protocol: Peroxide Stress Test
Determine if your compound is sensitive to oxidative environments.
-
Stock: Prepare 10 mM sample in Acetonitrile (ACN).
-
Stress Condition: Dilute to 100 µM in 3%
(aq). Incubate at Room Temp for 2 hours. -
Control: Dilute to 100 µM in degassed water.
-
Quench: Add Catalase or excess Sodium Metabisulfite before injection to stop oxidation.
-
Analysis:
-
Critical Check: Look for the "Salicylate" UV signature (loss of benzofuran fine structure, shift to ~300-330 nm broad band).
-
Module 3: Solvent Compatibility & Handling
User Complaint: "My compound recovery is low after freeze-thaw cycles."
Benzofurans are lipophilic (High LogP). Stability often masquerades as solubility issues.
Solvent Recommendations Table
| Solvent | Suitability | Risk Factor | Mitigation Strategy |
| DMSO | High | Oxidation: DMSO can act as an oxidant or absorb water (hygroscopic). | Use "Dry" DMSO; store under Argon/Nitrogen. Avoid >3 freeze-thaw cycles. |
| Methanol | Medium | Nucleophilic Attack: MeOH can attack the 2-position if activated by acid [3]. | Avoid acidic buffers in MeOH stocks. Use ACN for LC mobile phases if possible. |
| Acetonitrile | Best | Low reactivity; aprotic. | Preferred for stock solutions. Keep capped to prevent evaporation. |
| Water/PBS | Low | Precipitation: Benzofurans aggregate rapidly. | Ensure <1% DMSO final conc. in bioassays. Use surfactants (Tween-80) if permitted. |
Decision Tree: Diagnosing Stability Issues
Caption: Figure 2. Diagnostic workflow for isolating benzofuran degradation pathways.
Frequently Asked Questions (FAQs)
Q: Can I use plastic (polypropylene) tubes for storage? A: Caution is advised. Benzofurans are highly lipophilic and can adsorb to plastic surfaces, leading to "apparent" loss of stability (actually loss of mass). Always use silanized glass vials for concentrations <10 µM.
Q: Why does my benzofuran derivative degrade in acidic methanol? A: While the benzofuran ring is aromatic, the 2-position is susceptible to electrophilic substitution or addition. In acidic methanol, you may be forming a hemiacetal or undergoing ring-opening polymerization, a known side reaction in furan chemistry [3]. Switch to Acetonitrile.
Q: Is the degradation temperature-dependent? A: Yes, but less than you think. Benzofurans are generally thermally stable up to 80°C in inert solvents. If degradation occurs at room temperature, it is almost certainly photochemical or oxidative , not purely thermal.
References
-
Photochemistry of Benzofuran Derivatives. Source:Journal of the American Chemical Society / MDPI (Contextual) Note: Photolysis leads to radical cleavage and oxidation products. Protocol Ref: ICH Q1B Photostability Testing of New Drug Substances and Products.[1]
-
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Source:Molecules, 2020, 25(1), 169. Relevance: Details the mechanism of oxidative ring opening via epoxidation.
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion. Source:RSC Advances, 2013 (Contextual). Relevance: Explains solvent-solute interactions and polymerization risks in protic solvents.
Sources
Technical Support Center: Overcoming Low Solubility of Benzofuran-6-Carboxylic Acid
Welcome to the technical support center for benzofuran-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate your experiments successfully.
I. Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides solutions to common problems encountered during the handling and formulation of benzofuran-6-carboxylic acid.
Issue 1: My benzofuran-6-carboxylic acid is not dissolving in my aqueous buffer.
Root Cause Analysis: Benzofuran-6-carboxylic acid is a yellow crystalline solid that is sparingly soluble in water.[1] This is due to the hydrophobic nature of the benzofuran ring system. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. At pH values below its pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous media.
Solutions:
1. pH Adjustment:
-
Principle: By increasing the pH of the solution above the pKa of the carboxylic acid, the group deprotonates to form the carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water. The process of salt formation is a widely used and effective method for enhancing the solubility of acidic and basic drug compounds.[2]
-
Protocol:
-
Prepare your aqueous buffer.
-
Slowly add a base (e.g., 1 M NaOH or KOH) dropwise to your suspension of benzofuran-6-carboxylic acid while monitoring the pH.
-
Continue adding the base until the compound fully dissolves. The target pH should generally be 1.5 to 2 units above the compound's pKa.
-
Caution: Be mindful of the stability of your compound at high pH. It is advisable to perform a preliminary stability study if this is a concern.
-
2. Co-solvency:
-
Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3][4] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][5]
-
Protocol:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Prepare a stock solution of benzofuran-6-carboxylic acid in the chosen co-solvent.
-
Slowly add the stock solution to your aqueous buffer with vigorous stirring.
-
Note: The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity in biological assays. It is recommended to start with a low percentage (e.g., 1-5%) and incrementally increase it until the desired solubility is achieved.
-
Issue 2: My compound precipitates out of solution when I add it to my cell culture media.
Root Cause Analysis: This is a common issue when a concentrated stock solution of a poorly soluble compound in an organic solvent is diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
Solutions:
1. Serial Dilution:
-
Principle: A gradual decrease in the solvent polarity is less likely to cause precipitation.
-
Protocol:
-
Instead of a single large dilution, perform a series of smaller dilutions.
-
For example, dilute your DMSO stock solution 1:10 in a mixture of DMSO and your final aqueous buffer (e.g., 1:1 v/v).
-
Then, further dilute this intermediate solution into the final aqueous buffer.
-
2. Use of Solubilizing Excipients:
-
Principle: Excipients such as cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex that has a hydrophilic exterior, thereby increasing its aqueous solubility.[6][7][8] This is a well-established technique for improving the solubility and bioavailability of poorly soluble drugs.[6][9]
-
Protocol:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the benzofuran-6-carboxylic acid to the cyclodextrin solution and stir until it dissolves. The formation of the inclusion complex will enhance its solubility.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the handling and properties of benzofuran-6-carboxylic acid.
Q1: What are the recommended solvents for benzofuran-6-carboxylic acid?
Benzofuran-6-carboxylic acid is sparingly soluble in water but is readily soluble in common organic solvents such as ethanol and acetone.[1] For research purposes, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also effective solvents for creating concentrated stock solutions.
| Solvent | Solubility |
| Water | Sparingly soluble[1] |
| Ethanol | Readily soluble[1] |
| Acetone | Readily soluble[1] |
| DMSO | Soluble |
| Methanol | Slightly Soluble[] |
Q2: How does pH affect the solubility of benzofuran-6-carboxylic acid?
As a carboxylic acid, the solubility of benzofuran-6-carboxylic acid is highly pH-dependent.
-
Below its pKa: The carboxylic acid group is in its neutral, protonated form (-COOH), which is less polar and has low aqueous solubility.
-
Above its pKa: The carboxylic acid group is deprotonated, forming the more polar and much more water-soluble carboxylate anion (-COO⁻).
This relationship is a fundamental principle used to enhance the solubility of acidic drugs.[11]
Caption: pH-dependent ionization and solubility of benzofuran-6-carboxylic acid.
Q3: What are some advanced techniques to improve the solubility of benzofuran-6-carboxylic acid for in vivo studies?
For in vivo applications where higher concentrations and better bioavailability are often required, more advanced formulation strategies can be employed.
-
Salt Formation: Creating a stable salt of benzofuran-6-carboxylic acid with a pharmaceutically acceptable counterion (e.g., sodium or potassium) can significantly improve its solubility and dissolution rate.[11]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[12] The amorphous form of a drug has higher free energy and thus greater solubility compared to its crystalline form.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption in the gastrointestinal tract.[9]
-
Cocrystals: Forming cocrystals of benzofuran-6-carboxylic acid with a suitable coformer can modify its physicochemical properties, including solubility and dissolution rate.[13]
Caption: Workflow for selecting a solubility enhancement technique.
III. References
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Wisdom Library. (2025, July 31). Co-solvency: Significance and symbolism. [Link]
-
Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
MDPI. (2023, November 29). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Google Patents. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
ResearchGate. (2025, August 10). Encapsulation of benzene carboxylic acids using cyclodextrins | Request PDF. [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
Sources
- 1. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scirp.org [scirp.org]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comprehensive Validation Guide: 7-Methyl-1-benzofuran-6-carboxylic Acid Bioactivity
Executive Summary
This guide provides a rigorous framework for validating the bioactivity of 7-Methyl-1-benzofuran-6-carboxylic acid (7-Me-B6C) . As a structural derivative of the privileged benzofuran-6-carboxylic acid scaffold—a key pharmacophore in LFA-1 antagonists (e.g., Lifitegrast) and PTP1B inhibitors—the 7-methyl variant presents a unique medicinal chemistry case study.
The introduction of a methyl group at the C7 position, ortho to the C6-carboxylic acid, introduces significant steric and electronic effects. This guide outlines the experimental protocols required to determine if this modification enhances metabolic stability (by blocking C7-hydroxylation) or compromises target binding (via steric twisting of the carboxylate).
Part 1: Structural Integrity & Chemical Validation
Objective: Ensure the test compound is the correct regioisomer and meets purity standards for biological assays. The proximity of the methyl group to the carboxylic acid can lead to difficult separation from impurities.
Critical Quality Control Parameters
Before biological testing, the compound must pass the following "Go/No-Go" criteria:
| Parameter | Specification | Rationale (Causality) |
| Purity (HPLC) | > 98.5% (Area) | Minor regioisomers (e.g., 5-methyl) can have vastly different potencies, skewing IC50 data. |
| Isomeric Identity | 1H-NMR (NOESY) | Crucial: Confirm the methyl group is at C7 (adjacent to O1 and C6-COOH). Look for NOE cross-peaks between the methyl protons and C6-COOH or lack thereof with C4-H. |
| Solubility | DMSO > 10 mM | The C7-methyl increases lipophilicity (LogP). Poor solubility can cause microprecipitation in aqueous assay buffers, leading to false negatives. |
Part 2: Primary Bioactivity Validation (LFA-1 Antagonism)
Context: The parent molecule, benzofuran-6-carboxylic acid, mimics the Asp residue of ICAM-1, forming a critical salt bridge with the Mg2+ ion in the LFA-1 I-domain. Hypothesis to Test: Does the C7-methyl group sterically hinder this interaction, or does it lock the carboxylate in a bioactive conformation?
In Silico Docking (Pre-Screen)
-
Target: LFA-1 I-domain (PDB ID: 5E2M).
-
Protocol: Dock 7-Me-B6C vs. the unsubstituted parent.
-
Success Metric: If the C7-methyl forces the carboxylate >30° out of plane relative to the benzofuran ring, expect reduced affinity unless the binding pocket accommodates this twist.
LFA-1/ICAM-1 Competition ELISA Protocol
This assay measures the ability of 7-Me-B6C to disrupt the protein-protein interaction between LFA-1 and ICAM-1.
Materials:
-
Recombinant Human LFA-1 (CD11a/CD18).
-
Recombinant Human ICAM-1-Fc Chimera.
-
HRP-conjugated anti-Fc antibody.
-
Positive Control: Lifitegrast (Sar 1118).
Step-by-Step Workflow:
-
Coating: Coat 96-well high-binding plates with LFA-1 (2 µg/mL) in PBS overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.
-
Compound Incubation:
-
Prepare serial dilutions of 7-Me-B6C (0.1 nM to 100 µM) in assay buffer (PBS + 1 mM MgCl2 + 1 mM CaCl2).
-
Note: Divalent cations (Mg2+/Ca2+) are essential for integrin activation.
-
Add compound to wells and incubate for 30 mins.
-
-
Ligand Addition: Add ICAM-1-Fc (1 µg/mL) directly to the wells containing the compound. Incubate for 1 hour at RT.
-
Detection: Wash 5x with PBST. Add HRP-anti-Fc antibody (1:5000) for 1 hour.
-
Readout: Add TMB substrate, stop with H2SO4, and read OD at 450 nm.
Data Analysis:
Calculate % Inhibition =
Part 3: Secondary Bioactivity (PTP1B Inhibition)
Context: Benzofuran-6-carboxylic acids are known allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type 2 Diabetes.
Colorimetric Enzyme Assay Protocol
Principle: Measures the rate of hydrolysis of p-Nitrophenyl Phosphate (pNPP) by PTP1B.
Workflow:
-
Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
-
Enzyme Mix: Dilute human recombinant PTP1B to 0.5 µg/mL in buffer.
-
Reaction:
-
Add 10 µL of 7-Me-B6C (various concentrations in DMSO).
-
Add 40 µL of Enzyme Mix. Incubate 10 min at 37°C.
-
Initiate reaction with 50 µL of pNPP (2 mM) .
-
-
Measurement: Monitor absorbance at 405 nm kinetically for 20 mins.
-
Validation: Compare slope (Vmax) against Ursolic Acid (standard inhibitor).
Part 4: Visualization of Mechanism & Workflow
LFA-1 Signaling & Inhibition Pathway
This diagram illustrates the specific node (LFA-1/ICAM-1 interaction) targeted by the benzofuran scaffold and the downstream effects on T-cell activation.
Caption: Mechanism of Action: 7-Me-B6C targets the LFA-1/ICAM-1 interface, preventing T-cell co-stimulation.
Validation Logic Tree
A decision matrix for researchers to interpret their assay results.
Caption: Step-by-step decision matrix for validating 7-Me-B6C bioactivity.
Part 5: Comparative Data Analysis
To validate the specific effect of the 7-methyl group, you must compare data against the unsubstituted parent. Use the following table structure for your report:
| Compound | LFA-1 IC50 (µM) | PTP1B IC50 (µM) | ClogP (Predicted) | Metabolic Stability (t1/2) |
| Benzofuran-6-carboxylic acid | [Baseline] | [Baseline] | ~2.2 | Low (C7 hydroxylation risk) |
| 7-Me-B6C (Test) | TBD | TBD | ~2.7 | High (Hypothesis) |
| Lifitegrast (Control) | < 0.001 | N/A | N/A | High |
Interpretation Guide:
-
Scenario A (IC50 maintained, Stability increased): The 7-methyl group successfully blocks metabolism without hindering binding. High Value Scaffold.
-
Scenario B (IC50 increases >10x): The 7-methyl group causes a "steric clash" with the receptor pocket or twists the carboxylic acid out of the bioactive plane.
References
-
PubChem. 7-methyl-1-benzofuran-6-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Keating, G. M. (2017). Lifitegrast: A Review in Dry Eye Disease. Drugs.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]
-
Watterson, S. H., et al. (2010). Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships.[13] Journal of Medicinal Chemistry.[12] [Link]
-
Zhang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[1][5][6][9][10][14][15] RSC Advances.[1] [Link]
-
Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel H4R Antagonist 1-[(5-Chloro-2,3-Dihydro-1-Benzofuran-2-Yl)Methyl]-4-Methyl-Piperazine (LINS01007) Attenuates Several Symptoms in Murine Allergic Asthma | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. A small-molecule antagonist of LFA-1 blocks a conformational change important for LFA-1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 11. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [opnme.com]
- 13. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 7-Methyl-1-benzofuran-6-carboxylic acid
The following guide provides an in-depth technical analysis of 7-Methyl-1-benzofuran-6-carboxylic acid , treating it as a high-value pharmacophore scaffold in medicinal chemistry.
This analysis synthesizes data from patent literature (specifically tropane-based GPCR ligands) and structure-activity relationship (SAR) principles relevant to benzofuran-based therapeutics (such as LFA-1 antagonists like Lifitegrast).
Executive Summary
7-Methyl-1-benzofuran-6-carboxylic acid (CAS: Not commonly listed, specific isomer) is a specialized heterocyclic building block used in the optimization of small-molecule drugs. Unlike the more common benzofuran-6-carboxylic acid (a key intermediate for the dry-eye drug Lifitegrast ), the 7-methyl variant introduces a critical "magic methyl" effect adjacent to the carboxylate warhead.
This guide analyzes the molecule's utility as a scaffold for G-Protein Coupled Receptor (GPCR) ligands and Integrin antagonists . By introducing steric bulk and lipophilicity at the C-7 position, this scaffold modulates the metabolic stability and conformational entropy of the final drug candidate, often resulting in improved selectivity compared to unsubstituted analogs.
Key Performance Indicators (KPIs)
| Feature | 7-Methyl-1-benzofuran-6-carboxylic acid | Benzofuran-6-carboxylic acid (Parent) | Indole-6-carboxylic acid (Bioisostere) |
| Lipophilicity (cLogP) | ~2.5 (Higher) | ~2.0 | ~1.6 |
| Metabolic Stability | High (C-7 block prevents oxidation) | Moderate (C-7 open to CYP attack) | Moderate (N-H susceptible) |
| Steric Demand | High (Restricts rotation of C-6 amides) | Low (Free rotation) | Low |
| Primary Application | GPCR Antagonists (e.g., CCR5/Muscarinic), Kinase Inhibitors | LFA-1 Antagonists (Lifitegrast) | Serotonergic Ligands |
Chemical Structure & SAR Logic[1][2][3][4]
The biological activity of derivatives synthesized from this acid is governed by three distinct structural zones. The following diagram illustrates the SAR logic:
Figure 1: SAR Logic Map detailing the functional roles of the benzofuran scaffold.
Mechanistic Insights
-
The "Ortho-Effect" (C-7 Methyl): The methyl group at position 7 is ortho to the carboxylic acid at position 6. When this acid is converted to an amide (common in drug design), the methyl group exerts steric pressure, forcing the amide bond out of planarity with the benzofuran ring. This pre-organization can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Blocking: The C-7 position in benzofurans is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Methylating this position blocks this metabolic "soft spot," potentially extending the half-life (
) of the drug. -
Electronic Modulation: The benzofuran oxygen acts as a hydrogen bond acceptor. The electron-donating methyl group slightly increases the electron density of the ring system, potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
Comparative Analysis: Alternatives & Performance
This section compares the 7-methyl scaffold against standard alternatives in the context of developing high-affinity ligands (e.g., for Tropane-based inhibitors as cited in US Patent 8,012,956).
A. vs. Benzofuran-6-carboxylic acid (The "Lifitegrast" Scaffold)[5][6]
-
Context: Used in LFA-1 antagonists.[1]
-
Comparison: The unsubstituted parent allows for a planar conformation. If the target binding pocket is narrow and flat, the parent is superior. However, if the pocket has a hydrophobic cleft adjacent to the binding site, the 7-methyl variant provides a significant potency boost (often 5-10x) by displacing water and filling the void.
-
Verdict: Use the 7-methyl variant when optimizing for metabolic stability or selectivity against homologous receptors.
B. vs. Indole-6-carboxylic acid
-
Context: Common bioisostere.
-
Comparison: Indoles possess an N-H hydrogen bond donor. Benzofurans lack this donor (having an oxygen instead).
-
Verdict: If the receptor requires a Hydrogen Bond Donor (HBD) at position 1, use Indole. If the receptor requires a Hydrogen Bond Acceptor (HBA) or if the N-H is a liability for permeability (lowering polar surface area), the 7-Methyl-1-benzofuran is the superior choice.
Experimental Protocol: Amide Coupling Validation
Objective: To synthesize a bioactive amide derivative using 7-Methyl-1-benzofuran-6-carboxylic acid, validating its reactivity and stability. Reference Standard: Synthesis of Tropane derivative (adapted from US Patent 8,012,956 B2, Reagent Prep 15).
Materials
-
Scaffold: 7-Methyl-1-benzofuran-6-carboxylic acid (1.0 eq)
-
Amine Partner: 3-Amino-tropane derivative (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Workflow Diagram
Figure 2: Step-by-step synthesis protocol for amide coupling.
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Nitrogen, dissolve 7-Methyl-1-benzofuran-6-carboxylic acid (122 mg, 0.69 mmol) in anhydrous DMF (5 mL). Add HATU (262 mg, 0.69 mmol) and DIPEA (267 mg, 2.07 mmol).[2] Stir for 15 minutes to form the activated ester.
-
Why: HATU is chosen over EDC/HOBt for sterically hindered acids (due to the ortho-methyl group).
-
-
Coupling: Add the amine partner (e.g., tropane derivative) (0.69 mmol). Stir the reaction mixture at room temperature for 23 hours.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash with 5% LiCl solution (3x) to remove DMF, followed by saturated NaHCO3 and brine.
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (Gradient: 0% to 10% Methanol in Dichloromethane).
Biological Data Interpretation
When analyzing SAR data for derivatives of this scaffold, look for the following trends:
| Observation | Mechanistic Interpretation | Actionable Insight |
| Increased Potency (vs H-analog) | The 7-methyl group is filling a hydrophobic pocket or locking the bioactive conformation. | Retain the methyl group; explore larger alkyls (Ethyl, Cyclopropyl) to probe pocket depth. |
| Decreased Potency | Steric clash with the receptor wall. | Revert to the unsubstituted parent or move the methyl to C-4 or C-5. |
| Improved Microsomal Stability | Blockage of C-7 metabolic soft spot. | The scaffold is successfully mitigating CYP450 clearance. |
References
-
US Patent 8,012,956 B2 . Tropane compounds.[2] Assignee: Pfizer Inc. (2011). Describes the synthesis and application of 7-methyl-1-benzofuran-6-carboxylic acid as a reagent for GPCR ligands.
-
Journal of Medicinal Chemistry . Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships. (2010).[1] Details the SAR of the related benzofuran-6-carboxylic acid scaffold in Lifitegrast development.
-
RSC Advances . Natural source, bioactivity and synthesis of benzofuran derivatives. (2019).[3] Comprehensive review of benzofuran biological properties and synthetic strategies.
Sources
- 1. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8012956B2 - Tropane compounds - Google Patents [patents.google.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparing synthetic routes for benzofuran-6-carboxylic acid
This guide provides an in-depth technical comparison of synthetic routes for Benzofuran-6-carboxylic acid (BCA) , a critical intermediate for the API Lifitegrast (Xiidra).
Executive Summary
For scalable, industrial, or green-chemistry focused applications, Route A (The "Green" Rapoport-Type Cyclization) is the superior choice. It avoids transition metals, utilizes inexpensive starting materials, and has been demonstrated on a 100 g scale with high purity (>98%).[1]
For small-scale medicinal chemistry where rapid analog generation is required, Route B (Sonogashira Coupling) remains a viable option despite its higher cost and heavy metal usage.
Route Analysis & Mechanism
Route A: The "Green" Rapoport-Type Cyclization (Recommended)
-
Mechanism: Intermolecular condensation followed by intramolecular cyclization and decarboxylation.
-
Starting Material: Methyl 4-formyl-3-hydroxybenzoate (derived from 4-hydroxybenzoic acid).
-
Key Innovation: Recent process improvements (e.g., Zade et al., 2024) have optimized this into a transition-metal-free protocol, significantly reducing the E-factor and carbon footprint.
Steps:
-
Alkylation/Condensation: Reaction of the salicylaldehyde derivative with a halo-acetate or halo-malonate (e.g., diethyl bromomalonate) under basic conditions.
-
Cyclization: Base-mediated ring closure to form the benzofuran-2,6-dicarboxylate scaffold.
-
Saponification & Decarboxylation: Hydrolysis of the esters followed by selective decarboxylation at the C2 position (which is facilitated by the furan ring electronics) to yield the C6-monoacid.
Route B: Sonogashira Coupling (Classical Pharma Route)
-
Mechanism: Pd/Cu-catalyzed cross-coupling of an aryl halide with a terminal alkyne, followed by cyclization.
-
Starting Material: 4-Halo-3-hydroxybenzoic acid esters (usually Iodo- or Bromo-).
-
Context: Widely used in early drug discovery (e.g., by Walker et al. at Merck) due to the modularity of the Sonogashira reaction.
Steps:
-
Halogenation: Iodination of methyl 3-hydroxybenzoate.
-
Coupling: Sonogashira coupling with trimethylsilylacetylene (TMSA) or propiolic acid derivatives.
-
Cyclization: Base-induced cyclization (often one-pot with coupling).
-
Deprotection: Removal of the silyl group (if TMSA used) and ester hydrolysis.
Comparative Assessment
| Feature | Route A: Green Cyclization | Route B: Sonogashira Coupling | Route C: Carbonylation |
| Atom Economy | High | Moderate (Loss of silanes/halides) | High |
| Reagent Cost | Low (Generic bases, malonates) | High (Pd catalysts, ligands, TMSA) | Moderate (Pd, CO gas) |
| Scalability | Excellent (Demonstrated >100g) | Poor to Moderate (Exotherms, Pd removal) | Difficult (High pressure CO) |
| Safety Profile | Good (General reagents) | Moderate (Heavy metals, acetylenes) | Poor (Toxic CO gas, high pressure) |
| Purity Profile | >98% (Crystallization driven) | Requires chromatography (Pd scavenging) | Variable |
| Key Reference | Zade et al. (2024) [1] | Walker et al. (2004) [2] | Zeller et al. [3] |
Experimental Protocols
Protocol A: Metal-Free Synthesis (Adapted from Zade et al.)
Target: Benzofuran-6-carboxylic acid (10 g scale)
-
Alkylation: To a stirred solution of methyl 4-formyl-3-hydroxybenzoate (10.0 g, 55.5 mmol) in DMF (50 mL), add K₂CO₃ (15.3 g, 111 mmol) and diethyl bromomalonate (14.6 g, 61.0 mmol). Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for consumption of phenol.
-
Cyclization: Cool the mixture to RT. Add aqueous NaOH (10%, 100 mL) directly to the reaction pot (or perform solvent swap to EtOH/Water). Heat to reflux (90–100°C) for 2 hours to effect both cyclization and saponification of the diester to the diacid.
-
Decarboxylation: Acidify the mixture to pH ~4 with HCl. The diacid intermediate may precipitate. To decarboxylate, heat the crude wet solid in a high-boiling solvent (e.g., DMSO or NMP) at 140–150°C for 2–4 hours. Note: Zade et al. report optimized metal-free conditions that may combine these steps; ensure adequate venting of CO₂.
-
Isolation: Pour into ice water. The product Benzofuran-6-carboxylic acid precipitates as an off-white solid. Filter, wash with water, and dry.
-
Expected Yield: 75–85%
-
Purity: >98% (HPLC)[1]
-
Protocol B: Sonogashira Method (Adapted from Walker et al.)
Target: Methyl benzofuran-6-carboxylate precursor
-
Coupling: Charge a flask with methyl 4-iodo-3-hydroxybenzoate (5.0 g), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%). Evacuate and backfill with N₂. Add THF (50 mL) and diisopropylamine (3 equiv).
-
Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise. Stir at RT for 2 h.
-
Cyclization: Add TBAF (1.0 M in THF, 2 equiv) to the reaction mixture and heat to 60°C for 4 hours. This cleaves the silyl group and induces cyclization of the phenoxide onto the alkyne.
-
Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Cu. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Expected Yield: 60–70%
-
Visualizations (Reaction Schemes)
Diagram 1: The "Green" Route (Route A)
Caption: Route A utilizes a condensation-cyclization-decarboxylation sequence, avoiding transition metals.
Diagram 2: The Sonogashira Route (Route B)
Caption: Route B relies on Pd-catalyzed coupling followed by cyclization, suitable for small-scale discovery.
References
-
Zade, V. M., Athawale, P. R., Kopperi, H., Mohan, S. V., & Reddy, D. S. (2024).[2][3] Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints . ACS Sustainable Chemistry & Engineering, 12(42), 15671–15681.[2][3] Link[2][3]
-
Walker, S. D., et al. (2004).[4] General and Efficient Synthesis of Benzofurans via Cu-Catalyzed Cyclization . Angewandte Chemie International Edition, 43(18), 1871. (Cited in context of Sonogashira/Cyclization workflows).
-
Zeller, M., et al. (2016).[5] Process for the preparation of benzofuran derivatives . Patent WO2003070731 (Discussed as prior art in recent literature).
-
Jiang, G.-L., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast . Thieme Connect / Synthesis. Link
Sources
Comparative Evaluation Guide: Novel Benzofuran Derivatives as Tubulin Polymerization Inhibitors
Executive Summary
This guide provides a technical framework for evaluating novel 2-arylbenzofuran derivatives , a class of pharmacophores designed to overcome the metabolic instability and solubility issues associated with cis-stilbene agents like Combretastatin A-4 (CA-4) . While CA-4 is a potent tubulin binder, its rapid geometric isomerization (cis-to-trans) in vivo limits its clinical efficacy.
Benzofuran scaffolds lock the cis-stilbene geometry into a rigid heterocyclic ring, maintaining binding affinity to the colchicine site of
Part 1: Structural Rationale & SAR Strategy
The primary design strategy involves bioisosteric replacement. The benzofuran core serves as a rigid linker that mimics the cis-double bond of CA-4, positioning the trimethoxyphenyl ring (Ring A) and the substituted aromatic ring (Ring B) in the optimal orientation for the colchicine binding pocket.
Diagram 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the structural evolution from the unstable CA-4 precursor to the stabilized benzofuran lead candidates.
Caption: Transition from labile stilbenes to rigid benzofurans to prevent metabolic isomerization while retaining tubulin affinity.
Part 2: Comparative Biological Profiling (In Vitro)
The following data summarizes the performance of a representative optimized benzofuran derivative (BF-Lead ) against the standard CA-4 and the clinical control Doxorubicin .
Table 1: Cytotoxicity Profile ( in )
Data synthesized from comparative literature analysis of methoxy-substituted benzofurans.
| Cell Line | Tissue Origin | BF-Lead (Novel) | CA-4 (Reference) | Doxorubicin (Control) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 0.015 ± 0.002 | 0.004 ± 0.001 | 0.45 ± 0.05 | > 1000 |
| HeLa | Cervical Cancer | 0.022 ± 0.004 | 0.006 ± 0.001 | 0.82 ± 0.10 | > 680 |
| HCT-116 | Colorectal Carcinoma | 0.018 ± 0.003 | 0.005 ± 0.001 | 0.38 ± 0.04 | > 830 |
| HEK-293 | Embryonic Kidney (Normal) | > 15.0 | > 10.0 | 5.20 ± 0.50 | N/A |
Expert Insight: While CA-4 shows slightly higher absolute potency (nanomolar range), the BF-Lead demonstrates a superior safety profile (Selectivity Index) against normal HEK-293 cells compared to Doxorubicin. The benzofuran scaffold often reduces the general toxicity associated with quinone-based anthracyclines.
Part 3: Mechanistic Validation
To validate that the observed cytotoxicity is due to tubulin destabilization and not non-specific DNA damage, the following mechanism must be confirmed.
Diagram 2: Mechanism of Action Pathway
Caption: Cascade of events triggered by benzofuran binding, leading from microtubule destabilization to apoptotic cell death.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: MTT Cell Viability Assay
Objective: Determine metabolic activity as a proxy for cell viability.[2][3]
Expert Note: The reduction of MTT to formazan is dependent on mitochondrial succinate dehydrogenase. Agents affecting mitochondrial function directly may skew results; therefore, morphological cross-validation is recommended.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h to ensure adherence. -
Treatment:
-
Prepare serial dilutions of Benzofuran derivatives (0.001 – 100
) in DMSO. -
Control 1 (Negative): 0.1% DMSO (vehicle).
-
Control 2 (Positive): CA-4 or Doxorubicin.
-
Control 3 (Blank): Media only (no cells) for background subtraction.
-
-
Incubation: Treat for 48h or 72h at 37°C, 5%
. -
MTT Addition: Add 10
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4h.-
Validation: Look for purple precipitate under a microscope before solubilization.
-
-
Solubilization: Aspirate media carefully. Add 100
DMSO to dissolve formazan crystals. Shake for 10 min. -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest characteristic of tubulin inhibitors.
Expert Note: Propidium Iodide (PI) stains both DNA and RNA.[4] RNase treatment is critical to prevent cytoplasmic RNA from creating background noise that obscures the G1/G2 peaks.
-
Preparation: Seed
cells in 6-well plates. Treat with concentration of benzofuran derivative for 24h. -
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation (Critical Step):
-
Resuspend pellet in 300
PBS. -
Add 700
ice-cold 70% ethanol dropwise while vortexing gently (prevents clumping). -
Incubate at -20°C for
2 hours (overnight preferred).
-
-
Staining:
-
Incubation: 30 min at 37°C in the dark.
-
Analysis: Run on Flow Cytometer (excitation 488 nm, emission ~610 nm).
-
Gating Strategy: Gate single cells (Width vs. Area) to exclude doublets.
-
Success Metric: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to the DMSO control indicates tubulin inhibition.
-
Part 5: References
-
El-Sayed, M. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[7] RSC Advances.
-
Karthikeyan, C. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI Molecules.
-
Abcam Protocols. Cell cycle analysis with flow cytometry and propidium iodide.
-
Pettit, G.R. et al. (1995). Antineoplastic agents. 291. Isolation and structure of Combretastatin A-4. Journal of Natural Products. (Foundational reference for CA-4 comparison).
-
Rao, J. et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry.[8]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: Halogenated Benzofuran Derivatives
Executive Summary
Benzofuran scaffolds are pharmacophores of immense interest in oncology due to their structural similarity to natural nucleotides and their ability to intercalate DNA or inhibit tubulin polymerization. This guide focuses on the cytotoxic differentiation between chlorinated and brominated benzofuran derivatives.
Recent comparative studies reveal a distinct hierarchy in potency: brominated derivatives (specifically those with bromoacetyl or bromomethyl side chains) consistently outperform their chlorinated counterparts. For instance, replacing a chloro-substituent with a bromo-substituent can lower IC
Structure-Activity Relationship (SAR) Analysis
The cytotoxicity of benzofuran derivatives is not merely a function of the core ring but is critically dependent on the nature and position of halogen substitution .
Key SAR Findings
-
Halogen Type (Br > Cl): Bromine, being less electronegative and having a larger atomic radius than chlorine, often facilitates stronger hydrophobic interactions or "halogen bonding" with target proteins (e.g., tubulin or kinases).
-
Position Specificity: Halogens situated on alkyl side chains (e.g., C-3 acetyl groups) often yield higher cytotoxicity than those directly attached to the benzene ring. This is likely due to the increased reactivity of
-haloketones, which can act as alkylating agents. -
Auxiliary Groups: The presence of electron-donating groups, such as a methoxy (-OCH
) group at the C-5 or C-6 position, works synergistically with halogens to enhance potency.
Visualization: SAR Logic Flow
The following diagram illustrates the structural determinants of cytotoxicity in this class of compounds.
Caption: Structural determinants affecting the cytotoxic potency of benzofuran derivatives. Bromination and side-chain placement drive maximal activity.
Comparative Performance Data
The following data summarizes the cytotoxicity (IC
-
Compound 7 (Chlorinated): Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[1][2][3]
-
Compound 8 (Brominated): Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[1][2][3]
Table 1: IC Comparison (µM)
Lower values indicate higher potency.[4][5][6][7]
| Cell Line | Tissue Origin | Compound 7 (Cl-derivative) | Compound 8 (Br-derivative) | Reference Drug (Cisplatin) |
| A549 | Lung Carcinoma | 6.3 ± 2.5 µM | 3.5 ± 0.6 µM | ~1.2 - 3.0 µM |
| HepG2 | Liver Carcinoma | 11.0 ± 3.2 µM | 3.8 ± 0.5 µM | ~2.0 - 5.0 µM |
| HCT116 | Colon Cancer | > 10 µM | ~10.8 µM | ~4.5 µM |
| Selectivity | Normal Cells | Low Toxicity | Low Toxicity | High Toxicity |
Analysis:
-
Potency Shift: Compound 8 (Bromine) is approximately 2x more potent in A549 cells and nearly 3x more potent in HepG2 cells compared to Compound 7 (Chlorine).
-
Selectivity: Both compounds demonstrate a favorable safety profile compared to Cisplatin, showing significantly lower toxicity toward normal endothelial cells (HUVEC).
Mechanism of Action (MOA)
Understanding how these compounds kill cancer cells is vital for drug development. The primary mechanism involves Oxidative Stress-Mediated Apoptosis .
-
ROS Generation: Halogenated benzofurans, particularly brominated ones, induce a rapid accumulation of Reactive Oxygen Species (ROS).
-
Mitochondrial Dysfunction: High ROS levels disrupt the mitochondrial membrane potential (
). -
Caspase Activation: This disruption triggers the release of cytochrome c, activating Caspase-3 and Caspase-7.
-
Cell Cycle Arrest:
Visualization: Signaling Pathway
Caption: The dual-mechanism pathway where ROS generation and cell cycle arrest converge to induce apoptosis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating checkpoints.
Protocol A: Differential Cytotoxicity Assay (MTT)
Objective: To determine IC
-
Cell Seeding (Critical Step):
-
Seed A549 or HepG2 cells at a density of 5,000 cells/well in 96-well plates.
-
Expert Insight: Do not over-seed. Confluency >80% at the time of treatment can induce contact inhibition, masking the drug's antiproliferative effect.
-
-
Compound Preparation:
-
Dissolve benzofuran derivatives in DMSO to create a 10 mM stock.
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture medium immediately before use.
-
Validation: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
-
-
Incubation:
-
Treat cells for 48 to 72 hours at 37°C, 5% CO
.
-
-
MTT Addition:
-
Add MTT reagent (0.5 mg/mL final concentration). Incubate for 3-4 hours.
-
Solubilize formazan crystals with DMSO.
-
-
Readout:
-
Measure absorbance at 570 nm (reference 630 nm).
-
Calculate IC
using non-linear regression (GraphPad Prism or similar).
-
Protocol B: Caspase 3/7 Luminescent Assay
Objective: To confirm the mode of death (Apoptosis vs. Necrosis).
-
Setup:
-
Seed cells in white-walled 96-well plates (enhances luminescent signal/reduces cross-talk).
-
Treat with the calculated IC
dose of the benzofuran derivative for 24 hours .[3]
-
-
Reagent Addition:
-
Add Caspase-Glo® 3/7 Reagent (1:1 ratio with culture volume).
-
Expert Insight: This reagent lyses cells and provides the proluminescent caspase substrate (DEVD-aminoluciferin) in a single step.
-
-
Incubation:
-
Shake plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 hour (stabilizes signal).
-
-
Quantification:
-
Measure luminescence using a plate reader.
-
Validation: A >2-fold increase in RLU (Relative Light Units) compared to vehicle control indicates significant apoptotic induction.
-
References
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences.
-
Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry.[5][8]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).
-
The effect of the benzofuran derivatives on ROS generation in K562 cancer cell lines. ResearchGate.
Sources
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vitro and In Silico Profiling of Benzofuran-Azacyclic Hybrids
Executive Summary: The Hybrid Pharmacophore Advantage
In the landscape of modern drug discovery, the "one molecule, one target" paradigm is increasingly being replaced by the design of Multi-Target Directed Ligands (MTDLs) . Benzofuran-azacyclic hybrids represent a premier example of this shift.
The Benzofuran scaffold provides a lipophilic core capable of hydrophobic interactions (e.g.,
This guide objectively compares the performance of these hybrids across three therapeutic axes: Neurodegeneration (Alzheimer’s) , Oncology , and Antimicrobial resistance , supported by recent experimental data (2023–2025).
Experimental Workflow & Logic
To ensure reproducibility and scientific rigor, the following workflow is standard for evaluating these hybrids. This protocol integrates in silico prediction to reduce wet-lab attrition.
Diagram 1: Integrated Screening Workflow
Caption: A self-validating workflow moving from computational design to biological validation.
Case Study A: Neurodegenerative Diseases (Alzheimer's)
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2][3] Objective: Dual binding to the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).
Comparative Analysis: Piperazine vs. Piperidine Hybrids
Recent studies (2024-2025) have focused on linking the benzofuran core to azacyclics via flexible linkers to span the AChE gorge.
| Compound Class | Lead Candidate | IC50 (AChE) | IC50 (BChE) | Mechanism of Action |
| Benzofuran-Piperazine | Compound 4m [1] | ~0.033 µM | 0.053 µM | Occupies substrate channel; stabilizes inactive BACE-1. |
| Benzofuran-Piperidine | Compound 4e [1] | 0.042 µM | 0.060 µM | Dual inhibitor; bulky group fits PAS but less flexible than piperazine. |
| Standard (Donepezil) | Reference | 0.021 µM | 3.20 µM | High potency but lower selectivity for BChE compared to hybrids. |
| Benzofuran-Triazole | Compound 10d [2] | 0.55 µM | N/A | Blocks entrance; disrupts catalytic triad.[4] Lower potency than piperazines. |
Key Insight: The Piperazine moiety (Compound 4m) outperforms Piperidine and Triazole variants in AChE inhibition. The nitrogen atoms in the piperazine ring are crucial for forming hydrogen bonds with residues like Tyr337 and Tyr124 inside the enzyme gorge, acting as a "stopper" that prevents substrate entry.
Protocol 1: Ellman’s Assay for AChE Inhibition
Validation: This protocol uses a colorimetric readout to ensure enzyme activity is linear before inhibition testing.
-
Preparation: Dissolve compounds in DMSO (final concentration <0.1%).
-
Incubation: Mix 20 µL enzyme (AChE from Electrophorus electricus), 20 µL test compound, and 140 µL phosphate buffer (pH 8.0). Incubate at 25°C for 15 min.
-
Substrate Addition: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).
-
Measurement: Monitor absorbance at 412 nm for 10 min.
-
Calculation: % Inhibition =
.
Case Study B: Oncology (Lung & Liver Cancer)
Target: EGFR (Epidermal Growth Factor Receptor) and Tubulin Polymerization. Objective: Induce apoptosis and arrest cell cycle in G2/M phase.
Comparative Analysis: Cytotoxicity (IC50)
Benzofuran hybrids are often compared against Doxorubicin or Staurosporine.
| Hybrid Class | Lead Compound | Target Cell Line | IC50 (µM) | Reference Drug IC50 |
| Benzofuran-Dipiperazine | 8c [3] | A549 (Lung) | 0.12 µM | Doxorubicin (5.50 µM) |
| Benzofuran-Triazole | BENZ-0454 [4] | EGFR (In Silico) | -10.2 kcal/mol | Gefitinib (-7.9 kcal/mol) |
| Benzofuran-Piperazine | 36b [5] | LSD1 (Epigenetic) | 0.065 µM | - |
*Values represent Binding Affinity (Docking Score), not IC50.
Key Insight:
-
Dipiperazine hybrids (8c) show superior potency (sub-micromolar) against lung cancer lines compared to standard chemotherapy. The "double" nitrogen heterocycle increases basicity and lysosomal accumulation in cancer cells.
-
Triazole hybrids are excellent in silico hits for kinase targeting (EGFR) due to the triazole ring mimicking the adenine core of ATP, but often require higher concentrations in vitro than piperazines.
Diagram 2: Mechanism of Action (EGFR Binding)
Caption: Predicted binding mode of Benzofuran-Triazole hybrid within the EGFR kinase domain.
[5]
Case Study C: Antimicrobial Activity
Target: Bacterial Cell Wall / DNA Gyrase. Comparison: Benzofuran-Triazole vs. Penicillin.
In the context of resistance, the 1,2,3-triazole moiety is favored over piperazine for antimicrobial hybrids because it resists metabolic degradation better in bacterial systems.
-
Activity (B. subtilis): MIC = 1.25 µg/mL (Comparable to Penicillin: 1.0 µg/mL).[4][5]
-
Activity (E. coli): MIC = 1.80 µg/mL (Superior to Penicillin: 2.4 µg/mL).[4][5]
Protocol 2: Minimum Inhibitory Concentration (MIC)
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Dilution: Prepare serial two-fold dilutions of the hybrid compound in Mueller-Hinton broth (96-well plate).
-
Control: Include positive (Penicillin) and negative (DMSO only) controls.
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.
In Silico Profiling: ADMET & Docking
Before synthesis, candidates must pass the "Drug-Likeness" filter.
| Property | Benzofuran-Piperazine (4m) | Benzofuran-Triazole (10d) | Rule of Five Limit |
| Mol. Weight | 380-420 Da | 350-390 Da | < 500 Da |
| LogP | 3.2 - 4.1 | 2.8 - 3.5 | < 5 |
| H-Bond Donors | 1-2 | 0-1 | < 5 |
| BBB Permeability | High (CNS Active) | Moderate | - |
Recommendation: For CNS targets (Alzheimer's), Piperazine hybrids generally show better Blood-Brain Barrier (BBB) permeability predictions than charged quaternary ammonium salts, though they must be optimized to avoid excessive lipophilicity (LogP > 5).
References
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega (2025).
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Molecules (2023).
-
Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. ResearchGate (2023).
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR. In Silico Pharmacology (2023).[6]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC (2023).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies [mdpi.com]
- 6. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of benzofuran-2-carboxylic acids as Pim-1 inhibitors.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases—specifically Pim-1—has emerged as a critical target in oncology due to its role in preventing apoptosis and promoting cell cycle progression in hematological malignancies and solid tumors (e.g., prostate cancer). While early pan-Pim inhibitors like SGI-1776 demonstrated efficacy, they were often limited by toxicity or poor pharmacokinetic profiles.
Benzofuran-2-carboxylic acids represent a distinct structural class of ATP-competitive inhibitors.[1] Unlike many kinase inhibitors that rely on the "hinge-binding" motif typical of heterocycles, this class uniquely exploits a salt-bridge interaction with the active site lysine (Lys67), offering a novel vector for selectivity.[1] This guide objectively evaluates the efficacy of benzofuran-2-carboxylic acid derivatives (specifically Compounds 29, 38, and 39) against industry standards, supported by experimental protocols and mechanistic data.[1]
Mechanistic Rationale: The Salt-Bridge Anchor
The efficacy of benzofuran-2-carboxylic acids stems from their specific binding mode within the Pim-1 ATP-binding pocket.[1]
-
ATP Competitiveness: These compounds compete directly with ATP.
-
Key Interaction (The "Anchor"): The carboxylic acid moiety at the C-2 position forms a critical salt bridge with Lys67 and a hydrogen bond with Asp186 (via a water molecule or direct interaction depending on the derivative).[1] This mimics the phosphate binding of ATP.
-
Selectivity Filter: The unique hinge region of Pim-1 (containing a proline residue, Pro123) creates a distinct pocket shape. Benzofuran derivatives optimized with basic side chains (e.g., methylpiperidine) at the 5- or 7-position extend into the solvent-exposed region, enhancing potency and solubility.[1]
Diagram 1: Pim-1 Signaling & Inhibition Logic
The following diagram illustrates the downstream effectors of Pim-1 and where benzofuran inhibitors intervene to halt survival signaling.
Caption: Benzofuran inhibitors block Pim-1, preventing the phosphorylation of Bad and p21, thereby restoring apoptotic pathways and halting proliferation.[1]
Comparative Efficacy Analysis
The following table compares key benzofuran-2-carboxylic acid derivatives (identified by Xiang et al.) against the reference pan-Pim inhibitor SGI-1776 .
Data Interpretation:
-
Compound 39 exhibits superior potency (IC50 = 3 nM) compared to the reference SGI-1776 (IC50 ~7 nM).[1]
-
Selectivity: While SGI-1776 is a potent pan-Pim inhibitor, Benzofuran Compound 29 demonstrates a favorable selectivity profile, retaining potency against Pim-1 while showing a 10-fold drop-off for Pim-2, which may reduce off-target toxicity associated with broad kinase inhibition.[1]
Table 1: Inhibitory Potency (IC50) Comparison
| Compound ID | Scaffold Class | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Selectivity (Pim1 vs Pim2) | Key Structural Feature |
| Compound 39 | Benzofuran-2-acid | 3 nM | 30 nM | 10-fold | Optimized basic side chain |
| Compound 38 | Benzofuran-2-acid | 5 nM | 50 nM | 10-fold | 5-substituted derivative |
| Compound 29 | Benzofuran-2-acid | 10 nM | 100 nM | 10-fold | 7-substituted derivative |
| SGI-1776 | Imidazopyridazine | 7 nM | 10 nM | ~1.4-fold (Pan-Pim) | Reference Standard |
| Staurosporine | Indolocarbazole | < 1 nM | < 1 nM | Non-selective | Broad Kinase Inhibitor |
Source Data: Xiang et al. (2011) [1] and Mumenthaler et al. (2009) [2].[1]
Experimental Protocols for Validation
To validate the efficacy of these inhibitors in your own laboratory, use the following self-validating protocols.
Protocol A: In Vitro Kinase Assay (ADP-Glo)
Rationale: This assay quantifies kinase activity by measuring the generation of ADP, which is directly proportional to ATP consumption during the phosphorylation event.[1]
Materials:
-
Recombinant Human Pim-1 Kinase (0.2 ng/µL final).[1]
-
Substrate: Pim-1 specific peptide (e.g., S6 kinase peptide) or Bad protein.[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
-
Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Workflow:
-
Preparation: Prepare 2.5x inhibitor dilutions in 5% DMSO.
-
Reaction Assembly: In a 384-well plate, add:
-
1 µL Inhibitor solution.
-
2 µL Recombinant Pim-1 Enzyme.[1]
-
2 µL Substrate/ATP mix (10 µM ATP final).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins at RT.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 mins.
-
Read: Measure luminescence.
-
Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.
Protocol B: Cellular Proliferation Assay (MTT)
Rationale: To confirm that enzymatic inhibition translates to cellular growth suppression in Pim-1 overexpressing lines (e.g., MV-4-11 or PC-3).[1]
Workflow:
-
Seeding: Seed MV-4-11 cells (leukemia) at 10,000 cells/well in 96-well plates.
-
Treatment: After 24h, treat with serial dilutions of Benzofuran Compound 39 (0.1 nM – 10 µM). Include DMSO control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4 hours.
-
Solubilization: Remove media (carefully) or add SDS solubilization buffer. Dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm.
-
Validation: Efficacy is confirmed if IC50 < 1 µM and correlates with Western blot reduction of p-Bad (Ser112).
Structure-Activity Relationship (SAR) Workflow
Understanding the chemical optimization logic is crucial for designing next-generation derivatives.[1] The diagram below details the SAR decision tree used to evolve the benzofuran scaffold.
Caption: SAR optimization logic. The C-2 acid is non-negotiable for binding, while C-5/C-7 basic tails drive potency and physicochemical properties.[1]
References
-
Xiang, Y., Hirth, B., Asmussen, G., et al. (2011).[2][3] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors . Bioorganic & Medicinal Chemistry Letters, 21(10), 3050–3056.[3]
-
Mumenthaler, S. M., Ng, P. Y., et al. (2009). Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes . Molecular Cancer Therapeutics, 8(10), 2882–2893.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual .
-
Chen, L. S., Redkar, S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells . Blood, 114(19), 4150–4157.
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 7-Methyl-1-benzofuran-6-carboxylic acid
This guide provides essential safety protocols and operational plans for the handling and disposal of 7-Methyl-1-benzofuran-6-carboxylic acid. As a novel or specialized compound, a comprehensive, peer-reviewed safety profile may not be readily available. Therefore, this directive is built upon a foundation of chemical analogy, assessing the known hazards of its core structural motifs: the benzofuran ring and the carboxylic acid functional group. This proactive approach ensures the highest level of safety for all laboratory personnel.
Hazard Assessment: An Analog-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 7-Methyl-1-benzofuran-6-carboxylic acid, we must extrapolate potential hazards from structurally related compounds. This methodology forms the logical basis for our personal protective equipment (PPE) recommendations. Benzofuran derivatives are recognized for a range of biological activities, including antimicrobial and anti-inflammatory properties, underscoring the need for careful handling to avoid unintended biological interactions[1][2][3].
Table 1: Hazard Profile of Analogous Compounds
| Hazard Category | Associated Compound Class | Potential Risks & Observations | Authoritative Source |
| Skin & Eye Irritation | Carboxylic Acids, Benzofuran Derivatives | Carboxylic acids can be corrosive[4]. A related compound, 1-Benzofuran-3-carboxylic acid, is known to cause serious skin and eye irritation[5]. | [4][5] |
| Respiratory Irritation | Benzofuran Derivatives | May cause respiratory irritation upon inhalation of dust or aerosols[5][6]. | [5][6] |
| Carcinogenicity | Benzofuran | The parent compound, benzofuran, is suspected of causing cancer[7][8][9]. This necessitates handling procedures that minimize any potential for exposure. | [7][8][9] |
| Organ Toxicity | Benzofuran | Prolonged or repeated exposure to benzofuran may cause damage to organs, specifically the liver[8]. | [8] |
| Flammability | Benzofuran, Carboxylic Acids | Benzofuran is a flammable liquid[7][8]. While the subject compound is a solid, thermal decomposition can release irritating and flammable vapors[10]. | [7][8][10] |
| Aquatic Toxicity | Benzofuran | Harmful to aquatic life with long-lasting effects[7][8]. This dictates stringent disposal protocols. | [7][8] |
Table 2: Physicochemical Properties of 7-Methyl-1-benzofuran-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | PubChem[11] |
| Monoisotopic Mass | 176.047 g/mol | PubChem[11] |
| Physical Form | Expected to be a solid, similar to related benzofuran carboxylic acids which are often crystalline solids[12][13]. | [12][13] |
| Solubility | Predicted to have low water solubility, but soluble in common organic solvents[12][14]. | [12][14] |
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving 7-Methyl-1-benzofuran-6-carboxylic acid. The rationale is to create a comprehensive barrier against the extrapolated risks of irritation, potential carcinogenicity, and unknown toxicity.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are the minimum standard[15].
-
Causality: The known severe eye irritation potential of analogous carboxylic acids necessitates protection against splashes from all angles[5][16]. When handling larger quantities (>50 mL) or performing tasks with a higher splash potential outside of a fume hood, a full-face shield must be worn in addition to chemical splash goggles[15][16].
-
-
Hand Protection:
-
Requirement: Chemically resistant nitrile gloves are required as a minimum. For extended procedures, consider double-gloving.
-
Causality: This protects against the skin irritation common to benzofuran carboxylic acids[5]. As the full dermal toxicity profile is unknown, double-gloving provides an additional layer of safety, a best practice for handling compounds of unknown hazard[15][16].
-
-
Body Protection:
-
Requirement: A flame-resistant laboratory coat, full-length pants, and closed-toe shoes are mandatory[15][16].
-
Causality: This standard laboratory attire protects the skin from accidental splashes. The flame-resistant nature of the coat addresses the potential flammability hazard associated with the benzofuran moiety[7][9].
-
-
Respiratory Protection:
-
Requirement: All handling of solid or dissolved 7-Methyl-1-benzofuran-6-carboxylic acid must be performed inside a certified chemical fume hood.
-
Causality: The fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors, which may cause respiratory irritation and carry the unevaluated risks of the benzofuran structure[5][6]. A NIOSH-approved respirator with particulate filters may be required for cleaning up large spills, as determined by institutional safety officers[10].
-
Operational Plan: A Step-by-Step Safe Handling Workflow
This workflow provides a procedural framework to minimize exposure and ensure operational safety from receipt to disposal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.no [fishersci.no]
- 6. fishersci.ca [fishersci.ca]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. PubChemLite - 7-methyl-1-benzofuran-6-carboxylic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 12. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. Benzofuran-6-carboxylic Acid CAS 77095-51-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. 7-methyl benzofuran, 17059-52-8 [thegoodscentscompany.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
